SE-7552
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C15H12F3N5O |
|---|---|
分子量 |
335.28 g/mol |
IUPAC 名称 |
5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H12F3N5O/c1-8(9-2-4-11(16)5-3-9)21-15-19-6-10(7-20-15)13-22-23-14(24-13)12(17)18/h2-8,12H,1H3,(H,19,20,21) |
InChI 键 |
JVVZKJQCRUTIMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)F)NC2=NC=C(C=N2)C3=NN=C(O3)C(F)F |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SE-7552
For Researchers, Scientists, and Drug Development Professionals
Abstract
SE-7552 is a novel, orally bioavailable, non-hydroxamate small molecule that acts as a highly selective and potent inhibitor of histone deacetylase 6 (HDAC6). Its unique 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety confers a mechanism-based, essentially irreversible inhibition of HDAC6. This technical guide delineates the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways. The information presented is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's pharmacological profile.
Core Mechanism of Action
This compound is a highly selective inhibitor of HDAC6, a class IIb histone deacetylase that is primarily localized in the cytoplasm and plays a crucial role in various cellular processes through the deacetylation of non-histone proteins. The primary substrate of HDAC6 is α-tubulin, a key component of microtubules.
The inhibitory action of this compound is conferred by its 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) group, which functions as a zinc-binding group. Unlike traditional hydroxamic acid-based HDAC inhibitors, the DFMO moiety of this compound engages in an enzyme-catalyzed ring-opening reaction within the HDAC6 active site. This leads to the formation of a stable, covalent adduct with the enzyme, resulting in a mechanism-based and essentially irreversible inhibition.
By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin. This post-translational modification is associated with increased microtubule stability, altered cell motility, and modulation of protein trafficking. Notably, this compound exhibits remarkable selectivity for HDAC6, with minimal activity against other HDAC isoforms, including class I HDACs, as evidenced by the lack of effect on histone H3 acetylation.
dot
Caption: Mechanism of this compound action on HDAC6 and α-tubulin.
Quantitative Pharmacological Profile
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Description |
| HDAC6 IC50 | 33 nM | The half-maximal inhibitory concentration against HDAC6 enzymatic activity.[1] |
| Selectivity | >850-fold | Selectivity for HDAC6 over all other known HDAC isozymes.[1] |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing |
| Route of Administration | Oral | Single dose. |
| Dose | 5 mg/kg | |
| Cmax | 597 ng/ml | Maximum plasma concentration.[1] |
| t1/2 | 7.2 hours | Plasma half-life.[1] |
Table 3: In Vivo Pharmacodynamics in Mice
| Biomarker | Effect | Duration | Dosing |
| Acetylated α-tubulin | Increased levels in spleen | > 24 hours | 30 mg/kg single oral dose.[1] |
| Acetylated Histone H3 | No effect | - | 30 mg/kg single oral dose.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
HDAC6 Enzymatic Inhibition Assay (IC50 Determination)
Objective: To determine the in vitro potency of this compound in inhibiting HDAC6 enzymatic activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a trichostatin A)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant HDAC6 enzyme to each well of a 96-well plate.
-
Add the serially diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
In Vivo Multiple Myeloma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of multiple myeloma.
Materials:
-
Human multiple myeloma cell line (e.g., H929)
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound formulated for oral gavage
-
Pomalidomide formulated for intraperitoneal (IP) injection
-
Bortezomib formulated for IP injection
-
Calipers for tumor measurement
-
Sterile saline
Procedure:
-
Subcutaneously implant human multiple myeloma cells into the flank of immunocompromised mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, pomalidomide/bortezomib alone, this compound in combination with pomalidomide/bortezomib).
-
Administer treatments as per the defined schedule (e.g., this compound at 10 mg/kg daily via oral gavage; pomalidomide at 1 mg/kg daily via IP injection).
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Diet-Induced Obesity and Leptin Resistance Model
Objective: To assess the anti-obesity effects of this compound in a diet-induced obesity model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control low-fat diet (LFD; e.g., 10% kcal from fat)
-
This compound formulated for oral gavage
-
Metabolic cages for monitoring food intake, and energy expenditure
-
Equipment for glucose tolerance tests
Procedure:
-
Feed mice a high-fat diet for an extended period (e.g., 8-12 weeks) to induce obesity and leptin resistance. A control group is fed a low-fat diet.
-
Randomize the obese mice into treatment groups (e.g., vehicle, this compound).
-
Administer this compound or vehicle daily via oral gavage.
-
Monitor body weight and food intake regularly.
-
Perform metabolic assessments, such as glucose tolerance tests and insulin tolerance tests.
-
House mice in metabolic cages to measure energy expenditure, respiratory exchange ratio, and physical activity.
-
At the end of the treatment period, collect blood and tissues (e.g., adipose tissue, liver) for further analysis.
Western Blot Analysis of α-tubulin Acetylation
Objective: To determine the effect of this compound on the acetylation of α-tubulin in vivo.
Materials:
-
Spleen tissue from treated and control mice
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-total-α-tubulin, anti-acetylated-histone H3, anti-total-histone H3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Homogenize spleen tissue in lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetylated-α-tubulin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., total-α-tubulin or total-histone H3) to normalize the data.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
dot
Caption: Signaling pathways modulated by this compound.
dot
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound is a promising therapeutic agent with a well-defined and unique mechanism of action as a highly selective, irreversible inhibitor of HDAC6. Its ability to potently and selectively increase α-tubulin acetylation translates to significant anti-tumor activity in preclinical models of multiple myeloma and beneficial metabolic effects in models of diet-induced obesity. The detailed pharmacological profile and experimental methodologies provided in this guide offer a solid foundation for further research and development of this compound as a potential treatment for various diseases.
References
SE-7552: A Technical Guide to its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SE-7552 is a potent, highly selective, and orally bioavailable non-hydroxamate inhibitor of histone deacetylase 6 (HDAC6). Its unique mechanism of action, involving the irreversible inhibition of HDAC6, has positioned it as a significant tool in preclinical research, particularly in oncology and metabolic diseases. This document provides a comprehensive overview of the biological targets and signaling pathways of this compound, supported by quantitative data and detailed experimental methodologies.
Core Biological Target: Histone Deacetylase 6 (HDAC6)
The primary biological target of this compound is HDAC6, a member of the class IIb histone deacetylase family. Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and possesses two functional catalytic domains. It plays a crucial role in various cellular processes through the deacetylation of non-histone protein substrates. Key substrates of HDAC6 include α-tubulin and the heat shock protein 90 (Hsp90).[1][2]
This compound distinguishes itself from many other HDAC inhibitors through its remarkable selectivity for HDAC6. It has an in-vitro half-maximal inhibitory concentration (IC50) of 33 nM for HDAC6 and exhibits over 850-fold selectivity against all other known HDAC isozymes.[1][2] This high selectivity is attributed to its novel non-hydroxamate, 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) zinc-binding group, which contributes to a more favorable pharmacokinetic and toxicity profile compared to traditional hydroxamate-based inhibitors.[1][3]
Mechanism of Action
This compound functions as a mechanism-based and essentially irreversible inhibitor of HDAC6.[3] The DFMO moiety of this compound interacts with the zinc ion in the active site of HDAC6. This interaction is believed to catalyze a ring-opening reaction of the oxadiazole, leading to a stable, long-lasting enzyme-inhibitor complex.[3] This covalent modification effectively and irreversibly inactivates the enzyme.
Key Signaling Pathways Modulated by this compound
By selectively inhibiting HDAC6, this compound modulates several downstream signaling pathways, primarily through the hyperacetylation of HDAC6 substrates.
The α-Tubulin Acetylation Pathway and Cytoskeletal Dynamics
A major substrate of HDAC6 is α-tubulin, a key component of microtubules. HDAC6 deacetylates α-tubulin at lysine 40, a modification that influences microtubule stability and flexibility. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin.[1] This hyperacetylation is associated with increased microtubule stability and can affect cellular processes such as cell migration and intracellular transport.[4] The level of acetylated α-tubulin is a reliable biomarker for assessing the in-cell activity of HDAC6 inhibitors like this compound.[1]
The HSP90 Acetylation Pathway and Protein Homeostasis
HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival. HDAC6 regulates the chaperone activity of HSP90 through deacetylation. Inhibition of HDAC6 by this compound results in HSP90 hyperacetylation, which impairs its chaperone function.[2] This disruption leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins, thereby inducing apoptosis in cancer cells. This mechanism underlies the synergistic anti-tumor activity observed when this compound is combined with proteasome inhibitors like bortezomib.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Activity and Selectivity
| Parameter | Value | Notes |
| HDAC6 IC50 | 33 nM | In vitro half-maximal inhibitory concentration.[1][2] |
| Selectivity | >850-fold vs. other HDACs | Highly selective for HDAC6 over other isoforms.[1][2] |
Table 2: In Vivo Pharmacokinetics (Mouse Model)
| Parameter | Value | Dosing |
| Maximum Exposure (Cmax) | 597 ng/ml | Single oral dose of 5 mg/kg.[1][2] |
| Half-life (t1/2) | 7.2 hours | Single oral dose of 5 mg/kg.[1][2] |
Table 3: Preclinical Efficacy in Multiple Myeloma Models
| Combination Therapy | Dosing Regimen | Outcome |
| This compound + Pomalidomide | This compound: 10 mg/kg (oral, daily)Pomalidomide: 1 mg/kg (IP, daily) | Significantly delayed tumor growth in H929 xenograft model.[1] |
| This compound + Bortezomib | This compound: 10 mg/kg (oral, daily)Bortezomib: 1.5 mg/kg (IP, once a week) | Significantly delayed tumor growth in a disseminated MM.1S model.[1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
In Vitro HDAC6 Enzymatic Activity Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of this compound on HDAC6.
-
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorometric substrate (e.g., containing an acetylated lysine side chain)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Lysine Developer solution
-
This compound (dissolved in DMSO)
-
96-well white microplate
-
Fluorimeter (Ex/Em = 380/490 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add the HDAC6 enzyme to each well, except for the no-enzyme control wells.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate at 37°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the HDAC6 fluorometric substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the Lysine Developer solution to each well.
-
Incubate at 37°C for 10 minutes to allow for fluorescent signal development.
-
Measure the fluorescence at an excitation of ~380 nm and an emission of ~490 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Acetylated α-Tubulin
This protocol details the detection of acetylated α-tubulin in cells treated with this compound.
-
Materials:
-
Cell line of interest (e.g., NCI-H929 multiple myeloma cells)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and HDAC inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-Tubulin (Lys40) and a loading control (e.g., anti-total-α-Tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify band intensities using densitometry and normalize the acetylated α-tubulin signal to the loading control.
-
In Vivo Multiple Myeloma Xenograft Model
This protocol outlines the establishment of a subcutaneous NCI-H929 multiple myeloma xenograft model to evaluate the in vivo efficacy of this compound.
-
Materials:
-
NCI-H929 multiple myeloma cells
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
This compound formulation for oral gavage
-
Pomalidomide or Bortezomib for injection
-
Digital calipers
-
-
Procedure:
-
Culture NCI-H929 cells to the logarithmic growth phase.
-
Harvest and wash the cells, ensuring viability is >95%.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers twice a week. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When tumors reach an average size of ~100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination therapy).
-
Administer the treatments according to the predetermined schedule (e.g., this compound 10 mg/kg daily by oral gavage).
-
Monitor tumor growth and animal body weight throughout the study.
-
The study endpoint is reached when tumors reach a predetermined size limit (e.g., 2000 mm³).
-
Analyze the data by comparing tumor growth rates between the different treatment groups.
-
References
SE-7552: A Technical Overview of a Highly Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SE-7552, a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). The document details its selectivity profile, the experimental protocols for its characterization, and the key signaling pathways it modulates.
Core Selectivity Profile of this compound
This compound is a non-hydroxamate, 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative that demonstrates potent and selective inhibition of HDAC6.[1][2] Published data indicates a half-maximal inhibitory concentration (IC50) of 33 nM for HDAC6.[1][2] Extensive studies have reported that this compound exhibits greater than 850-fold selectivity for HDAC6 over all other known HDAC isozymes.[1][2]
While precise IC50 values for this compound against a full panel of HDAC isozymes are not publicly available in the reviewed literature, the significant selectivity margin underscores its potential as a highly specific tool for studying HDAC6 function and as a therapeutic candidate with a potentially favorable safety profile by minimizing off-target effects. In vivo studies have shown that this compound increases the acetylation of the primary HDAC6 substrate, α-tubulin, without affecting the acetylation of histone H3, a marker for Class I HDAC inhibition.[2]
Table 1: Quantitative Selectivity Profile of this compound Against HDAC Isozymes
| HDAC Isozyme Class | HDAC Isozyme | IC50 (nM) | Selectivity vs. HDAC6 (> fold) |
| Class IIb | HDAC6 | 33 | - |
| Class I | HDAC1 | Data not publicly available | >850 |
| HDAC2 | Data not publicly available | >850 | |
| HDAC3 | Data not publicly available | >850 | |
| HDAC8 | Data not publicly available | >850 | |
| Class IIa | HDAC4 | Data not publicly available | >850 |
| HDAC5 | Data not publicly available | >850 | |
| HDAC7 | Data not publicly available | >850 | |
| HDAC9 | Data not publicly available | >850 | |
| Class IIb | HDAC10 | Data not publicly available | >850 |
| Class IV | HDAC11 | Data not publicly available | >850 |
Experimental Protocols
The characterization of this compound's potency and selectivity involves standardized in vitro enzymatic assays. The following protocol outlines a typical fluorometric assay used to determine the IC50 values of HDAC inhibitors.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay quantifies the enzymatic activity of purified recombinant HDAC isozymes in the presence of an inhibitor. The principle relies on the deacetylation of a fluorogenic substrate by the HDAC enzyme, followed by the cleavage of the deacetylated substrate by a developer, which releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
Materials:
-
Purified, recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
This compound stock solution (in DMSO)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in HDAC Assay Buffer. A final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes to a working concentration in cold HDAC Assay Buffer.
-
Reaction Setup: In a microplate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Enzyme Addition: Add the diluted HDAC enzyme to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. Incubate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC-based substrates).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the experimental workflow for determining HDAC inhibitor selectivity and a key signaling pathway regulated by HDAC6.
Mechanism of Action and Downstream Effects
HDAC6 is a unique, predominantly cytoplasmic deacetylase with a variety of non-histone substrates.[3] One of its most well-characterized substrates is α-tubulin.[3] The deacetylation of α-tubulin by HDAC6 plays a crucial role in regulating microtubule dynamics, cell motility, and intracellular transport.
By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin. This modification is associated with increased microtubule stability. This alteration in the cytoskeleton can, in turn, affect various cellular processes, including protein trafficking and aggresome formation, which are critical in several diseases, including cancer and neurodegenerative disorders. The high selectivity of this compound for HDAC6 allows for the specific modulation of these cytoplasmic pathways with minimal impact on nuclear histone acetylation and gene transcription regulated by Class I HDACs.
References
SE-7552: A Technical Guide to its Role in Tubulin Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SE-7552 is a potent and highly selective, orally bioavailable, non-hydroxamate inhibitor of histone deacetylase 6 (HDAC6). Its primary mechanism of action involves the specific inhibition of the deacetylase activity of HDAC6, a class IIb histone deacetylase that is predominantly located in the cytoplasm. A key substrate of HDAC6 is α-tubulin, a major component of microtubules. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, a post-translational modification associated with altered microtubule stability and dynamics, and regulation of intracellular transport. This technical guide provides an in-depth overview of the role of this compound in tubulin acetylation, including its biochemical activity, cellular effects, and preclinical efficacy, with a focus on its potential applications in oncology.
Introduction
The acetylation of α-tubulin at lysine 40 is a critical post-translational modification that plays a significant role in regulating microtubule function. This dynamic process is controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDAC6 is the primary enzyme responsible for the deacetylation of α-tubulin in cells. Dysregulation of tubulin acetylation has been implicated in various diseases, including cancer and neurodegenerative disorders.
This compound has emerged as a promising therapeutic agent due to its high selectivity for HDAC6, which minimizes off-target effects associated with pan-HDAC inhibitors. This document details the current understanding of this compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathway and experimental workflows.
Mechanism of Action of this compound
This compound is a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative that acts as a potent and selective inhibitor of HDAC6. The primary mechanism of this compound in modulating tubulin acetylation is through its direct inhibition of the enzymatic activity of HDAC6.
-
HDAC6 Inhibition: HDAC6 is a zinc-dependent deacetylase. This compound binds to the active site of HDAC6, preventing it from removing acetyl groups from its substrates.
-
α-Tubulin Hyperacetylation: As the primary deacetylase of α-tubulin, the inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin. This post-translational modification occurs on the lysine-40 residue of α-tubulin.
-
Cellular Consequences: The resulting hyperacetylation of α-tubulin can lead to alterations in microtubule stability and dynamics, affecting processes such as intracellular transport, cell motility, and cell division.
Signaling Pathway
The signaling pathway for this compound's effect on tubulin acetylation is direct and well-defined.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Value | Reference |
| HDAC6 IC50 | 33 nM | [1] |
| Selectivity | >850-fold vs. all other known HDAC isozymes | [1] |
Table 2: In Vivo Pharmacodynamics of this compound in Mice
| Parameter | Dose | Effect | Duration | Reference |
| α-Tubulin Acetylation | 30 mg/kg (single oral dose) | Increased levels of acetylated α-tubulin in the spleen | > 24 hours | [1] |
| Histone H3 Acetylation | 30 mg/kg (single oral dose) | No effect | - | [1] |
Table 3: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Dose | Value | Reference |
| Maximum Exposure (Cmax) | 5 mg/kg (single oral dose) | 597 ng/ml | [1] |
| Half-life (t1/2) | 5 mg/kg (single oral dose) | 7.2 hours | [1] |
Table 4: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Model | Treatment | Outcome | Reference |
| Human H929 MM subcutaneous xenograft | This compound (10 mg/kg/day, oral) + Pomalidomide (1 mg/kg/day, IP) | Significantly delayed tumor growth and enhanced survival compared to pomalidomide alone | |
| Human MM.1S disseminated model | This compound (10 mg/kg/day, oral) + Bortezomib (1.5 mg/kg/week, IP) | Significantly delayed tumor growth compared to bortezomib alone |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the role of this compound in tubulin acetylation.
HDAC6 Enzymatic Assay (Fluorometric)
This protocol is a generalized method for determining the in vitro inhibitory activity of this compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 96-well black microplate, add the recombinant HDAC6 enzyme to each well, except for the no-enzyme control.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for HDAC6 Enzymatic Assay
Caption: Workflow for the fluorometric HDAC6 enzymatic assay.
Western Blot Analysis of Acetylated α-Tubulin
This protocol describes the detection of changes in α-tubulin acetylation in cells or tissues following treatment with this compound.
Materials:
-
Cell culture or tissue samples
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-total-α-tubulin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Cells: Treat cultured cells with various concentrations of this compound or vehicle for a specified duration. Harvest and lyse the cells in lysis buffer on ice.
-
Tissues: Homogenize tissue samples (e.g., mouse spleen) in lysis buffer on ice.
-
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total α-tubulin and a loading control like β-actin.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the acetylated-α-tubulin signal to the total-α-tubulin or loading control signal.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for western blot analysis of acetylated α-tubulin.
Conclusion
This compound is a highly potent and selective HDAC6 inhibitor that effectively increases the acetylation of its primary substrate, α-tubulin. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy, particularly in combination with other anti-cancer agents, highlight its potential as a therapeutic candidate. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and tubulin acetylation in disease and to advance its clinical development. Further studies are warranted to explore the full therapeutic potential of this compound in various malignancies and other diseases where HDAC6 dysregulation is implicated.
References
Foundational Research on SE-7552: A Technical Overview
Disclaimer: Foundational research on a compound designated "SE-7552" is not publicly available. The following information is based on a hypothetical compound with illustrative data for the purpose of fulfilling the prompt's structural and content requirements. The experimental data and pathways presented are representative of typical early-stage drug discovery and development and should not be considered factual for any real-world compound.
Introduction
This compound is an investigational small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common oncogenic driver in various hematological malignancies, where it sequesters pro-apoptotic proteins and prevents programmed cell death. This compound is designed to bind with high affinity to the BH3-binding groove of Bcl-2, thereby liberating pro-apoptotic proteins and triggering apoptosis in cancer cells dependent on this pathway. This document outlines the foundational in vitro and in vivo research characterizing the mechanism of action, efficacy, and pharmacological properties of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound.
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Description |
| Bcl-2 Binding Affinity (Ki) | 0.85 nM | Determined by competitive binding assay against a fluorescently labeled BH3 peptide. |
| Mcl-1 Binding Affinity (Ki) | > 5 µM | Demonstrates high selectivity for Bcl-2 over the related anti-apoptotic protein Mcl-1. |
| Bcl-xL Binding Affinity (Ki) | 2.3 µM | Shows moderate selectivity against Bcl-xL, suggesting a potential for fewer off-target effects. |
| Cellular IC50 (RS4;11) | 15 nM | Half-maximal inhibitory concentration in a Bcl-2 dependent acute lymphoblastic leukemia cell line. |
| Cellular IC50 (Toledo) | 22 nM | Half-maximal inhibitory concentration in a Bcl-2 dependent diffuse large B-cell lymphoma cell line. |
| Cellular IC50 (K562) | > 10 µM | Demonstrates low activity in a Bcl-2 independent chronic myeloid leukemia cell line. |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Statistically Significant (p < 0.05) |
| RS4;11 Xenograft (Mouse) | 50 mg/kg, Oral, QD | 85% | Yes |
| RS4;11 Xenograft (Mouse) | 25 mg/kg, Oral, QD | 62% | Yes |
| Toledo Xenograft (Mouse) | 50 mg/kg, Oral, QD | 78% | Yes |
QD: Once daily
Experimental Protocols
A detailed description of the key experimental methodologies used to characterize this compound is provided below.
1. Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Objective: To determine the binding affinity (Ki) of this compound for Bcl-2 family proteins.
-
Procedure:
-
Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein was incubated with a fluorescently labeled BH3 peptide probe.
-
Increasing concentrations of this compound were added to compete with the probe for binding to the protein.
-
The TR-FRET signal, which is proportional to the amount of bound probe, was measured using a microplate reader.
-
The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Cell Viability Assay (CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
-
Procedure:
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound for 72 hours.
-
CellTiter-Glo® reagent was added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Luminescence was measured using a microplate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
-
3. Mouse Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Procedure:
-
Female immunodeficient mice were subcutaneously inoculated with either RS4;11 or Toledo human cancer cells.
-
When tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups.
-
This compound was administered orally once daily at the specified doses.
-
Tumor volume was measured twice weekly with calipers.
-
At the end of the study, tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Workflow for in vitro characterization of this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
SE-7552: A Technical Guide to a Novel Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SE-7552 is a potent and selective, orally active, non-hydroxamate inhibitor of histone deacetylase 6 (HDAC6). As a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative, it demonstrates significant therapeutic potential in oncology and metabolic diseases. This compound exhibits a high degree of selectivity for HDAC6 over all other known HDAC isozymes, with an IC50 of 33 nM and over 850-fold selectivity.[1] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and experimental protocols related to this compound, with a focus on its applications in multiple myeloma and obesity.
Discovery and Rationale
This compound emerged from the search for selective, non-hydroxamate HDAC6 inhibitors to overcome the limitations of pan-HDAC inhibitors, which can have off-target effects. The 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety was identified as a promising zinc-binding group for achieving HDAC6 selectivity. This compound was first highlighted for its ability to block multiple myeloma growth in vivo and was later investigated for its role in overcoming leptin resistance in obesity.[2]
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of HDAC6. HDAC6 is a unique, primarily cytoplasmic deacetylase with two catalytic domains. Its substrates include non-histone proteins such as α-tubulin and cortactin. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can affect microtubule dynamics, protein trafficking, and cell motility. This mechanism is central to its anti-cancer and metabolic effects.
Role in Multiple Myeloma
In multiple myeloma, HDAC6 is involved in the aggresome pathway, which is a cellular mechanism for clearing misfolded proteins. By inhibiting HDAC6, this compound disrupts this pathway, leading to an accumulation of cytotoxic polyubiquitinated proteins and ultimately inducing apoptosis in myeloma cells. This action is synergistic with proteasome inhibitors.
Role in Obesity and Leptin Resistance
This compound has been shown to act as an anti-obesity agent by restoring leptin sensitivity.[1][2] In diet-induced obesity, there is often a state of leptin resistance, where the brain does not respond to the appetite-suppressing signals of the hormone leptin. This compound, by inhibiting HDAC6, is believed to modulate signaling pathways that restore the brain's sensitivity to leptin, leading to reduced food intake and weight loss.
Chemical Synthesis
The chemical synthesis of this compound involves the construction of the key 2-(difluoromethyl)-1,3,4-oxadiazole ring system attached to a substituted pyrimidine moiety. The general synthetic strategy for the DFMO group involves a Huisgen 1,3,4-oxadiazole synthesis.
General Synthetic Scheme
The synthesis of the 2-(difluoromethyl)-1,3,4-oxadiazole core typically proceeds through the following key steps:
-
Tetrazole Formation: A substituted pyrimidine-5-carbonitrile is converted to the corresponding tetrazole. This is commonly achieved by treating the nitrile with an azide source, such as sodium azide, in the presence of an ammonium salt.
-
Oxadiazole Formation: The resulting tetrazole is then reacted with difluoroacetic anhydride (DFAA). This step proceeds via a Huisgen 1,3,4-oxadiazole synthesis, where the tetrazole undergoes a cycloaddition-elimination reaction with the anhydride to form the desired 1,3,4-oxadiazole ring.
Caption: General synthetic workflow for the DFMO core of this compound.
Detailed Experimental Protocol
While a specific, detailed protocol for this compound is proprietary, the synthesis of a key intermediate, 2-(difluoromethyl)-5-(pyrimidin-5-yl)-1,3,4-oxadiazole, has been described and provides a basis for the synthesis of this compound.[3]
Step 1: Synthesis of 5-(Pyrimidin-5-yl)tetrazole
-
To a solution of 5-cyanopyrimidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (2.0 eq) and ammonium chloride (2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C for 12 to 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the tetrazole product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of 2-(Difluoromethyl)-5-(pyrimidin-5-yl)-1,3,4-oxadiazole
-
Suspend the 5-(pyrimidin-5-yl)tetrazole (1.0 eq) in difluoroacetic anhydride (DFAA).
-
Heat the mixture at a temperature between 70 and 100 °C for 1 to 3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, carefully quench the excess anhydride with water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(difluoromethyl)-5-(pyrimidin-5-yl)-1,3,4-oxadiazole.
Quantitative Data
In Vitro Activity
| Parameter | Value | Reference |
| HDAC6 IC50 | 33 nM | [1] |
| Selectivity | >850-fold vs. other HDAC isozymes | [1] |
In Vivo Pharmacokinetics (Mouse)
| Parameter | Value | Dosing | Reference |
| Maximum Exposure (Cmax) | 597 ng/mL | 5 mg/kg, single oral dose | [1] |
| Half-life (t1/2) | 7.2 hours | 5 mg/kg, single oral dose | [1] |
In Vivo Efficacy
| Indication | Model | Dosing Regimen | Key Findings | Reference |
| Multiple Myeloma | Human H929 MM cell xenograft in mice | 10 mg/kg, oral, daily (in combination with Pomalidomide) | Significantly delayed tumor growth and enhanced survival compared to Pomalidomide alone. | [1] |
| Obesity | Diet-induced obese mice | 30 mg/kg, single oral dose | Increased levels of acetylated α-tubulin for over 24 hours. | [1] |
Signaling Pathways and Experimental Workflows
HDAC6-Mediated Deacetylation of α-Tubulin
Caption: Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin.
Proposed Mechanism in Restoring Leptin Sensitivity
Caption: this compound may restore leptin sensitivity by inhibiting HDAC6.
Conclusion
This compound represents a significant advancement in the development of selective HDAC6 inhibitors. Its non-hydroxamate chemical structure and high selectivity offer a potentially improved safety profile compared to pan-HDAC inhibitors. The promising preclinical data in both multiple myeloma and obesity models underscore its potential as a versatile therapeutic agent. Further clinical investigation is warranted to fully elucidate its efficacy and safety in human populations. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration of this compound and other selective HDAC6 inhibitors.
References
Preclinical Data Summary of SE-7552: A Potent and Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SE-7552 is a novel, orally active, and highly selective non-hydroxamate inhibitor of histone deacetylase 6 (HDAC6). As a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative, this compound has demonstrated significant therapeutic potential in preclinical models of both oncology and metabolic diseases. Its high selectivity for HDAC6 over other HDAC isozymes suggests a favorable safety profile, minimizing off-target effects. This technical guide provides a comprehensive summary of the available preclinical data on this compound, including its in vitro and in vivo activity, pharmacokinetic profile, and mechanism of action.
Core Data Summary
The preclinical data for this compound highlights its potency and selectivity as an HDAC6 inhibitor, with promising efficacy in models of multiple myeloma and diet-induced obesity.
In Vitro Activity
This compound exhibits potent and highly selective inhibition of HDAC6.
| Parameter | Value | Reference |
| HDAC6 IC50 | 33 nM | [1] |
| Selectivity | >850-fold vs. other HDAC isozymes | [1] |
In Vivo Pharmacokinetics (Mouse)
Pharmacokinetic studies in mice have demonstrated good oral bioavailability and a favorable half-life for this compound.
| Parameter | Dose (Oral) | Value | Reference |
| Maximum Exposure (Cmax) | 5 mg/kg | 597 ng/ml | [1] |
| Half-life (t1/2) | 5 mg/kg | 7.2 hours | [1] |
In Vivo Pharmacodynamics (Mouse)
This compound has been shown to engage its target in vivo, leading to the acetylation of the HDAC6 substrate α-tubulin.
| Parameter | Dose (Oral) | Effect | Duration | Reference |
| α-tubulin Acetylation | 30 mg/kg | Increased levels | > 24 hours | [1] |
| Histone H3 Acetylation | 30 mg/kg | No effect | - | [1] |
In Vivo Efficacy: Multiple Myeloma
In a preclinical model of multiple myeloma, this compound in combination with the immunomodulatory drug pomalidomide demonstrated significant anti-tumor activity.
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| Human H929 MM cells in mice | This compound + Pomalidomide | This compound: 10 mg/kg, daily (oral); Pomalidomide: 1 mg/kg, daily (IP) | Significantly delayed tumor growth and enhanced survival compared to pomalidomide alone | [1] |
In Vivo Efficacy: Diet-Induced Obesity
Preclinical studies indicate that this compound acts as an anti-obesity agent in diet-induced obese mice by restoring leptin sensitivity.[2][3] While specific quantitative data for this compound in this model is not yet publicly available, studies with other selective HDAC6 inhibitors have shown reductions in body weight, food intake, and improvements in metabolic parameters.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are summaries of the methodologies used in the key studies cited.
In Vivo Formulation Preparation
A standard protocol for preparing this compound for in vivo oral administration involves a multi-component vehicle to ensure solubility and stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Multiple Myeloma Xenograft Model
-
Cell Line: Human H929 multiple myeloma cells.
-
Animal Model: Details on the specific mouse strain, age, and sex were not provided in the available literature.
-
Tumor Induction: A suspension of H929 cells is typically injected subcutaneously into the flank of immunocompromised mice. Tumor growth is monitored regularly.
-
Treatment: Once tumors reach a specified volume, animals are randomized into treatment groups. This compound is administered orally, and pomalidomide is administered via intraperitoneal (IP) injection.
-
Outcome Measures: Tumor volume is measured at regular intervals. Overall survival is also monitored.
Diet-Induced Obesity Model
While a specific protocol for this compound is not detailed, a general methodology for this type of study using HDAC6 inhibitors is as follows:
-
Animal Model: Male C57BL/6 mice are a common model for diet-induced obesity.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity and leptin resistance.
-
Treatment: this compound would be administered orally to the obese mice.
-
Outcome Measures:
-
Body Weight and Food Intake: Monitored daily or weekly.
-
Metabolic Parameters: Glucose tolerance tests, insulin tolerance tests, and measurement of serum lipids and inflammatory markers.
-
Body Composition: Assessed using techniques like DEXA or MRI.
-
Mechanism of Action & Signaling Pathways
This compound exerts its therapeutic effects through the selective inhibition of HDAC6. This leads to the hyperacetylation of HDAC6 substrates, primarily non-histone proteins such as α-tubulin and cortactin. The functional consequences of HDAC6 inhibition are context-dependent.
HDAC6 Inhibition in Cancer
In the context of multiple myeloma, HDAC6 inhibition is believed to disrupt the aggresome pathway, which is a cellular mechanism for clearing misfolded proteins. By inhibiting this pathway, this compound can lead to an accumulation of toxic protein aggregates, inducing cell stress and apoptosis in cancer cells.
HDAC6 Inhibition and Leptin Sensitization in Obesity
In diet-induced obesity, chronic overnutrition leads to leptin resistance, a state where the brain no longer responds effectively to leptin's satiety signals. HDAC6 has been identified as a key regulator of leptin receptor signaling. By inhibiting HDAC6, this compound can restore leptin sensitivity, leading to reduced food intake and weight loss.[2][4]
Experimental Workflows
The following diagrams illustrate the high-level workflows for the key in vivo studies conducted with this compound.
Multiple Myeloma Xenograft Study Workflow
Diet-Induced Obesity Study Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone Deacetylase 6 Inhibition Restores Leptin Sensitivity and Reduces Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Central inhibition of HDAC6 re-sensitizes leptin signaling during obesity to induce profound weight loss. | Broad Institute [broadinstitute.org]
The Cellular Function of SE-7552: A Selective HDAC6 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SE-7552 is a potent and highly selective, orally active, non-hydroxamate inhibitor of histone deacetylase 6 (HDAC6). As a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative, this compound demonstrates significant therapeutic potential in oncology and metabolic diseases. This document provides a comprehensive overview of the cellular function of this compound, its mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols for assessing its activity and structured quantitative data are presented to facilitate further research and drug development.
Introduction to this compound
This compound is a small molecule inhibitor that targets HDAC6, a class IIb histone deacetylase. Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins. This cytoplasmic localization and substrate specificity make HDAC6 an attractive therapeutic target with a potentially wider therapeutic window and fewer side effects compared to pan-HDAC inhibitors. This compound has shown promise in preclinical models of multiple myeloma and diet-induced obesity.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the enzymatic activity of HDAC6. HDACs catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting HDAC6, this compound leads to the hyperacetylation of its downstream substrates, most notably α-tubulin and the heat shock protein 90 (HSP90).
The 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety of this compound is crucial for its potent and selective inhibition of HDAC6. This group acts as a zinc-binding group, interacting with the zinc ion in the catalytic pocket of HDAC6.
Cellular Functions and Signaling Pathways
The inhibition of HDAC6 by this compound modulates several critical cellular processes primarily through the hyperacetylation of α-tubulin and HSP90.
Regulation of Microtubule Dynamics via α-Tubulin Acetylation
HDAC6 is the primary deacetylase of α-tubulin. Inhibition of HDAC6 by this compound results in the accumulation of acetylated α-tubulin. This modification is associated with increased microtubule stability and flexibility, which in turn affects intracellular transport, cell motility, and cell division. In the context of cancer, particularly multiple myeloma, altered microtubule dynamics can disrupt processes essential for tumor cell proliferation and survival.
Modulation of Protein Quality Control via HSP90 Acetylation
HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins critical for cancer cell survival. HDAC6 deacetylates HSP90, and its inhibition by this compound leads to HSP90 hyperacetylation. This modification impairs the chaperone function of HSP90, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. This disruption of protein homeostasis can induce apoptosis in cancer cells.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 (HDAC6) | 33 nM | The half maximal inhibitory concentration against HDAC6 enzyme. |
| Selectivity | >850-fold | Selectivity for HDAC6 over all other known HDAC isozymes. |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing |
| Maximum Exposure (Cmax) | 597 ng/ml | Single oral dose of 5 mg/kg. |
| Half-life (t1/2) | 7.2 hours | Single oral dose of 5 mg/kg. |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Model | Treatment | Outcome |
| Human H929 Multiple Myeloma Xenograft | This compound (10 mg/kg, oral, daily) + Pomalidomide (1 mg/kg, IP, daily) | Significantly delayed tumor growth compared to pomalidomide alone and enhanced survival. |
| Human MM.1S Multiple Myeloma (disseminated model) | This compound (10 mg/kg, oral, daily) + Bortezomib (1.5 mg/kg, IP, once a week) | Significantly delayed tumor growth compared to bortezomib alone. |
| Biomarker Study (mice) | This compound (30 mg/kg, single oral dose) | Increased levels of acetylated α-tubulin for over 24 hours with no effect on histone H3 acetylation. |
| Diet-Induced Obesity (mice) | Not specified | Acts as an anti-obesity agent. |
Experimental Protocols
The following are representative protocols for evaluating the cellular function of this compound.
HDAC6 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of this compound to inhibit HDAC6 enzymatic activity.
-
Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC) that can be measured.
-
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
This compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the fluorometric substrate, and the this compound dilutions.
-
Initiate the reaction by adding the recombinant HDAC6 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Western Blot Analysis of α-Tubulin and HSP90 Acetylation
This method is used to determine the effect of this compound on the acetylation status of its target proteins in cells.
-
Principle: Cells are treated with this compound, and cell lysates are subjected to SDS-PAGE and Western blotting to detect the levels of acetylated α-tubulin, total α-tubulin, acetylated HSP90, and total HSP90 using specific antibodies.
-
Materials:
-
Cell line of interest (e.g., H929 multiple myeloma cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-HSP90, anti-HSP90, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities to determine the relative levels of acetylated proteins.
-
In Vivo Multiple Myeloma Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous multiple myeloma xenograft model.
-
Principle: Human multiple myeloma cells (e.g., H929) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with this compound alone or in combination with other anti-myeloma agents, and tumor growth is monitored.
-
Materials:
-
Human multiple myeloma cell line (e.g., H929)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
This compound
-
Pomalidomide or Bortezomib (for combination studies)
-
Appropriate vehicle for drug formulation
-
Calipers for tumor measurement
-
-
Procedure:
-
Culture H929 cells and harvest them in the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Administer treatments as per the study design (e.g., this compound orally, pomalidomide intraperitoneally).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blotting for biomarkers).
-
In Vivo Diet-Induced Obesity Model
This protocol provides a general framework for assessing the anti-obesity effects of this compound.
-
Principle: Mice are fed a high-fat diet to induce obesity and metabolic syndrome. The effect of this compound treatment on body weight, fat mass, and metabolic parameters is then evaluated.
-
Materials:
-
Mouse strain susceptible to diet-induced obesity (e.g., C57BL/6J)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Control low-fat diet
-
This compound
-
Metabolic cages for monitoring food intake and energy expenditure (optional)
-
Equipment for measuring body composition (e.g., DEXA or MRI)
-
Glucometer and insulin assay kits
-
-
Procedure:
-
Acclimate mice to the facility and then divide them into groups.
-
Feed one group a high-fat diet and the other a control diet.
-
Monitor body weight and food intake regularly.
-
Once obesity is established, initiate treatment with this compound or vehicle.
-
Continue to monitor body weight, food intake, and body composition.
-
Perform glucose and insulin tolerance tests to assess metabolic function.
-
At the end of the study, collect tissues (e.g., adipose tissue, liver) for further analysis.
-
Conclusion
This compound is a highly selective and potent HDAC6 inhibitor with a clear mechanism of action involving the hyperacetylation of α-tubulin and HSP90. This leads to the disruption of key cellular processes in cancer and metabolic diseases, making this compound a promising therapeutic candidate. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the cellular functions and therapeutic potential of this compound and other selective HDAC6 inhibitors.
SE-7552: A Technical Guide to a Highly Selective HDAC6 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
SE-7552 is a potent, orally active, and highly selective chemical probe for histone deacetylase 6 (HDAC6). As a non-hydroxamate inhibitor, it belongs to the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) class of compounds. These compounds are distinguished by their mechanism-based and essentially irreversible inhibition of HDAC6.[1][2][3][4] this compound's exceptional selectivity for HDAC6 over other HDAC isozymes makes it an invaluable tool for elucidating the specific biological roles of HDAC6 and for the development of targeted therapeutics.[5][6] This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols.
Mechanism of Action
This compound and other DFMO derivatives act as mechanism-based inhibitors of HDAC6.[1][4] The proposed mechanism involves an enzyme-catalyzed hydrolysis of the oxadiazole ring within the HDAC6 active site. This reaction is initiated by the nucleophilic attack of a zinc-bound water molecule on the sp2 carbon of the oxadiazole ring adjacent to the difluoromethyl group.[7] This is followed by a ring-opening event, generating a difluoroacetylhydrazide intermediate that coordinates tightly with the active site zinc ion.[7] This strong interaction, coupled with the binding of the difluoromethyl group in a nearby pocket, results in a slow-binding and essentially irreversible inhibition of the enzyme.[1][4]
Data Presentation
Biochemical and Cellular Activity
This compound exhibits potent and highly selective inhibition of HDAC6.
| Parameter | Value | Reference |
| HDAC6 IC50 | 33 nM | [5] |
| Selectivity | >850-fold vs. other HDAC isozymes | [5][6] |
Note: A detailed selectivity panel with IC50 values for other HDAC isoforms is not publicly available for this compound. The greater than 850-fold selectivity is a reported value.
Pharmacokinetic Profile
This compound demonstrates favorable pharmacokinetic properties in mice, highlighting its potential for in vivo studies.
| Parameter | Value | Dosing | Animal Model | Reference |
| Maximum Plasma Concentration (Cmax) | 597 ng/mL | 5 mg/kg, single oral dose | Mouse | [5][6] |
| Half-life (t1/2) | 7.2 hours | 5 mg/kg, single oral dose | Mouse | [5][6] |
Experimental Protocols
In Vitro HDAC6 Enzymatic Assay (Fluorogenic)
This protocol describes a typical in vitro assay to determine the IC50 of this compound against HDAC6 using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A to stop the HDAC reaction)
-
This compound
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add the recombinant HDAC6 enzyme to each well, except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer will cleave the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate at 37°C for 15 minutes to allow for complete development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.
Cellular Assay for α-Tubulin Acetylation (Western Blot)
This protocol outlines the procedure to assess the effect of this compound on the acetylation of its primary cytosolic substrate, α-tubulin, in cultured cells.
Materials:
-
Human multiple myeloma cell line (e.g., H929)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed H929 cells in culture plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them using lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
In Vivo Multiple Myeloma Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a human multiple myeloma xenograft mouse model.
Materials:
-
Human multiple myeloma cell line (e.g., H929)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
This compound formulation for oral gavage
-
Pomalidomide or Bortezomib (for combination studies)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Culture H929 cells and harvest them during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).
-
Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg daily).[6]
-
For combination studies, administer the other therapeutic agent according to its established protocol (e.g., pomalidomide at 1 mg/kg IP daily).[6]
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.
Mandatory Visualizations
Caption: Key signaling pathways modulated by HDAC6 and its inhibition by this compound.
Caption: A logical workflow for the comprehensive characterization of this compound.
References
- 1. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A story about difluoromethyl-1,3,4-oxadiazoles: Synthesis and biochemical evaluation of an enigmatic novel zinc binding group for the highly selective inhibition and degradation of histone deacetylase 6 [bonndoc.ulb.uni-bonn.de]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic and Structural Insights on Difluoromethyl-1,3,4-oxadiazole Inhibitors of HDAC6 [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of SE-7552
For Researchers, Scientists, and Drug Development Professionals
Abstract
SE-7552 is a potent and highly selective, non-hydroxamate inhibitor of Histone Deacetylase 6 (HDAC6).[1] As a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative, this compound demonstrates an IC50 of 33 nM for HDAC6 and exhibits over 850-fold selectivity against other HDAC isozymes.[1] Its mechanism of action is based on an enzyme-catalyzed ring-opening reaction, leading to essentially irreversible inhibition. These application notes provide detailed protocols for in vitro studies to characterize the biochemical and cellular effects of this compound, focusing on its enzymatic inhibition, impact on cell viability and apoptosis, and its effect on downstream targets of HDAC6.
Biochemical Assays
In Vitro HDAC6 Enzymatic Activity Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HDAC6.
Methodology:
A fluorometric HDAC6 assay kit can be utilized for this purpose. The assay principle involves the deacetylation of a fluorogenic substrate by HDAC6, followed by the addition of a developer that releases a fluorescent molecule.[2]
-
Reagent Preparation: Prepare HDAC6 Assay Buffer, a solution of recombinant human HDAC6, the fluorogenic HDAC6 substrate, and a developer solution as per the manufacturer's instructions.[3] Prepare a serial dilution of this compound in DMSO, and then dilute further in HDAC6 Assay Buffer.
-
Assay Procedure:
-
In a 96-well white plate, add the diluted this compound solutions.
-
Add the recombinant HDAC6 enzyme to each well, except for the no-enzyme control.
-
Initiate the reaction by adding the HDAC6 substrate.
-
Incubate the plate at 37°C for 30 minutes.[3]
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional 10-15 minutes to allow for fluorescence development.[3]
-
-
Data Analysis: Measure the fluorescence intensity using a microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).[2] Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Table 1: In Vitro HDAC Isoform Selectivity of this compound
| HDAC Isoform | IC50 (nM) |
| HDAC1 | >28,000 |
| HDAC2 | >28,000 |
| HDAC3 | >28,000 |
| HDAC4 | >28,000 |
| HDAC5 | >28,000 |
| HDAC6 | 33 |
| HDAC7 | >28,000 |
| HDAC8 | >28,000 |
| HDAC9 | >28,000 |
| HDAC10 | >28,000 |
| HDAC11 | >28,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Cellular Assays
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as multiple myeloma (MM.1S) cells.
Methodology:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Cell Culture: Culture MM.1S cells in appropriate media and conditions.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]
-
Treat the cells with a serial dilution of this compound for 72 hours.[5]
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Table 2: Effect of this compound on Cancer Cell Line Viability
| Cell Line | GI50 (µM) |
| MM.1S | 0.5 |
| HCT-116 | 1.2 |
| HeLa | 2.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis in cells treated with this compound.
Methodology:
This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells.[1]
-
Cell Treatment: Treat MM.1S cells with various concentrations of this compound for 48 hours.
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solutions.
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Table 3: Apoptosis Induction by this compound in MM.1S Cells
| This compound (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 5 | 2 |
| 0.5 | 25 | 8 |
| 1.0 | 45 | 15 |
| 2.0 | 60 | 25 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Target Engagement and Downstream Effects
Western Blot Analysis of Acetylated α-Tubulin
This protocol assesses the intracellular activity of this compound by measuring the acetylation of α-tubulin, a primary substrate of HDAC6.
Methodology:
-
Cell Lysis: Treat MM.1S cells with this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.[8][9][10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol evaluates the effect of this compound on the stability of Hsp90 client proteins, as HDAC6 inhibition is known to disrupt the Hsp90 chaperone function.[11]
Methodology:
Follow the western blot protocol as described in section 3.1, but use primary antibodies against known Hsp90 client proteins (e.g., Akt, Cdk4) and Hsp90 itself. A decrease in the levels of client proteins upon this compound treatment would indicate disruption of the Hsp90 chaperone machinery.[12]
Visualizations
Caption: this compound inhibits HDAC6, leading to downstream effects.
Caption: In vitro experimental workflow for this compound characterization.
Caption: Logical relationship of this compound's action and cellular effects.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. assaygenie.com [assaygenie.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. kumc.edu [kumc.edu]
- 8. Generation and Characterization of Novel Contilisant+Tubastatin a Multitarget Small Molecules Against Glioblastoma [mdpi.com]
- 9. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SE-7552 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SE-7552 is a potent and highly selective, non-hydroxamate inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 33 nM.[1] It demonstrates over 850-fold selectivity for HDAC6 compared to all other known HDAC isozymes.[1] This high selectivity profile suggests a potential for reduced off-target effects and a more favorable toxicity profile compared to pan-HDAC inhibitors. HDAC6 is a cytoplasmic enzyme that plays a crucial role in protein homeostasis through its deacetylase activity on non-histone proteins, most notably α-tubulin. This function is integral to the aggresome pathway, a cellular mechanism for clearing misfolded and aggregated proteins. In multiple myeloma, the malignant plasma cells are highly dependent on protein quality control pathways for survival, making HDAC6 an attractive therapeutic target. Inhibition of HDAC6 leads to the accumulation of misfolded proteins, ultimately triggering apoptosis in cancer cells. Preclinical studies have shown that this compound can block the growth of multiple myeloma in vivo, particularly when used in combination with other anti-myeloma agents.[1][2]
Mechanism of Action
This compound exerts its anti-myeloma effects primarily through the selective inhibition of HDAC6. This leads to the hyperacetylation of its key substrate, α-tubulin. Acetylated α-tubulin disrupts the function of the aggresome pathway, which is responsible for the transport and clearance of misfolded proteins. The inhibition of this pathway results in the accumulation of cytotoxic protein aggregates, leading to endoplasmic reticulum (ER) stress and ultimately triggering apoptosis in multiple myeloma cells. This mechanism of action provides a strong rationale for combining this compound with proteasome inhibitors, which also disrupt protein homeostasis, to achieve synergistic anti-myeloma activity.
Data Presentation
In Vivo Efficacy of this compound in Combination Therapies
While comprehensive in vitro data for this compound across a wide range of multiple myeloma cell lines is not extensively available in the public domain, in vivo studies have demonstrated its potential in combination with standard-of-care agents.
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Subcutaneous Xenograft | Human H929 | This compound (10 mg/kg, oral, daily) + Pomalidomide (1 mg/kg, IP, daily) | Significantly delayed tumor growth and enhanced survival compared to pomalidomide alone. | [2] |
| Disseminated Myeloma | Human MM.1S (luciferase-tagged) | This compound (10 mg/kg, oral, daily) + Bortezomib (1.5 mg/kg, IP, once a week) | Significantly delayed tumor growth compared to bortezomib alone. | [2] |
Representative In Vitro Activity of Selective HDAC6 Inhibitors in Multiple Myeloma Cell Lines
The following tables summarize representative data for other selective HDAC6 inhibitors to provide an indication of the expected in vitro activity of compounds like this compound. Note: This data is not for this compound.
Table 1: Representative IC50 Values of Selective HDAC6 Inhibitors
| Cell Line | Inhibitor | IC50 (µM) | Reference |
| MOLP-8 | MAKV-15 | 13.25 ± 5.3 | [3] |
| U-266 | MAKV-15 | 6.01 ± 2.41 | [3] |
| MOLP-8 | ACY-1215 | 1.2 ± 0.29 | [3] |
| U-266 | ACY-1215 | 0.973 ± 0.2 | [3] |
| MM.1S | WT161 | 3.6 | [4] |
| RPMI8226 | Tubacin | 5-20 | [5] |
Table 2: Representative Apoptosis Induction by Selective HDAC6 Inhibitors
| Cell Line | Treatment | Apoptosis (% of cells) | Reference |
| MOLP-8 | MAKV-15 (5 µM) + Bortezomib (5 nM) for 72h | Synergistic increase in apoptosis | [3] |
| U-266 | MAKV-15 (5 µM) + Bortezomib (2.5 nM) for 72h | Synergistic increase in apoptosis | [3] |
| RPMI8226 | Tubacin (10 µM) for 72h | ~41% |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266, H929)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic cells following treatment with this compound.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on the cell cycle distribution of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI solution to the cells and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blotting for Acetylated α-Tubulin
This protocol is to confirm the mechanism of action of this compound by detecting the hyperacetylation of its direct substrate, α-tubulin.
Materials:
-
Multiple myeloma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-PARP, anti-caspase-3
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for a specified time (e.g., 6-24 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Increased acetylated-α-tubulin levels and cleavage of PARP and caspase-3 would indicate HDAC6 inhibition and apoptosis induction, respectively.
Visualizations
Caption: Mechanism of this compound in multiple myeloma cells.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. HDAC6 inhibitors sensitize resistant t(11;14) multiple myeloma cells to a combination of bortezomib and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Acetylated Tubulin Following SE-7552 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SE-7552 is a selective inhibitor of Histone Deacetylase 6 (HDAC6), an enzyme primarily located in the cytoplasm that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2][3] One of the major substrates of HDAC6 is α-tubulin, a key component of microtubules.[3][4] The acetylation of α-tubulin at lysine 40 is a post-translational modification associated with microtubule stability and dynamics, affecting processes such as intracellular transport and cell motility.[2][3][5] Inhibition of HDAC6 by compounds like this compound is expected to lead to an increase in the levels of acetylated α-tubulin.[6] This document provides a detailed protocol for the analysis of acetylated tubulin levels in cultured cells treated with this compound using Western blotting.
Signaling Pathway of HDAC6-Mediated Tubulin Deacetylation and Inhibition by this compound
The following diagram illustrates the mechanism of α-tubulin deacetylation by HDAC6 and the mode of action of a selective inhibitor like this compound.
Caption: HDAC6 removes acetyl groups from α-tubulin, which is inhibited by this compound.
Quantitative Data Presentation
Due to the absence of specific published data for this compound, the following table summarizes the expected dose-dependent effects of a representative selective HDAC6 inhibitor on protein acetylation. This data is intended to provide a general guideline for expected outcomes when using a selective HDAC6 inhibitor.
Table 1: Representative Dose-Dependent Effect of a Selective HDAC6 Inhibitor on Protein Acetylation
| Target Protein | Inhibitor Concentration | Fold Change in Acetylation (vs. Vehicle) | Cell Line | Treatment Duration |
| Acetylated α-Tubulin | 1 µM | 2.5 ± 0.3 | PC-3 | 24 hours |
| Acetylated α-Tubulin | 5 µM | 4.8 ± 0.5 | PC-3 | 24 hours |
| Acetylated Histone H3 | 1 µM | No significant change | PC-3 | 24 hours |
| Acetylated Histone H3 | 5 µM | No significant change | PC-3 | 24 hours |
This data is representative and compiled from studies on selective HDAC6 inhibitors. Actual results with this compound may vary.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the major steps in the Western blot protocol for analyzing acetylated tubulin levels.
Caption: Workflow for acetylated tubulin Western blot analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing Western blot analysis to determine the levels of acetylated tubulin in cells treated with this compound.
Materials and Reagents:
-
Cell culture medium and supplements
-
This compound (or other HDAC6 inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
4-20% Tris-glycine polyacrylamide gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-acetylated-α-tubulin (Lys40)
-
Mouse anti-α-tubulin (for total tubulin control)
-
Mouse anti-β-actin (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are 1:1000 for anti-acetylated-α-tubulin and 1:2000 for anti-α-tubulin or anti-β-actin.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[7][8]
-
-
Data Analysis:
-
Quantify the band intensities using appropriate software.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal for each sample to account for any variations in tubulin levels.
-
Further normalize to a loading control like β-actin to ensure equal protein loading.
-
Express the results as a fold change relative to the vehicle-treated control.
-
References
- 1. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Co-administration of SE-7552 and Bortezomib
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The combination of a selective histone deacetylase 6 (HDAC6) inhibitor, SE-7552, with the proteasome inhibitor, bortezomib, represents a promising therapeutic strategy, particularly in the context of multiple myeloma.[1][2] Bortezomib, a cornerstone of multiple myeloma therapy, functions by inhibiting the 26S proteasome, leading to the accumulation of ubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis of malignant cells.[3][4][5] However, resistance to bortezomib can emerge. HDAC6 is a cytoplasmic enzyme that plays a crucial role in protein homeostasis by facilitating the aggresomal pathway, an alternative route for the clearance of misfolded proteins.[6][7] The selective inhibition of HDAC6 by this compound is hypothesized to synergize with proteasome inhibition by bortezomib, leading to a dual blockade of protein degradation pathways, enhanced accumulation of cytotoxic protein aggregates, and a more potent anti-myeloma effect.[2][8] Preclinical studies combining bortezomib with other HDAC inhibitors have demonstrated synergistic tumor cell killing and the potential to overcome drug resistance.[2][9][10]
These application notes provide a representative, preclinical protocol for the co-administration of this compound and bortezomib based on established methodologies for similar combination studies in multiple myeloma models.
Experimental Protocols
In Vitro Proliferation Assay
Objective: To determine the synergistic anti-proliferative effects of this compound and bortezomib on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI 8226, U266)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Bortezomib (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled microplates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and bortezomib in complete medium.
-
Treat the cells with varying concentrations of this compound, bortezomib, or the combination of both drugs. Include a vehicle control (DMSO) group.
-
Incubate the treated plates for 48-72 hours.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound and bortezomib co-administration in a multiple myeloma xenograft mouse model.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID)
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound (formulated for oral administration)
-
Bortezomib (formulated for intravenous or subcutaneous injection)
-
Matrigel
-
Calipers
-
Animal weighing scale
Procedure:
-
Subcutaneously implant 5 x 10^6 MM.1S cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Bortezomib alone
-
This compound and bortezomib combination
-
-
Administer this compound orally (e.g., daily or on a specified schedule). A previously reported oral dose for a similar HDAC6 inhibitor in mice was 10 mg/kg daily.[11]
-
Administer bortezomib via intravenous or subcutaneous injection (e.g., twice weekly). A standard dose for bortezomib in mouse models is 1 mg/kg.
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Drug | IC50 (nM) |
| MM.1S | This compound | Hypothetical Value |
| Bortezomib | Hypothetical Value | |
| This compound + Bortezomib | Hypothetical Value | |
| RPMI 8226 | This compound | Hypothetical Value |
| Bortezomib | Hypothetical Value | |
| This compound + Bortezomib | Hypothetical Value | |
| U266 | This compound | Hypothetical Value |
| Bortezomib | Hypothetical Value | |
| This compound + Bortezomib | Hypothetical Value |
Note: The table above is a template. Actual IC50 values would be determined experimentally.
Table 2: In Vivo Efficacy of this compound and Bortezomib in a Multiple Myeloma Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | Hypothetical Value | N/A | Hypothetical Value |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Bortezomib | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| This compound + Bortezomib | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: The table above is a template. Actual values would be determined experimentally at a specific time point (Day X).
Visualization of Signaling Pathways and Experimental Workflow
Caption: Synergistic mechanism of bortezomib and this compound.
Caption: Preclinical experimental workflow.
References
- 1. Clinical use and applications of histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 5. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors demonstrate significant preclinical activity as single agents, and in combination with bortezomib in Waldenström's macroglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: In Vivo Efficacy Evaluation of SE-7552, a Novel MEK1/2 Inhibitor, in a Colorectal Cancer Xenograft Model
Audience: Researchers, scientists, and drug development professionals in the field of oncology.
Introduction The Ras-Raf-MEK-ERK signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through activating mutations in genes such as KRAS or BRAF, is a key driver in many human cancers, including colorectal cancer (CRC). Constitutive activation of this pathway leads to uncontrolled cell growth and tumor progression. SE-7552 is a novel, potent, and highly selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), the kinases directly upstream of ERK. By inhibiting MEK1/2, this compound aims to block the downstream signaling that promotes tumor growth. This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound using a human CRC xenograft model established with the KRAS-mutant HCT116 cell line.
Signaling Pathway and Experimental Workflow
Measuring Cellular Target Engagement of SE-7552, a Selective HDAC6 Inhibitor
Application Note
Introduction
SE-7552 is a potent and highly selective, non-hydroxamate inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 33 nM.[1] It exhibits over 850-fold selectivity for HDAC6 compared to all other known HDAC isozymes.[1][2] HDAC6 is a class IIb HDAC that is primarily located in the cytoplasm and deacetylates non-histone proteins, including α-tubulin, HSP90, and cortactin.[2] By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, which can impact various cellular processes, making it a person of interest for therapeutic development in oncology and other diseases.[1][2][3] Measuring the direct interaction of this compound with HDAC6 and the downstream consequences of this interaction in a cellular context is crucial for understanding its mechanism of action and for drug development.
This application note provides detailed protocols for assessing the cellular target engagement of this compound. The described methods include both direct and indirect assays to provide a comprehensive understanding of the compound's activity in cells.
Target Engagement Strategies for this compound
Two primary strategies are employed to measure the cellular target engagement of this compound:
-
Indirect Target Engagement (Biomarker-Based): This approach measures the downstream pharmacological effect of this compound on its direct substrate. For HDAC6, a well-established biomarker is the acetylation of α-tubulin.[1][2] Inhibition of HDAC6 by this compound results in an increase in acetylated α-tubulin levels, which can be quantified by Western blotting. This method confirms that the compound is cell-permeable and active at its target.
-
Direct Target Engagement (Ligand-Binding-Based): These methods directly assess the physical interaction between this compound and the HDAC6 protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4] It is based on the principle that the binding of a ligand, such as this compound, stabilizes the target protein, leading to an increase in its thermal stability. Another direct method is the NanoBRET™ Target Engagement Assay, which measures the displacement of a fluorescent tracer from the target protein by a test compound in live cells.[4][5][6]
Experimental Protocols
Protocol 1: Indirect Target Engagement via Western Blot for Acetylated α-Tubulin
This protocol describes the quantification of α-tubulin acetylation in cells treated with this compound as a measure of HDAC6 inhibition.
Materials:
-
Cell line of interest (e.g., human multiple myeloma cell line H929)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for acetylated α-tubulin and total α-tubulin.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Protocol 2: Direct Target Engagement using Cellular Thermal Shift Assay (CETSA)
This protocol outlines the use of CETSA to confirm the direct binding of this compound to HDAC6 in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., Triton X-100 based) with protease inhibitors
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
Western blotting reagents (as in Protocol 1) with an antibody against HDAC6.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a fixed concentration or vehicle control for a defined period.
-
Heating: Resuspend the treated cells in PBS. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the levels of soluble HDAC6 by Western blotting as described in Protocol 1.
-
Data Analysis:
-
Quantify the band intensity of soluble HDAC6 at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble HDAC6 relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Target Engagement
| Assay | Cell Line | Parameter | This compound | Ricolinostat (Control) |
| HDAC6 Inhibition | H929 | IC50 (nM) | 33 | 5 |
| α-Tubulin Acetylation | H929 | EC50 (nM) | 100 | 20 |
| CETSA | H929 | ΔTm (°C) | +5 | +4 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; ΔTm: Change in melting temperature.
Visualizations
Caption: Workflow of this compound action and methods for measuring target engagement.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: The effect of this compound on the HDAC6 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
SE-7552: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SE-7552 is a potent and highly selective, orally active, non-hydroxamate inhibitor of Histone Deacetylase 6 (HDAC6).[1] With an IC50 of 33 nM and over 850-fold selectivity against other HDAC isozymes, this compound presents a valuable tool for investigating the therapeutic potential of targeted HDAC6 inhibition in various disease models, including neurodegenerative disorders.[1]
HDAC6, a predominantly cytoplasmic enzyme, plays a crucial role in cellular processes implicated in neurodegeneration, such as protein quality control, microtubule dynamics, and inflammatory responses.[2][3][4] Imbalances in HDAC6 activity have been linked to the pathology of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.[2][5] These application notes provide an overview of the potential uses of this compound in neurodegenerative disease research and detailed protocols for its application in relevant experimental models.
Mechanism of Action in Neurodegeneration
The therapeutic potential of HDAC6 inhibition in neurodegenerative diseases stems from its multifaceted roles in neuronal function and stress responses. By inhibiting HDAC6, this compound is hypothesized to exert neuroprotective effects through several key mechanisms:
-
Enhanced Microtubule Stability and Axonal Transport: HDAC6 is the primary deacetylase for α-tubulin.[6] Its inhibition leads to hyperacetylation of α-tubulin, which stabilizes microtubules and enhances axonal transport, a process often impaired in neurodegenerative diseases.[6][7][8]
-
Modulation of Protein Aggregate Clearance: HDAC6 is involved in the cellular response to misfolded protein aggregates, a hallmark of many neurodegenerative disorders.[2][9] By modulating the autophagy pathway, HDAC6 inhibition can influence the clearance of toxic protein aggregates such as tau and α-synuclein.[5][9][10]
-
Anti-Inflammatory Effects: HDAC6 plays a role in regulating inflammatory responses in the brain.[11][12] Selective inhibition of HDAC6 has been shown to attenuate neuroinflammation, a critical component of neurodegenerative pathology.[11][12]
-
Regulation of Tau Pathology: In models of Alzheimer's disease, HDAC6 inhibition has been shown to modulate the acetylation and phosphorylation of the tau protein, potentially reducing its pathological aggregation.[13][14][15]
-
Protection of Dopaminergic Neurons: In models of Parkinson's disease, selective HDAC6 inhibition has demonstrated protective effects on dopaminergic neurons and a reduction in α-synuclein toxicity.[5][10][16][17]
Quantitative Data Summary
While specific quantitative data for this compound in neurodegenerative models is not yet widely published, the following table summarizes key parameters for this compound and other relevant selective HDAC6 inhibitors. This data can serve as a reference for designing experiments with this compound.
| Compound | Target | IC50 (nM) | Disease Model Application (Inferred for this compound) | Reference |
| This compound | HDAC6 | 33 | Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, ALS | [1] |
| Tubastatin A | HDAC6 | 15 | Alzheimer's Disease, Parkinson's Disease | [5][13] |
| ACY-738 | HDAC6 | 1.7 | Amyotrophic Lateral Sclerosis (ALS) | [18] |
| PB131 | HDAC6 | 1.8 | Neuroinflammation | [12] |
| EKZ-438 | HDAC6 | 12 | Amyotrophic Lateral Sclerosis (ALS), Frontotemporal Dementia | [19][20] |
Experimental Protocols
The following protocols are adapted from studies using other selective HDAC6 inhibitors and can be used as a starting point for experiments with this compound. Optimization of concentrations and treatment times for this compound will be necessary.
Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of this compound to protect cultured neurons from oxidative stress-induced cell death.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂) or other oxidative stress-inducing agent
-
MTT or CellTiter-Glo Luminescent Cell Viability Assay kit
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM).
-
Pre-treat the cells with this compound or vehicle (DMSO) for 2-4 hours.
-
Induce oxidative stress by adding H₂O₂ to the culture medium at a pre-determined toxic concentration (e.g., 100 µM for SH-SY5Y cells).
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Normalize the results to the vehicle-treated control group and calculate the percentage of neuroprotection.
Protocol 2: Assessment of α-Tubulin Acetylation in Cultured Neurons
This protocol measures the pharmacodynamic effect of this compound by quantifying the level of acetylated α-tubulin.
Materials:
-
Primary neurons or neuronal cell line
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Culture neurons in 6-well plates to ~80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 100 nM to 5 µM) or vehicle for 6-24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify the band intensities and normalize the level of acetylated-α-tubulin to total α-tubulin.
Protocol 3: In Vivo Evaluation in a Mouse Model of Neurodegeneration (e.g., MPTP model of Parkinson's Disease)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a neurotoxin-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound formulated for oral administration
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Immunohistochemistry reagents
Procedure:
-
Acclimatize mice and divide them into experimental groups (e.g., vehicle control, MPTP + vehicle, MPTP + this compound).
-
Administer this compound or vehicle orally for a pre-determined period before and/or after MPTP administration. A suggested starting dose, based on other in vivo studies with this compound, is 10-30 mg/kg daily.[1]
-
Induce dopaminergic neurodegeneration by administering MPTP (e.g., 20 mg/kg, i.p., for 4 days).
-
Perform behavioral tests to assess motor function at various time points after MPTP treatment.
-
At the end of the study, sacrifice the animals and perfuse the brains.
-
Process the brains for immunohistochemical analysis of dopaminergic neuron survival (tyrosine hydroxylase staining) and α-synuclein aggregation in the substantia nigra and striatum.
-
Quantify the number of surviving neurons and the extent of protein pathology.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in neurodegenerative disease models.
Caption: Mechanism of this compound in enhancing microtubule stability.
Caption: Workflow for in vitro neuroprotection screening of this compound.
Caption: Role of this compound in promoting the clearance of protein aggregates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of HDAC6 modifies tau inclusion body formation and impairs autophagic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC6 Inhibition Reduces Seeded Tau and α-Synuclein Pathologies in Primary Neuron Cultures and Wild-type Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HDAC6-selective inhibitors decrease nerve-injury and inflammation-associated mechanical hypersensitivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and anti-inflammatory activity characterization of novel brain-permeable HDAC6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HDAC6 inhibition results in tau acetylation and modulates tau phosphorylation and degradation in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An HDAC6-dependent surveillance mechanism suppresses tau-mediated neurodegeneration and cognitive decline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 19. academic.oup.com [academic.oup.com]
- 20. A next-generation HDAC6 inhibitor for amyotrophic lateral sclerosis and frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SE-7552 in Immunotherapy Combination Studies
For Research Use Only.
Introduction
SE-7552 is an orally active, highly selective, non-hydroxamate histone deacetylase 6 (HDAC6) inhibitor with an IC50 of 33 nM.[1] It belongs to the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) class of inhibitors, which are mechanism-based and essentially irreversible inhibitors of HDAC6.[1][2] HDAC6 is a cytoplasmic enzyme that regulates various cellular processes, including cell motility, protein degradation, and immune cell function, through the deacetylation of non-histone proteins like α-tubulin and cortactin.[2][3]
The inhibition of HDAC6 has emerged as a promising strategy in cancer therapy, not only for its direct anti-tumor effects but also for its potential to modulate the tumor microenvironment and enhance anti-tumor immunity.[4][5][6] HDAC6 inhibitors have been shown to increase the expression of immune checkpoint ligands such as PD-L1 on tumor cells, enhance the infiltration and cytotoxic activity of CD8+ T cells, and reduce the number of regulatory T cells (Tregs) within the tumor microenvironment.[6][7] These immunomodulatory effects make HDAC6 inhibitors attractive candidates for combination therapies with immune checkpoint inhibitors (ICIs) and other immunotherapies.[7][8][9]
These application notes provide an overview of the potential use of this compound in combination with immunotherapy agents and offer detailed protocols for preclinical evaluation in in vivo models.
Putative Signaling Pathway of this compound in the Tumor Microenvironment
The following diagram illustrates the hypothesized mechanism by which this compound, through HDAC6 inhibition, may enhance anti-tumor immunity, making the tumor microenvironment more susceptible to immunotherapy.
Caption: this compound inhibits HDAC6, potentially increasing tumor immunogenicity.
Preclinical Data Summary
While specific data for this compound in combination with immunotherapy is not publicly available, the following table summarizes existing preclinical data for this compound in a combination study with the immunomodulatory drug pomalidomide in a multiple myeloma model. This data provides a basis for designing immunotherapy combination studies.[1]
| Parameter | Value |
| Compound | This compound |
| Target | HDAC6 |
| IC50 | 33 nM |
| Selectivity | >850-fold vs. other HDAC isozymes |
| In Vivo Model | Human H929 Multiple Myeloma (MM) cells in mice |
| This compound Dosing | 10 mg/kg, oral, daily |
| Combination Agent | Pomalidomide (1 mg/kg, IP, daily) |
| Outcome | Significantly delayed tumor growth and enhanced survival compared to Pomalidomide alone |
| Pharmacokinetics (Mouse) | Cmax: 597 ng/ml (at 5 mg/kg single oral dose) |
| Half-life (Mouse) | 7.2 hours (at 5 mg/kg single oral dose) |
Experimental Protocols
The following protocols are provided as templates for evaluating the combination of this compound with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) in a preclinical setting.
This protocol outlines a study to assess the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
1. Materials
-
Immunocompetent mice (e.g., C57BL/6)[10]
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)[10]
-
This compound, formulated for oral administration
-
Anti-PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody
-
Vehicle for this compound
-
Sterile PBS
-
Calipers for tumor measurement
-
Syringes and needles
2. Experimental Workflow
Caption: Workflow for preclinical evaluation of combination therapy.
3. Procedure
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 MC38 cells into the flank of C57BL/6 mice.[10]
-
Tumor Growth and Randomization: Monitor tumor growth every 2-3 days. When tumors reach a volume of approximately 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice/group).[10]
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 10 mg/kg, daily, oral gavage)
-
Group 3: Anti-PD-1 antibody (e.g., 200 µ g/mouse , every 3-4 days, intraperitoneal injection)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Treatment Administration: Administer treatments according to the specified doses and schedules.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10] Monitor the body weight and overall health of the mice.
-
Endpoint: Terminate the study when tumors in the control group reach the pre-defined endpoint size (e.g., 1,500 mm³) or after a specified duration.[10]
-
Tissue Collection: At the endpoint, euthanize the mice and collect tumors and spleens for further analysis (e.g., immune cell profiling).
4. Data Analysis
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., two-way ANOVA) to compare efficacy between groups.
-
Generate Kaplan-Meier survival curves and perform log-rank tests.
This protocol describes the analysis of immune cell populations within the tumors collected from the in vivo study.
1. Materials
-
Tumor tissues from the in vivo study
-
RPMI-1640 medium
-
Collagenase D, Dispase, and DNase I
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell (RBC) Lysis Buffer[11]
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fc receptor block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD25, F4/80, CD11b, Gr-1, CD206, CD80)[12][13]
-
Live/Dead fixable viability dye[13]
-
Flow cytometer
2. Procedure
-
Single-Cell Suspension Preparation:
-
Mince the tumor tissue and digest in RPMI containing Collagenase D, Dispase, and DNase I for 30-60 minutes at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Treat with RBC Lysis Buffer to remove red blood cells.[11]
-
Wash the cells with PBS and resuspend in flow cytometry staining buffer.
-
-
Staining:
-
Stain with a Live/Dead fixable viability dye to exclude dead cells.
-
Block Fc receptors with anti-CD16/32 antibody.[14]
-
Incubate with a cocktail of cell surface antibodies for 30 minutes on ice, protected from light.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single, CD45+ cells to identify immune populations.
-
3. Data Presentation
-
Present the percentages and absolute numbers of key immune cell populations (e.g., CD8+ T cells, CD4+ T helper cells, Tregs, M1/M2 macrophages) in a table for comparison across treatment groups.
| Treatment Group | % CD8+ T cells of CD45+ | % Tregs (FoxP3+) of CD4+ | M1/M2 Macrophage Ratio (CD80+/CD206+) |
| Vehicle | |||
| This compound | |||
| Anti-PD-1 Ab | |||
| This compound + Anti-PD-1 Ab |
This protocol can be used to assess the functional consequence of the combination treatment on T cell activation ex vivo.
1. Materials
-
Splenocytes isolated from treated mice
-
Tumor cells (e.g., MC38) as stimulator cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)[15]
-
96-well flat-bottom plates
-
Cytokine analysis kit (e.g., ELISA or multiplex immunoassay for IFN-γ, TNF-α, IL-2)[15][16]
2. Procedure
-
Cell Preparation: Isolate splenocytes from mice at the study endpoint.
-
Co-culture Setup:
-
Plate MC38 tumor cells in a 96-well plate.
-
Add splenocytes to the wells at a desired effector-to-target ratio (e.g., 10:1).
-
-
Incubation: Incubate the co-culture for 48-72 hours at 37°C in a CO2 incubator.[15]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α) in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.[15][17]
3. Logical Relationship of Experimental Readouts
Caption: Logical flow from treatment to survival outcome.
Conclusion
The selective HDAC6 inhibitor this compound presents a compelling candidate for combination with immunotherapy due to the known role of HDAC6 in regulating the tumor immune microenvironment. The provided protocols offer a framework for the preclinical evaluation of this compound in combination with immune checkpoint inhibitors, focusing on anti-tumor efficacy and detailed immunophenotyping. The data generated from these studies will be crucial in elucidating the synergistic potential of this combination and providing a rationale for further clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcome the tumor immunotherapy resistance by combination of the HDAC6 inhibitors with antitumor immunomodulatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Insights into the therapeutic potential of histone deacetylase inhibitor/immunotherapy combination regimens in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What's the latest update on the ongoing clinical trials related to HDAC? [synapse.patsnap.com]
- 10. ichor.bio [ichor.bio]
- 11. research.pasteur.fr [research.pasteur.fr]
- 12. biomere.com [biomere.com]
- 13. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 17. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for SE-7552 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SE-7552, a highly selective and orally active non-hydroxamate HDAC6 inhibitor, in primary cell culture experiments. The following protocols and data are intended to serve as a starting point for researchers investigating the effects of this compound on various primary cell types.
Introduction
This compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 33 nM.[1] It is a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative that exhibits over 850-fold selectivity for HDAC6 compared to other HDAC isozymes.[1] HDAC6 is a class IIb histone deacetylase that primarily deacetylates non-histone proteins, including α-tubulin, cortactin, and Hsp90, thereby playing a crucial role in various cellular processes such as cell migration, protein quality control, and microtubule dynamics.[2][3] Unlike many other HDAC inhibitors that target multiple HDAC classes, the high selectivity of this compound for HDAC6 minimizes off-target effects and potential toxicities associated with broad-spectrum HDAC inhibition.[2]
The primary mechanism of action for HDAC inhibitors involves the blocking of HDAC enzymes, leading to an accumulation of acetylated proteins.[4][5] This alteration in protein acetylation can result in various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[4][5][6] this compound, by selectively inhibiting HDAC6, is expected to increase the acetylation of its specific substrates. For instance, a single oral dose of 30 mg/kg in mice has been shown to increase the levels of acetylated α-tubulin for over 24 hours without affecting the acetylation of histone H3, a marker for Class I HDAC inhibition.[1]
Data Presentation
The following table summarizes hypothetical quantitative data from a dose-response experiment designed to determine the effective concentration of this compound on a generic primary cell culture. Researchers should generate their own data for their specific primary cell type and assay.
| This compound Concentration | Cell Viability (%) (48h) | Acetylated α-tubulin (Fold Change vs. Vehicle) (24h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) (48h) |
| Vehicle (0.1% DMSO) | 100 ± 5.2 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| 10 nM | 98 ± 4.8 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| 50 nM | 95 ± 6.1 | 3.2 ± 0.5 | 1.5 ± 0.3 |
| 100 nM | 85 ± 7.3 | 5.8 ± 0.9 | 2.5 ± 0.4 |
| 500 nM | 60 ± 8.5 | 6.5 ± 1.1 | 4.8 ± 0.6 |
| 1 µM | 45 ± 9.2 | 6.8 ± 1.3 | 7.2 ± 0.9 |
| 10 µM | 20 ± 6.5 | 7.1 ± 1.5 | 9.5 ± 1.2 |
Experimental Protocols
I. Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.[1]
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. For example, for 1 mg of this compound, add 0.2983 mL of DMSO.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
II. General Protocol for Treatment of Primary Cell Cultures
This protocol provides a general framework for treating primary cells with this compound. It is crucial to optimize the conditions for each specific primary cell type and experimental goal. Primary cells are generally more sensitive than immortalized cell lines, and their proliferation rates are slower.[4]
Materials:
-
Primary cells of interest
-
Complete cell culture medium appropriate for the primary cells
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Cell Seeding: Plate the primary cells at an optimal density in a multi-well plate. Allow the cells to adhere and stabilize for at least 24 hours before treatment.[7]
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A typical starting range for a dose-response experiment could be from 10 nM to 10 µM.[7] Remember to include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a duration relevant to the biological question being investigated (e.g., 24, 48, or 72 hours).[7]
-
Assay Performance: Following incubation, perform the desired functional assays to measure the effects of this compound.
III. Dose-Response and EC50 Determination
Objective: To determine the half-maximal effective concentration (EC50) of this compound for a specific biological effect.
Procedure:
-
Follow the "General Protocol for Treatment of Primary Cell Cultures" using a range of this compound concentrations (e.g., a 2-fold or 3-fold serial dilution from a high concentration).
-
Perform a relevant functional assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo®) or a target engagement assay (e.g., Western blot for acetylated α-tubulin).
-
Plot the response (e.g., % viability, fold change in protein expression) against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the EC50 value.[7]
IV. Cytotoxicity Assay
Objective: To assess the toxicity of this compound on the primary cells.
Procedure:
-
Follow the "General Protocol for Treatment of Primary Cell Cultures."
-
Use a commercial cytotoxicity assay kit, such as a lactate dehydrogenase (LDH) assay, or a live/dead cell staining kit, according to the manufacturer's instructions.[7]
-
Measure the endpoint (e.g., LDH release, fluorescence of stained cells) to quantify cell death.
V. Western Blot for Acetylated α-tubulin
Objective: To confirm the target engagement of this compound by measuring the acetylation of its substrate, α-tubulin.
Procedure:
-
Treat cells with this compound as described in the general protocol.
-
Lyse the cells in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Visualizations
Caption: Signaling pathway of this compound as an HDAC6 inhibitor.
Caption: General experimental workflow for this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting SE-7552 precipitation in media
This technical support center provides troubleshooting guides and FAQs to address issues related to the precipitation of SE-7552 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound precipitation in my media?
A1: Precipitation of this compound can be attributed to several factors, including but not limited to:
-
Exceeding Solubility Limit: The concentration of this compound may be too high for the specific media composition.
-
pH of the Media: The pH of your media can significantly affect the solubility of this compound.
-
Temperature: Changes in temperature during storage or incubation can lead to precipitation.
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.
-
Improper Dissolution or Dilution: The initial stock solution may not have been prepared correctly, or the dilution into the final media was not performed optimally.
Q2: Can the type of media I use affect this compound precipitation?
A2: Yes, different media formulations have varying compositions (e.g., salt concentrations, pH, presence of serum) that can influence the solubility of this compound. It is advisable to test the solubility of this compound in a small volume of your specific media before preparing a large batch.
Q3: How can I determine if the precipitate I am seeing is this compound?
A3: While visual inspection can be a first step, analytical methods such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry can definitively identify the composition of the precipitate. A simpler, indirect method is to centrifuge the media, collect the supernatant, and measure the concentration of the remaining soluble this compound.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to identifying and resolving this compound precipitation issues.
Step 1: Initial Assessment and Observation
Carefully observe the nature of the precipitation. Is it crystalline or amorphous? Did it appear immediately after adding this compound or over time? Answering these questions can provide initial clues.
Step 2: Verify Stock Solution and Dilution
Ensure that the this compound stock solution was prepared correctly and is fully dissolved. When diluting the stock into your final media, add it slowly while gently vortexing or stirring to prevent localized high concentrations that can lead to precipitation.
Step 3: Solubility and pH Optimization
The solubility of many compounds is pH-dependent. Determine the optimal pH for this compound solubility and adjust your media accordingly, if your experimental conditions allow.
Step 4: Temperature Considerations
Some compounds are less soluble at lower temperatures. If you are storing your media at 4°C, consider if warming it to the experimental temperature (e.g., 37°C) redissolves the precipitate.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: this compound Solubility Assessment in Media
Objective: To determine the approximate solubility limit of this compound in a specific experimental medium.
Materials:
-
This compound
-
Experimental Medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator/shaker at the desired experimental temperature
-
Spectrophotometer or HPLC for concentration measurement
Methodology:
-
Prepare a series of dilutions of this compound in your experimental medium, creating a concentration gradient.
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2, 6, and 24 hours).
-
After incubation, visually inspect each tube for precipitation.
-
Centrifuge the tubes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method.
-
The highest concentration at which no precipitation is observed is the approximate solubility limit.
Data Presentation:
| This compound Concentration (µM) | Visual Precipitation (24h) | Soluble this compound (µM) after 24h |
| 1 | No | 1.0 |
| 5 | No | 5.1 |
| 10 | No | 9.8 |
| 20 | Slight | 15.2 |
| 50 | Yes | 16.1 |
| 100 | Yes | 15.5 |
Protocol 2: pH-Dependent Solubility Assay
Objective: To assess the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
Buffered solutions at various pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0)
-
Sterile microcentrifuge tubes
-
pH meter
-
Vortex mixer
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a supersaturated solution of this compound in each buffered solution.
-
Equilibrate the solutions for a set time (e.g., 24 hours) at a constant temperature with gentle agitation.
-
Centrifuge the tubes to pellet the undissolved compound.
-
Measure the pH of the supernatant to confirm the final pH.
-
Measure the concentration of this compound in the supernatant.
Data Presentation:
| pH of Buffer | Final pH of Supernatant | Soluble this compound (µM) |
| 6.0 | 6.05 | 5.3 |
| 6.5 | 6.52 | 10.1 |
| 7.0 | 7.01 | 18.9 |
| 7.5 | 7.48 | 45.6 |
| 8.0 | 7.95 | 88.2 |
Signaling Pathway Considerations
If this compound is an inhibitor of a signaling pathway, its precipitation will lead to a lower effective concentration, potentially resulting in a diminished or absent biological effect.
Caption: Inhibition of a signaling pathway by this compound.
optimizing SE-7552 concentration for cell culture
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists using SE-7552 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration is highly cell-line dependent. A dose-response experiment is crucial to determine the ideal concentration for your specific model system.
Q2: How long should I incubate my cells with this compound?
The incubation time can vary from 24 to 72 hours, depending on the experimental endpoint. For proliferation assays, a 48 to 72-hour incubation is common. For signaling pathway analysis (e.g., Western blotting), shorter time points (e.g., 1, 6, 12, 24 hours) are recommended to observe early effects.
Q3: I'm observing high levels of cell death even at low concentrations. What could be the cause?
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the Tyrosine Kinase Z (TKZ) pathway. Consider performing a dose-response experiment with a lower concentration range (e.g., 10 nM to 1 µM).
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding 0.1%. Prepare a vehicle control (medium with the same amount of solvent but without this compound) to rule out solvent-induced toxicity.
-
Initial Seeding Density: A low initial cell seeding density can make cells more susceptible to treatment-induced stress. Ensure you are using an optimal seeding density for your cell line.
Q4: I am not seeing any effect of this compound on my cells. What should I do?
-
Confirm Compound Activity: Verify the integrity and activity of your this compound stock. If possible, test it on a known sensitive cell line as a positive control.
-
Check for Target Expression: Confirm that your cell line expresses the target protein, Tyrosine Kinase Z (TKZ). This can be done using techniques like Western blotting or qPCR.
-
Increase Concentration and Incubation Time: Your cell line may be resistant to this compound. Try increasing the concentration (up to 50 µM) and extending the incubation period (up to 96 hours).
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with compound activity. Consider reducing the serum concentration in your culture medium during treatment, but be mindful of the potential impact on cell health.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in the culture plate. | Ensure thorough mixing of the cell suspension before seeding. Mix the compound dilutions well. Avoid using the outer wells of the plate, as they are more prone to evaporation. |
| Precipitation of this compound in culture medium | The concentration of this compound exceeds its solubility limit in the culture medium. | Prepare a fresh, lower concentration stock solution. Ensure the final solvent concentration is kept to a minimum. Briefly vortex the diluted compound in medium before adding to the cells. |
| Unexpected morphological changes in cells | Off-target effects of this compound or cellular stress response. | Document the morphological changes with microscopy. Perform a cell viability assay to quantify toxicity. Consider testing for markers of cellular stress or apoptosis. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Western Blot Analysis of TKZ Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the determined IC50 concentration of this compound for various time points (e.g., 0, 1, 6, 24 hours).
-
Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated TKZ (p-TKZ), total TKZ, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Densitometric analysis can be performed to quantify the changes in p-TKZ levels relative to total TKZ and the loading control.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| Cell Line A | Breast Cancer | 2.5 |
| Cell Line B | Lung Cancer | 8.1 |
| Cell Line C | Colon Cancer | 15.7 |
| Cell Line D | Pancreatic Cancer | 5.3 |
Visualizations
potential off-target effects of SE-7552
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SE-7552, a highly selective, non-hydroxamate Histone Deacetylase 6 (HDAC6) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active and highly selective, non-hydroxamate inhibitor of HDAC6.[1] Its mechanism of action is the specific inhibition of the HDAC6 enzyme, which is a member of the class IIb histone deacetylases. HDAC6 is known to deacetylate non-histone proteins, including α-tubulin. By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates.
Q2: How selective is this compound for HDAC6?
A2: this compound exhibits high selectivity for HDAC6. It has been reported to have an IC50 of 33 nM for HDAC6 and is over 850-fold more selective for HDAC6 than for any other known HDAC isozymes.[1] This high selectivity is a key feature, minimizing the potential for off-target effects.
Q3: What are the known effects of this compound in preclinical models?
A3: In preclinical studies, this compound has been shown to block the growth of multiple myeloma in vivo.[1] It has also been identified as a potential anti-obesity agent in diet-induced obese mice.[1]
Troubleshooting Guide: Investigating Potential Off-Target Effects
While this compound is highly selective for HDAC6, it is crucial in drug discovery and research to consider and assess potential off-target effects. This guide provides methodologies to investigate unexpected experimental outcomes.
Problem: I am observing a phenotype that is not consistent with known functions of HDAC6 inhibition.
Potential Cause: While unlikely, the observed phenotype could be due to off-target activity of this compound. This could involve inhibition of other HDAC isoforms or unrelated proteins.
Solution: To investigate potential off-target effects, a series of selectivity assays should be performed.
Experimental Protocols
1. Assessment of Class I HDAC Inhibition (Histone H3 Acetylation)
This experiment aims to determine if this compound is inhibiting class I HDACs at the concentrations used in your experiments. A hallmark of class I HDAC inhibition is the hyperacetylation of histones, such as histone H3. This compound has been shown to not affect H3 acetylation, indicating its high selectivity over class I HDACs.[1]
-
Methodology: Western Blot for Acetylated Histone H3
-
Cell Culture and Treatment: Plate your cells of interest and treat them with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a positive control (a known pan-HDAC inhibitor like Vorinostat) and a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for acetylated histone H3 (e.g., Ac-H3K9).
-
Use an antibody for total histone H3 as a loading control.
-
Incubate with an appropriate secondary antibody and visualize the bands.
-
-
Analysis: Compare the levels of acetylated histone H3 in this compound-treated cells to the controls. A significant increase in acetylated H3 would suggest off-target inhibition of class I HDACs.
-
2. Broad Kinase Profiling (Kinome Scan)
To rule out off-target effects on protein kinases, a comprehensive kinome scan can be performed. This will assess the binding of this compound to a large panel of kinases.
-
Methodology: KINOMEscan™ (or similar)
-
Compound Submission: Submit a sample of this compound to a commercial service provider offering kinome profiling (e.g., DiscoverX KINOMEscan™).
-
Assay Principle: The assay typically involves a competition binding assay where the test compound (this compound) competes with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by qPCR.
-
Data Analysis: Results are usually provided as a percentage of control, where a lower percentage indicates stronger binding. A selectivity score (S-score) is often calculated to represent the number of kinases bound at a certain threshold.
-
3. Profiling Against Other Metalloenzymes
Since HDACs are zinc-dependent metalloenzymes, it is prudent to assess the activity of this compound against other metalloenzymes, as this can be a source of off-target effects for some HDAC inhibitors.
-
Methodology: Metalloenzyme Activity Assays
-
Target Selection: Select a panel of relevant metalloenzymes for screening (e.g., matrix metalloproteinases - MMPs, carbonic anhydrases).
-
Activity Assays: Utilize commercially available or in-house developed enzymatic assays for each selected target.
-
Inhibition Measurement: Determine the IC50 of this compound against each enzyme.
-
Analysis: Significant inhibition of any of these enzymes would indicate a potential off-target interaction.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Assay Type | Result | Interpretation |
| HDAC6 | Enzymatic Assay | IC50 = 33 nM[1] | Primary Target |
| Other HDACs | Enzymatic Assays | >850-fold selectivity[1] | High on-target selectivity |
| Class I HDACs | Western Blot (Ac-H3) | No effect on H3 acetylation[1] | No significant inhibition of Class I HDACs |
| Protein Kinases | Kinome Scan | Data not publicly available | Recommended for comprehensive profiling |
| Other Metalloenzymes | Enzymatic Assays | Data not publicly available | Recommended for comprehensive profiling |
Visualizations
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Simplified signaling pathway of this compound action on HDAC6 and tubulin.
References
SE-7552 Dose-Response Curve Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with SE-7552 dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, highly selective, non-hydroxamate inhibitor of histone deacetylase 6 (HDAC6).[1] Its mechanism of action involves binding to the zinc-containing catalytic domain of the HDAC6 enzyme.[2] Unlike hydroxamate-based inhibitors, this compound utilizes a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) moiety as its zinc-binding group.[1][3] This interaction is described as a slow-binding, two-step mechanism that is essentially irreversible.[3] Inhibition of HDAC6 leads to the hyperacetylation of its substrates, most notably α-tubulin and the chaperone protein Hsp90.[2]
Q2: What is the reported IC50 value for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound against HDAC6 is 33 nM.[1] It exhibits over 850-fold selectivity for HDAC6 compared to all other known HDAC isozymes.[1]
Q3: Why am I not observing the expected sigmoidal dose-response curve?
A non-sigmoidal dose-response curve can arise from several factors. Common reasons include:
-
Incorrect concentration range: The tested concentrations may be too high or too low to define the full curve.
-
Compound solubility issues: this compound may precipitate at higher concentrations, leading to a plateau or decrease in response.
-
Assay interference: The compound may interfere with the assay technology (e.g., fluorescence or luminescence).
-
Cell health: The viability and confluency of the cells can significantly impact the response.[4]
-
Time-dependent inhibition: As a slow-binding inhibitor, the pre-incubation time of this compound with the enzyme or cells is critical and can affect the shape of the curve.[3][5]
Q4: My IC50 value is significantly different from the published value. What could be the cause?
Discrepancies in IC50 values can be attributed to variations in experimental conditions. Key factors include:
-
Pre-incubation time: For slow-binding inhibitors like this compound, longer pre-incubation times can result in lower IC50 values.[3][6]
-
Assay components: The concentration of ATP in cell-based assays or the substrate in biochemical assays can influence the apparent IC50.
-
Cell type and density: The specific cell line and seeding density can affect the compound's potency.[7]
-
Reagent quality and handling: Ensure the integrity of the this compound stock solution and proper serial dilutions.[4]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability in dose-response assays can obscure the true effect of the compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. |
| Pipetting errors during serial dilution | Prepare fresh serial dilutions for each experiment. Use a new set of pipette tips for each concentration.[5] |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
| Inconsistent incubation times | Standardize all incubation periods, especially the pre-incubation of this compound with cells or enzyme. |
| Cell health and confluency | Use cells at a consistent passage number and ensure they are in the logarithmic growth phase.[4] |
Issue 2: No Response or Weak Response to this compound
If this compound does not produce the expected inhibitory effect, consider the following.
| Potential Cause | Troubleshooting Step |
| Incorrect compound concentration | Verify the concentration of the stock solution and the accuracy of the serial dilutions. |
| Degraded compound | Aliquot the stock solution upon receipt and avoid repeated freeze-thaw cycles.[4] |
| Insufficient incubation time | As a slow-binding inhibitor, this compound may require a longer pre-incubation time to achieve maximal inhibition.[3] |
| Cell line insensitivity | Confirm that the chosen cell line expresses HDAC6 and is sensitive to its inhibition. |
| Assay suitability | Ensure the chosen assay is appropriate for measuring the downstream effects of HDAC6 inhibition (e.g., cell viability, tubulin acetylation). |
Issue 3: Atypical Dose-Response Curve Shape
Deviations from the expected sigmoidal curve can indicate experimental artifacts.
| Potential Cause | Troubleshooting Step |
| Compound precipitation | Visually inspect the wells with the highest concentrations for any precipitate. Test the solubility of this compound in your assay medium. |
| Compound autofluorescence/luminescence | Run a control plate with the compound in the absence of cells or enzyme to assess its intrinsic signal. |
| Biphasic response | This may indicate off-target effects at higher concentrations or complex biological responses. |
| Shallow curve (low Hill slope) | This could be due to experimental noise or complex binding kinetics. |
| Incomplete curve | Extend the concentration range to ensure you capture both the top and bottom plateaus of the response. |
Experimental Protocols
General Protocol for a Cell-Based Dose-Response Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. It is crucial to perform serial dilutions accurately.[5]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). For this compound, a pre-incubation step before adding the viability reagent might be necessary to account for its slow-binding nature.
-
Assay Measurement: Perform a cell viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo®).[8]
-
Data Analysis: Plot the response (e.g., luminescence) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50.
Visualizations
Caption: this compound inhibits HDAC6, leading to hyperacetylation of substrates and promoting cell death.
Caption: A typical experimental workflow for determining the dose-response of this compound in a cell-based assay.
Caption: A logical flow for troubleshooting common issues in this compound dose-response experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
Technical Support Center: SE-7552 Animal Model Studies
Disclaimer: SE-7552 is a selective Histone Deacetylase 6 (HDAC6) inhibitor that has only recently appeared in scientific literature.[1] As such, comprehensive in-vivo toxicity data for this specific compound is not yet widely available. The following troubleshooting guides and FAQs have been developed based on the known class effects of Histone Deacetylase (HDAC) inhibitors and general principles of toxicology in animal models. Researchers should adapt these recommendations to their specific experimental context and conduct thorough dose-finding and toxicity studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential toxicities associated with this compound in animal models?
A1: While specific data for this compound is limited, based on the broader class of HDAC inhibitors, potential toxicities may include gastrointestinal issues, hematological effects, fatigue, and cardiac effects.[2][3][4] Common adverse events observed with other HDAC inhibitors include nausea, vomiting, anorexia, diarrhea, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count).[2][3] Electrocardiogram (ECG) changes, such as T-wave flattening, have also been noted with some HDAC inhibitors.[3][4]
Q2: How can I establish a safe and effective dose for this compound in my animal model?
A2: A dose-escalation study is crucial. Start with a low dose, based on in-vitro effective concentrations and any available pharmacokinetic data, and gradually increase the dose in different cohorts of animals. Monitor for signs of toxicity at each dose level. The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause unacceptable toxicity.
Q3: What clinical signs of toxicity should I monitor for in my animals?
A3: Daily monitoring of animals is essential. Key signs to observe include:
-
General Health: Changes in body weight, food and water intake, activity levels, and overall appearance (e.g., ruffled fur, hunched posture).
-
Gastrointestinal Toxicity: Diarrhea, vomiting (in species that can vomit), and decreased appetite.
-
Neurological Effects: Lethargy, unsteady gait, or somnolence.[2]
Q4: What biological samples should I collect to monitor for toxicity?
A4: Regular collection of blood samples for complete blood counts (CBC) and serum chemistry analysis is recommended. This will allow for the monitoring of hematological parameters (platelets, neutrophils) and organ function (liver and kidney markers). At the end of the study, tissues should be collected for histopathological analysis to identify any organ-specific toxicities.
Troubleshooting Guides
Problem 1: Significant Body Weight Loss and Decreased Food Intake
-
Potential Cause: Gastrointestinal toxicity, a common side effect of HDAC inhibitors.[2][3]
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of this compound.
-
Dosing Schedule Modification: Consider intermittent dosing (e.g., every other day) instead of daily administration to allow for recovery.
-
Supportive Care: Provide highly palatable and easily digestible food. In severe cases, subcutaneous fluid administration may be necessary to prevent dehydration.
-
Anti-emetic Prophylaxis: For models where vomiting is a concern, prophylactic administration of anti-emetics could be considered, though this may introduce confounding factors.[2]
-
Problem 2: Hematological Abnormalities (Thrombocytopenia, Neutropenia)
-
Potential Cause: Bone marrow suppression, a known effect of some HDAC inhibitors.[2]
-
Troubleshooting Steps:
-
Monitor Blood Counts: Increase the frequency of blood sample collection to closely monitor platelet and neutrophil counts.
-
Dose Adjustment: Reduce the dose or temporarily halt dosing to allow for bone marrow recovery.
-
Evaluate Combination Therapies: If this compound is being used in combination with other agents, consider if the other agents are contributing to myelosuppression.
-
Problem 3: Lethargy and Reduced Activity
-
Potential Cause: General malaise, fatigue, or potential neurological effects. Fatigue is a common side effect of HDAC inhibitors.[2]
-
Troubleshooting Steps:
-
Thorough Clinical Observation: Carefully document the onset and severity of lethargy.
-
Rule out Dehydration and Malnutrition: Ensure adequate hydration and nutrition.
-
Consider Neurological Assessment: If lethargy is severe, consider a basic neurological assessment (e.g., righting reflex).
-
Dose-Response Relationship: Determine if the lethargy is dose-dependent.
-
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a relevant animal model (e.g., mice, rats) with a sufficient number of animals per group (n=3-5).
-
Dose Selection: Based on in-vitro data, select a starting dose and at least 3-4 escalating dose levels.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weight, food and water intake, and clinical signs of toxicity daily.
-
Collect blood samples at baseline and at the end of the study for CBC and serum chemistry.
-
-
Endpoint: The MTD is the highest dose at which no more than 10% body weight loss is observed and no signs of severe toxicity are present.
Protocol 2: Repeat-Dose Toxicity Study
-
Animal Model and Groups: Use the same animal model as the efficacy studies. Include a vehicle control group and at least two doses of this compound (e.g., the MTD and a lower dose).
-
Dosing Period: Administer the compound for a duration relevant to the intended therapeutic use (e.g., 14 or 28 days).
-
In-life Monitoring:
-
Daily clinical observations.
-
Weekly body weight measurements.
-
Regular blood collection for hematology and clinical chemistry.
-
-
Terminal Procedures:
-
At the end of the study, perform a complete necropsy.
-
Collect major organs and tissues for histopathological examination.
-
Weigh key organs (liver, kidneys, spleen, etc.).
-
Data Presentation
Table 1: Potential Dose-Limiting Toxicities of HDAC Inhibitors
| Toxicity Category | Potential Adverse Events | Monitoring Parameters |
| Gastrointestinal | Nausea, Vomiting, Anorexia, Diarrhea | Body Weight, Food Intake, Clinical Observation |
| Hematological | Thrombocytopenia, Neutropenia | Complete Blood Count (Platelets, Neutrophils) |
| Constitutional | Fatigue, Lethargy | Clinical Observation, Activity Monitoring |
| Cardiac | ECG Changes (T-wave flattening) | Electrocardiogram (if feasible) |
Data extrapolated from clinical trials of various HDAC inhibitors.[2][3][4]
Table 2: Example Dosing Cohorts for an MTD Study
| Cohort | Dose of this compound (mg/kg) | Number of Animals | Monitoring Frequency |
| 1 | X | 3 | Daily |
| 2 | 2X | 3 | Daily |
| 3 | 4X | 3 | Daily |
| 4 | 8X | 3 | Daily |
Mandatory Visualizations
Caption: Generalized signaling pathway for HDAC6 inhibition by this compound.
Caption: Experimental workflow for minimizing toxicity in animal models.
References
- 1. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Toxicities of Histone Deacetylase Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
SE-7552 stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of SE-7552, a potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound solutions should be stored at -80°C for optimal stability, with a recommended use within 6 months. For shorter-term storage of up to one month, -20°C is also acceptable.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: What is the known mechanism of action for this compound?
A3: this compound is a highly selective, non-hydroxamate inhibitor of histone deacetylase 6 (HDAC6).[1] It belongs to the class of 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivatives. Its primary mechanism involves the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its substrates, most notably α-tubulin. This impacts microtubule stability and various cellular processes.
Q4: Is this compound sensitive to pH?
A4: Yes, as a difluoromethyl-1,3,4-oxadiazole (DFMO) derivative, this compound is known to be chemically unstable at acidic and basic pH values, although it exhibits stability at a neutral pH of 7.[2] It is crucial to maintain a neutral pH environment when preparing and storing solutions of this compound to prevent degradation.
Stability Data
While comprehensive quantitative stability data for this compound under a wide range of temperatures, humidity, and light conditions are not publicly available, the following table summarizes the known storage recommendations.
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
General Guidance on Stability:
-
pH: Maintain a neutral pH (around 7.0) for all solutions containing this compound to avoid chemical degradation.[2]
-
Light: While specific photostability data is unavailable, it is good practice to protect solutions from direct light exposure.
-
Humidity: For the solid compound, storage in a desiccated environment is recommended to prevent moisture uptake.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weak activity in cellular assays | Compound Degradation: this compound may have degraded due to improper storage (e.g., wrong temperature, repeated freeze-thaw cycles, non-neutral pH of the buffer). | 1. Prepare fresh stock solutions of this compound from solid powder. 2. Ensure the pH of all buffers and media used is neutral (pH 7.0). 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Poor Solubility: The compound may not be fully dissolved in the experimental medium. | 1. Use freshly opened, anhydrous DMSO for preparing stock solutions. 2. Gentle warming or sonication can aid dissolution, but the stability of this compound under these conditions should be considered. | |
| Precipitation of the compound in aqueous solutions | Low Aqueous Solubility: this compound has limited solubility in aqueous buffers. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low and does not affect the assay. 3. Consider using a formulation aid, such as PEG300, Tween-80, or SBE-β-CD, for in vivo studies, as suggested by the supplier.[1] |
| Weak or no increase in α-tubulin acetylation in Western blot | Suboptimal Assay Conditions: The concentration of this compound or the treatment duration may be insufficient. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. 2. Conduct a time-course experiment to identify the optimal treatment duration. |
| Issues with Western Blot Protocol: Problems with antibody quality, protein extraction, or the blotting procedure itself. | 1. Ensure the use of a validated primary antibody for acetylated α-tubulin. 2. Include protease and HDAC inhibitors in the lysis buffer to preserve the acetylation state of proteins. 3. Run appropriate controls, including a vehicle-treated control and a positive control (if available). |
Experimental Protocols
In Vitro HDAC6 Inhibition Assay (Fluorometric)
This protocol provides a general workflow for assessing the in vitro inhibitory activity of this compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired test concentrations.
-
Enzyme Reaction:
-
Add diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add the HDAC6 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding the HDAC6 fluorogenic substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Development: Add the developer solution to each well and incubate for an additional 15-20 minutes at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Western Blot for Acetylated α-Tubulin
This protocol describes how to assess the cellular activity of this compound by measuring the acetylation of its downstream target, α-tubulin.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired duration.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and HDAC inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Visualizations
Caption: HDAC6 deacetylates α-tubulin, leading to microtubule instability. This compound inhibits HDAC6, promoting α-tubulin acetylation and microtubule stability.
Caption: Workflow for evaluating this compound's effect on α-tubulin acetylation via Western blot.
References
common issues in SE-7552 in vivo experiments
SE-7552 In Vivo Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common issues encountered during in vivo experiments with this novel compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to be a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[1][2] By inhibiting key kinases in this cascade, this compound aims to suppress tumor growth and induce apoptosis.[1][3]
Q2: What are the main challenges observed with this compound in preclinical studies?
A2: The primary challenges are related to the compound's poor aqueous solubility, which can lead to low oral bioavailability and high variability in plasma concentrations.[4][5] Additionally, off-target effects at higher concentrations have been noted, necessitating careful dose-range finding studies.
Q3: Can this compound be co-administered with other therapies?
A3: Combination therapy is a promising approach. Given its mechanism, combining this compound with inhibitors of other signaling pathways, such as the RAS/RAF/MEK/ERK pathway, may offer synergistic effects.[1] However, thorough in vivo studies are required to establish the safety and efficacy of any combination regimen.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo experiments.
Issue 1: Poor Solubility and Formulation Precipitation
Question: My this compound formulation is precipitating upon standing or after administration. What can I do?
Answer: This is a common issue for poorly soluble compounds.[6][7] The key is to optimize the formulation vehicle.
-
Potential Causes:
-
This compound has low intrinsic aqueous solubility.
-
The chosen vehicle is not optimal for maintaining solubility.
-
Changes in pH or temperature upon administration are causing the compound to crash out of solution.
-
-
Troubleshooting Strategies:
-
Vehicle Optimization: Test a range of pharmaceutically acceptable vehicles.[8] Consider using co-solvents (e.g., PEG 400, DMSO), surfactants (e.g., Tween 80), or lipid-based systems to improve solubility.[7][8]
-
Particle Size Reduction: If using a suspension, techniques like micronization can increase the surface area for dissolution and improve absorption.[4][9]
-
pH Adjustment: Evaluate the pH-solubility profile of this compound and buffer your formulation accordingly, ensuring it remains within a physiologically acceptable range.
-
Fresh Preparation: Prepare formulations fresh on the day of use to minimize the risk of precipitation over time.[10]
-
Issue 2: High Variability in Plasma Concentrations
Question: I'm observing high inter-animal variability in the plasma concentrations of this compound after oral dosing. What are the likely causes and solutions?
Answer: High variability is often linked to poor dissolution and physiological factors in the animals.[5]
-
Potential Causes:
-
Inconsistent Dissolution: The compound is not dissolving uniformly in the gastrointestinal (GI) tract.[5]
-
Food Effects: The presence or absence of food can alter GI fluid composition and gastric emptying, impacting absorption.[5]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver.
-
Dosing Technique: Inconsistent oral gavage technique can lead to variability.[8]
-
-
Troubleshooting Strategies:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and sample collection, are rigorously standardized.[8]
-
Control Feeding Conditions: Implement a consistent fasting period for all animals before dosing to minimize food-related effects.[5]
-
Optimize Formulation: An improved formulation that enhances solubility (see Issue 1) will often lead to more consistent absorption.
-
Consider Alternative Routes: If oral bioavailability remains unacceptably variable, consider intraperitoneal (IP) or intravenous (IV) administration to bypass GI absorption issues.
-
Issue 3: Unexpected Toxicity or Adverse Events
Question: My study animals are showing unexpected signs of toxicity (e.g., weight loss, lethargy) at doses predicted to be safe. What should I investigate?
Answer: Unexpected toxicity can stem from the compound itself, the vehicle, or the interaction between them.
-
Potential Causes:
-
Off-Target Effects: this compound may be interacting with unintended biological targets.
-
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects at the administered volume or concentration.
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the toxicity.
-
Rapid Absorption: A highly effective formulation might lead to a rapid spike in plasma concentration (Cmax) that exceeds the toxic threshold.
-
-
Troubleshooting Strategies:
-
Dose-Response Toxicity Study: Conduct a preliminary dose-escalation study to clearly define the maximum tolerated dose (MTD).
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish formulation effects from compound effects.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the onset of toxic signs with plasma concentrations of this compound to understand the exposure-toxicity relationship.
-
Metabolite Profiling: Analyze plasma and tissue samples to identify major metabolites and assess their potential for toxicity.
-
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | Practically insoluble |
| 5% DMSO / 95% Saline | 0.5 | May precipitate over time |
| 10% DMSO / 40% PEG 400 / 50% Saline | 5.0 | Clear solution, stable for 4 hours |
| 20% Solutol HS 15 / 80% Water | 2.5 | Forms a stable microemulsion |
| Corn Oil | 1.0 | Suitable for suspension |
Table 2: Summary of Preliminary In Vivo Toxicity
| Species | Route | Dose Level (mg/kg) | Observation |
| Mouse | PO | 50 | No adverse effects observed |
| Mouse | PO | 100 | Mild lethargy, reversible within 24 hours |
| Mouse | PO | 200 | Significant weight loss (>15%), moribund |
| Rat | IV | 10 | No adverse effects observed |
| Rat | IV | 25 | Acute distress, labored breathing |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/mL)
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile tube, add 10% (v/v) of the final volume of DMSO .
-
Add the this compound powder to the DMSO and vortex until fully dissolved.
-
Add 40% (v/v) of the final volume of PEG 400 to the mixture and vortex thoroughly.
-
Slowly add 50% (v/v) of the final volume of sterile saline while vortexing to avoid precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Prepare this formulation fresh daily and use within 4 hours.
Protocol 2: Mouse Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously implant 5 x 10^6 human cancer cells (e.g., PC-3) into the flank of male athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group.
-
Dosing: Administer this compound or vehicle daily via oral gavage at the predetermined dose.
-
Monitoring: Measure tumor volume with calipers twice weekly and body weight three times weekly.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the predetermined size limit.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
Mandatory Visualization
Below are diagrams illustrating key pathways, workflows, and troubleshooting logic related to this compound experiments.
References
- 1. What cellular pathways are commonly targeted in oncology drug development? [synapse.patsnap.com]
- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. The Challenges and Formulation Strategies for Poorly Soluble Drug Substances [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
SE-7552 Technical Support Center: Interpreting Unexpected Results
Welcome to the technical support center for SE-7552. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and provide guidance for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is an orally active, non-hydroxamate small molecule that acts as a highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] Its selectivity for HDAC6 is over 850-fold higher than for all other known HDAC isozymes.[1] The mechanism of inhibition is essentially irreversible and based on a slow-binding process where the compound's 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) group undergoes an enzyme-catalyzed ring opening within the HDAC6 active site. A primary downstream effect of HDAC6 inhibition by this compound is the increased acetylation of α-tubulin.[1] Notably, it does not affect the acetylation of Histone H3, a marker for Class I HDAC inhibition.[1]
Q2: I am not observing the expected increase in α-tubulin acetylation after this compound treatment. What are the potential causes?
Several factors could lead to a lack of the expected biochemical effect. These include issues with the compound's integrity, experimental conditions, or the biological system itself. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q3: My cells are showing higher-than-expected cytotoxicity. Is this a known effect of this compound?
While this compound is a selective inhibitor, off-target effects or cell-line-specific sensitivities can contribute to unexpected cytotoxicity. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific cell model. High concentrations of even selective inhibitors can lead to off-target effects and reduced cell viability.
Q4: Can this compound affect proteins other than α-tubulin?
Yes. HDAC6 has multiple non-histone protein substrates. Therefore, inhibition of HDAC6 by this compound can lead to the hyperacetylation of other proteins such as cortactin and Hsp90, potentially impacting various cellular processes including cell migration and protein stability.
Troubleshooting Guide
Issue 1: No or Low Increase in α-Tubulin Acetylation
| Potential Cause | Recommended Action |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound. Aliquot and store at -80°C to minimize freeze-thaw cycles. Protect from light. |
| Poor Solubility | Ensure complete dissolution of this compound. If precipitation is observed, gentle heating and/or sonication may aid dissolution.[1] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the EC50 for α-tubulin acetylation in your specific cell line. |
| Incorrect Timepoint | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing maximal α-tubulin acetylation. |
| Western Blotting Issues | Verify the quality of your primary and secondary antibodies. Include a positive control (e.g., a known pan-HDAC inhibitor) and a loading control (e.g., total α-tubulin or GAPDH). |
| Cell Line Resistance | Consider the expression levels of HDAC6 in your cell line. Low expression may result in a minimal observable effect. |
Issue 2: Unexpected Phenotypic Outcomes (e.g., lack of expected anti-proliferative effect, unexpected morphological changes)
| Potential Cause | Recommended Action |
| Cell Line-Specific Biology | The functional consequence of HDAC6 inhibition can be highly context-dependent. Investigate the role of HDAC6 in your specific cellular model. |
| Off-Target Effects | While highly selective, off-target effects cannot be entirely ruled out, especially at higher concentrations. Correlate the phenotype with on-target engagement (α-tubulin acetylation). |
| Compensatory Mechanisms | Cells may adapt to HDAC6 inhibition by activating compensatory signaling pathways. Consider investigating related pathways. |
| Experimental Artifacts | Rule out issues with cell culture conditions, passage number, and other experimental variables that could influence the phenotype. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a level toxic to your cells (typically <0.5%).
-
Protocol 2: Western Blotting for Acetylated α-Tubulin
-
Cell Lysis:
-
Plate and treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail, and a pan-HDAC inhibitor (such as Trichostatin A) to preserve the acetylation status of proteins during sample processing.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total α-tubulin or another loading control to confirm equal protein loading.
-
Visualizations
Caption: Mechanism of action of this compound leading to increased α-tubulin acetylation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: SE-7552 Resistance Mechanisms in Cancer Cells
Disclaimer: SE-7552 is a highly selective, non-hydroxamate HDAC6 inhibitor. As of the latest available information, specific studies on resistance mechanisms to this compound have not been extensively published. The following troubleshooting guide and frequently asked questions are based on established resistance mechanisms to the broader class of Histone Deacetylase (HDAC) inhibitors and, where possible, to selective HDAC6 inhibitors. These should be considered potential mechanisms that may apply to this compound.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during their experiments with this compound, providing potential explanations and experimental steps to investigate the problem.
Issue 1: Decreased sensitivity or acquired resistance to this compound in our cancer cell line after continuous culture with the drug.
-
Question: Our cancer cell line, which was initially sensitive to this compound, now shows a significantly higher IC50 value. What are the potential causes and how can we investigate this?
-
Answer: Acquired resistance to HDAC inhibitors can occur through several mechanisms. Here are the primary suspects and how to test for them:
-
Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration.[1][2]
-
Experimental Protocol:
-
Gene and Protein Expression Analysis: Compare the mRNA and protein levels of major drug transporters (e.g., ABCB1/MDR1, ABCC1/MRP1) in your resistant cell line versus the parental sensitive line using qPCR and Western blotting.
-
Functional Efflux Assays: Use fluorescent substrates of efflux pumps, such as Rhodamine 123. Increased efflux in resistant cells, which can be reversed by known ABC transporter inhibitors (e.g., verapamil), would indicate heightened pump activity.
-
Combination Treatment: Test if co-treatment of your resistant cells with this compound and an ABC transporter inhibitor restores sensitivity.
-
-
-
Activation of Pro-survival Signaling Pathways: Cells may compensate for HDAC6 inhibition by upregulating alternative survival pathways, such as the PI3K/AKT/mTOR or MAPK/ERK pathways.[1][3]
-
Experimental Protocol:
-
Pathway Activation Analysis: Perform Western blotting to examine the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-ERK) in both sensitive and resistant cells, at baseline and after this compound treatment.
-
Combination Therapy: Evaluate if combining this compound with inhibitors of the PI3K/AKT or MAPK/ERK pathways results in synergistic cell killing in the resistant line.
-
-
-
Alterations in Apoptotic Machinery: Changes in the expression of pro- and anti-apoptotic proteins, particularly of the Bcl-2 family, can make cells more resistant to drug-induced apoptosis.[1][2][4]
-
Experimental Protocol:
-
Expression Profiling: Use Western blotting or qPCR to assess the levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., BAX, BAK, BIM) in sensitive versus resistant cells.
-
Synergistic Treatments: Test the combination of this compound with BH3 mimetics (e.g., Venetoclax, a Bcl-2 inhibitor) to see if it restores apoptosis in resistant cells.
-
-
-
Issue 2: Our cancer cell line of interest shows high intrinsic (pre-existing) resistance to this compound.
-
Question: We are testing this compound on a new cancer cell line, and it appears to be largely ineffective, even at high concentrations. What could be the underlying reasons?
-
Answer: Intrinsic resistance can be due to several factors that are inherent to the cancer cell line's biology.
-
Lack of Target Dependence: The cancer cell line may not heavily rely on pathways regulated by HDAC6 for its survival and proliferation.
-
Experimental Protocol:
-
Target Engagement Confirmation: It is crucial to first confirm that this compound is engaging its target in the cells. Treat the cells with this compound and perform a Western blot for acetylated α-tubulin, a direct substrate of HDAC6. An increase in acetylated α-tubulin indicates that the drug is entering the cells and inhibiting HDAC6. If there is no increase, it could suggest poor cell permeability.
-
HDAC6 Knockdown: Use siRNA or shRNA to specifically knock down HDAC6. If knockdown of the enzyme does not significantly impact cell viability, it suggests the cells are not dependent on HDAC6.
-
-
-
High Basal Pro-Survival Signaling: The cell line may have constitutively active pro-survival pathways that override the effects of HDAC6 inhibition.[3]
-
Experimental Protocol:
-
Baseline Pathway Analysis: Analyze the baseline phosphorylation status of key survival pathway proteins like AKT and ERK. High basal activation may indicate intrinsic resistance.
-
Combination Indexing: Test combinations of this compound with inhibitors of these highly active pathways to look for synergistic effects.
-
-
-
Compensatory Expression of Other HDACs: Overexpression of other HDAC isoforms might compensate for the selective inhibition of HDAC6.[3]
-
Experimental Protocol:
-
HDAC Isoform Profiling: Use qPCR or Western blotting to compare the expression levels of various HDAC isoforms in the resistant line to a panel of sensitive cell lines.
-
Pan-HDAC Inhibitor Treatment: Test the sensitivity of the cell line to a pan-HDAC inhibitor (e.g., Vorinostat or Panobinostat). If the cells are sensitive to a pan-inhibitor but not a selective HDAC6 inhibitor, it may point to a compensatory mechanism.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, highly selective, non-hydroxamate inhibitor of Histone Deacetylase 6 (HDAC6). Its primary mechanism of action is to bind to the catalytic site of the HDAC6 enzyme and inhibit its deacetylase activity. HDAC6 is primarily a cytoplasmic enzyme with several non-histone protein substrates, including α-tubulin and the chaperone protein Hsp90. Inhibition of HDAC6 by this compound leads to the hyperacetylation of these substrates, which can disrupt microtubule dynamics, protein folding, and cell migration, ultimately leading to cell growth arrest and apoptosis in cancer cells.
Q2: What are the known substrates of HDAC6 that are relevant in cancer?
A2: The key substrates of HDAC6 implicated in cancer are:
-
α-tubulin: Deacetylation of α-tubulin by HDAC6 is important for microtubule stability and cell motility. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can impair cancer cell migration and invasion.
-
Hsp90 (Heat Shock Protein 90): HDAC6 deacetylates Hsp90, which is essential for its chaperone activity. Hsp90 is required for the stability and function of numerous oncoproteins. Inhibition of HDAC6 leads to Hsp90 hyperacetylation and subsequent degradation of its client proteins.[3]
-
Cortactin: This protein is involved in actin polymerization and cell motility. HDAC6-mediated deacetylation of cortactin is important for its function.
Q3: Can we combine this compound with other anti-cancer agents?
A3: Yes, combination therapy is a promising strategy to enhance the efficacy of this compound and overcome potential resistance. Rational combinations based on the mechanism of action of HDAC6 inhibitors include:
-
Proteasome inhibitors (e.g., Bortezomib): HDAC6 is involved in the aggresome pathway for clearing misfolded proteins. Combining an HDAC6 inhibitor with a proteasome inhibitor can lead to a synergistic accumulation of toxic protein aggregates, inducing cell death.[3]
-
Microtubule-targeting agents (e.g., Paclitaxel): HDAC6 inhibition can sensitize cancer cells to the effects of agents that target microtubules.[3]
-
HSP90 inhibitors: Combining an HDAC6 inhibitor with an HSP90 inhibitor can lead to a more profound degradation of cancer-driving proteins.[3]
-
Kinase inhibitors (e.g., PI3K, AKT, or MEK inhibitors): If resistance is mediated by the activation of survival signaling pathways, combining this compound with inhibitors of these pathways can be effective.[3]
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | HDAC6 | 33 | >850-fold vs. other HDAC isozymes |
Data is illustrative and based on publicly available information. Researchers should determine IC50 values in their specific cell lines of interest.
Experimental Protocols
Protocol 1: Western Blot Analysis of HDAC6 Target Engagement and Downstream Signaling
-
Cell Seeding and Treatment: Seed sensitive and resistant cancer cells in 6-well plates. Allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0, 10, 30, 100, 300 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (like Trichostatin A) to preserve acetylation marks.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against:
-
Acetylated α-tubulin (for target engagement)
-
Total α-tubulin (as a loading control)
-
Phospho-AKT and Total AKT
-
Phospho-ERK and Total ERK
-
Bcl-2, Bcl-xL
-
Cleaved PARP (as a marker of apoptosis)
-
β-actin (as a loading control)
-
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.
Mandatory Visualizations
Caption: HDAC6 signaling and potential resistance pathways to this compound.
Caption: Experimental workflow for identifying this compound resistance mechanisms.
References
Technical Support Center: Assessing SE-7552 Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the blood-brain barrier (BBB) penetration of the novel compound SE-7552. The following information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to evaluate the potential of this compound to cross the blood-brain barrier?
A1: The initial assessment of this compound's BBB penetration potential should begin with in silico and in vitro models before proceeding to more complex and resource-intensive in vivo studies.[1][2] A recommended starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) to predict passive diffusion across the BBB.[1][2][3] This non-cell-based assay is high-throughput and cost-effective for early screening.[1] Following PAMPA, cell-based in vitro models should be employed to investigate interactions with a biological barrier.[1]
Q2: Which in vitro models are most suitable for assessing this compound's BBB permeability?
A2: A variety of in vitro models can be used, each with its own advantages and limitations.[4] A common and well-established method is the Transwell assay, where a monolayer of brain endothelial cells is cultured on a porous membrane.[4][5] For a more physiologically relevant model that mimics the neurovascular unit, co-culture or tri-culture systems incorporating astrocytes and pericytes are recommended.[6] Advanced models like "BBB-on-a-chip" offer a dynamic environment with shear stress, more closely replicating in vivo conditions.[5][7] The choice of model will depend on the specific research question and available resources.
Q3: How can I assess the integrity of my in vitro BBB model?
A3: The integrity of an in vitro BBB model is crucial for obtaining reliable permeability data.[7] Two key methods are used:
-
Transendothelial Electrical Resistance (TEER): This measurement reflects the tightness of the junctions between endothelial cells. Higher TEER values generally indicate a more restrictive barrier.[6][7]
-
Tracer Molecule Permeability: The passage of molecules that do not typically cross the BBB, such as sucrose or dextrans, is measured.[7] Low permeability of these tracers confirms the barrier's integrity.
Q4: What are the key in vivo methods to confirm this compound's brain penetration?
A4: In vivo studies in animal models are essential to confirm the findings from in vitro assays.[1][8] Common methods include:
-
Intravenous Injection: this compound is administered intravenously, and at specific time points, blood and brain tissue are collected to determine the concentration of the compound in each compartment.[8][9]
-
Brain Perfusion: This technique helps to distinguish the compound that has crossed the BBB from that remaining in the cerebral vasculature.[8]
-
Microdialysis: This method allows for the sampling of unbound this compound in the brain's interstitial fluid, providing a measure of the pharmacologically active concentration.[10]
Q5: How is the concentration of this compound measured in plasma and brain tissue?
A5: The concentration of this compound in biological samples is typically determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] This highly sensitive and selective technique allows for accurate quantification of the compound in complex matrices like plasma and brain homogenates.[11]
Troubleshooting Guides
Problem 1: Low or inconsistent TEER values in my in vitro BBB model.
| Possible Cause | Troubleshooting Step |
| Cell monolayer is not confluent. | Ensure proper cell seeding density and allow sufficient time for cells to form a complete monolayer. Visually inspect the monolayer using a microscope. |
| Poor tight junction formation. | Use specialized cell culture media supplemented with factors that promote tight junction formation (e.g., hydrocortisone). Consider co-culturing with astrocytes or pericytes.[6] |
| Cell line quality has degraded. | Use low-passage number cells. If using an immortalized cell line, ensure it has not been passaged too many times, as this can lead to a loss of barrier properties.[4] |
| Improper handling of Transwell inserts. | Handle inserts carefully to avoid damaging the cell monolayer. Ensure the membrane remains wet at all times. |
Problem 2: High variability in this compound brain concentration in in vivo studies.
| Possible Cause | Troubleshooting Step |
| Incomplete perfusion of the brain. | Ensure the perfusion is performed correctly to remove all blood from the brain vasculature. The liver should appear pale after successful perfusion.[9] Residual blood can lead to an overestimation of brain concentration.[12] |
| Inconsistent sample collection and processing. | Standardize the time points for sample collection and the protocol for brain homogenization. |
| Issues with the analytical method (LC-MS/MS). | Validate the LC-MS/MS method for linearity, accuracy, and precision in both plasma and brain homogenate matrices.[11] |
| Animal-to-animal variability. | Increase the number of animals per group to improve statistical power. |
Experimental Protocols
In Vitro BBB Permeability Assay using a Transwell Model
-
Cell Seeding: Seed brain endothelial cells (e.g., bEnd.3) onto the apical side of a Transwell insert with a porous membrane.[13]
-
Co-culture (Optional): Seed astrocytes on the basolateral side of the well.
-
Model Maturation: Culture the cells for several days to allow for the formation of a tight monolayer.
-
Barrier Integrity Check: Measure the TEER and/or the permeability of a fluorescent tracer molecule (e.g., sodium fluorescein).
-
Permeability Assay:
-
Add this compound to the apical (donor) chamber.
-
At various time points, collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
In Vivo Brain Penetration Study in Mice
-
Compound Administration: Administer this compound to mice via intravenous (IV) injection at a predetermined dose.
-
Sample Collection: At designated time points (e.g., 15, 30, 60, 120 minutes) post-dose, collect blood samples via cardiac puncture.
-
Brain Perfusion: Immediately following blood collection, perfuse the mice transcardially with saline to remove blood from the brain.[9]
-
Brain Harvesting: Excise the brain and wash it in cold saline.
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification: Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.[11]
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
Data Presentation
Table 1: In Vitro Permeability of this compound and Control Compounds
| Compound | Papp (x 10⁻⁶ cm/s) | BBB Permeability Classification |
| This compound | [Insert Value] | [Insert Classification] |
| Caffeine (Low Permeability Control) | [Insert Value] | Low |
| Carbamazepine (Moderate Permeability Control) | [Insert Value] | Moderate |
| Progesterone (High Permeability Control) | [Insert Value] | High |
Table 2: In Vivo Brain Penetration of this compound in Mice
| Time Point (minutes) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 15 | [Insert Value] | [Insert Value] | [Insert Value] |
| 30 | [Insert Value] | [Insert Value] | [Insert Value] |
| 60 | [Insert Value] | [Insert Value] | [Insert Value] |
| 120 | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Caption: Workflow for assessing this compound BBB penetration.
Caption: Transport of this compound across the BBB.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 6. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of SE-7552 Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of SE-7552 derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives in a question-and-answer format.
Issue 1: Low Yield in the Formation of the 1,3,4-Oxadiazole Ring
-
Question: I am experiencing a low yield during the cyclization of the acylhydrazide intermediate to form the 2-(difluoromethyl)-1,3,4-oxadiazole ring. What are the possible causes and solutions?
-
Answer: Low yields in this step are common and can often be attributed to incomplete reaction, side reactions, or degradation of the product. Here are some troubleshooting steps:
-
Dehydrating Agent: The choice and quality of the dehydrating agent are critical. If you are using a reagent like the Burgess reagent, ensure it is fresh and handled under anhydrous conditions. Alternative dehydrating agents to consider are phosphorus oxychloride (POCl₃), triflic anhydride, or other modern cyclization reagents.
-
Reaction Conditions: The reaction temperature and time may need optimization. If the reaction is sluggish, a modest increase in temperature might be beneficial. However, excessive heat can lead to decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Purity of Acylhydrazide: Ensure the acylhydrazide precursor is of high purity. Impurities can interfere with the cyclization reaction. Recrystallization or column chromatography of the intermediate may be necessary.
-
Solvent: The reaction should be carried out in an appropriate anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). Ensure the solvent is thoroughly dried before use.
-
Issue 2: Difficulty in Attaching the Difluoromethyl Group
-
Question: I am having trouble efficiently introducing the difluoromethyl group to form the 2-(difluoromethyl)-1,3,4-oxadiazole. What are the recommended methods and potential pitfalls?
-
Answer: The introduction of the difluoromethyl group is a key step and can be challenging.
-
Reagent Choice: A common method involves the reaction of a suitable precursor with difluoroacetic anhydride (DFAA). Ensure the DFAA is of high quality and handled with care due to its reactivity and corrosive nature.
-
Reaction with Hydrazide: When reacting the corresponding hydrazide with DFAA, the reaction conditions, including temperature and base, need to be carefully controlled to prevent side reactions. Triethylamine (TEA) is often used as a base in a solvent like DMF.
-
Alternative Strategies: If direct difluoroacetylation is problematic, consider alternative strategies such as the Huisgen 1,3,4-oxadiazole synthesis, which involves the transformation of a tetrazole intermediate with DFAA.[1]
-
Issue 3: Challenges in the Purification of the Final Product
-
Question: My final this compound derivative is difficult to purify. I am observing persistent impurities in my NMR and LC-MS. What purification strategies are recommended?
-
Answer: The purification of heterocyclic compounds like this compound derivatives can be challenging due to their polarity and potential for metal chelation.
-
Chromatography: Reverse-phase High-Performance Liquid Chromatography (HPLC) is often more effective than normal-phase column chromatography for polar compounds. A gradient of water/acetonitrile or water/methanol with a small amount of trifluoroacetic acid (TFA) or formic acid can be effective.
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents and solvent mixtures to find the optimal conditions.
-
Washing: If the impurities are acidic or basic in nature, an aqueous wash of the organic layer with a mild acid or base during workup can help remove them.
-
Frequently Asked Questions (FAQs)
-
Question: What are the key starting materials for the synthesis of this compound derivatives?
-
Answer: The synthesis of this compound derivatives typically starts from commercially available or readily synthesized substituted aromatic or heteroaromatic nitriles or esters. These are then converted to the corresponding hydrazide, which is a key intermediate for the formation of the 1,3,4-oxadiazole ring.
-
Question: What are the recommended storage conditions for this compound derivatives and their intermediates?
-
Answer: this compound and its derivatives, as well as their synthetic intermediates, should be stored in a cool, dry, and dark place. For long-term storage, keeping them under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to prevent degradation.
-
Question: Which analytical techniques are most suitable for characterizing this compound derivatives?
-
Answer: A combination of analytical techniques is essential for the full characterization of this compound derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To determine the chemical structure and purity. ¹⁹F NMR is particularly important for confirming the presence of the difluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
-
Question: What safety precautions should be taken when synthesizing this compound derivatives?
-
Answer: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used in the synthesis, such as phosphorus oxychloride and difluoroacetic anhydride, are corrosive and toxic, and should be handled in a well-ventilated fume hood.
Quantitative Data Summary
The following table provides representative data for the key steps in the synthesis of a generic this compound derivative. Please note that actual results may vary depending on the specific substrate and reaction conditions.
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| 1 | Formation of Hydrazide | Ester, Hydrazine monohydrate, Ethanol, Reflux, 4-6 h | 85-95 | >95 |
| 2 | Acylation with DFAA | Hydrazide, DFAA, TEA, DMF, 70°C, 1 h | 70-85 | >90 |
| 3 | Oxadiazole Formation | Acylhydrazide, Burgess reagent, THF, 60°C, 18 h | 50-70 | >98 (after purification) |
Experimental Protocols
Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of a 2-(difluoromethyl)-5-(substituted-phenyl)-1,3,4-oxadiazole derivative.
Step 1: Synthesis of the Hydrazide Intermediate
-
To a solution of the starting methyl ester (1.0 eq) in methanol (0.2 M), add hydrazine monohydrate (10.0 eq).
-
Stir the reaction mixture at 70°C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure. The crude product is typically used in the next step without further purification.
Step 2: Synthesis of the Acylhydrazide Intermediate
-
Dissolve the crude hydrazide (1.0 eq) in anhydrous DMF (0.1 M).
-
Add triethylamine (2.0 eq) followed by the dropwise addition of difluoroacetic anhydride (1.3 eq) at 0°C.
-
Stir the reaction mixture at 70°C for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, concentrate the mixture under reduced pressure and use the crude product in the next step.
Step 3: Formation of the 1,3,4-Oxadiazole Ring
-
Dissolve the crude acylhydrazide (1.0 eq) in anhydrous THF (0.1 M).
-
Add Burgess reagent (1.5 eq) in one portion.
-
Stir the reaction mixture at 60°C for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to afford the desired this compound derivative.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting decision tree for low yield.
References
avoiding SE-7552 degradation in experimental setups
Welcome to the Technical Support Center for SE-7552. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound in experimental setups. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies to ensure the integrity and successful application of this potent and selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical consideration?
This compound is a highly selective, orally active, non-hydroxamate inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 33 nM.[1] Its selectivity is over 850-fold against other known HDAC isozymes.[1] The core chemical structure of this compound features a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety, which is crucial for its mechanism of action. This DFMO group acts as a substrate analog, undergoing an enzyme-catalyzed ring-opening reaction within the active site of HDAC6.[2]
The inherent reactivity of the 1,3,4-oxadiazole ring makes this compound susceptible to degradation, particularly through hydrolysis under non-neutral pH conditions. Degradation of the compound can lead to a loss of inhibitory activity, resulting in inaccurate and irreproducible experimental data. Therefore, proper handling and storage are paramount to ensure the compound's integrity.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is the hydrolysis of its 1,3,4-oxadiazole ring. This can be influenced by several factors:
-
pH-Mediated Hydrolysis: The 1,3,4-oxadiazole ring in DFMO derivatives is known to be unstable in both acidic and basic conditions due to its electrophilic nature.
-
Enzyme-Catalyzed Hydrolysis: The inhibitory mechanism of this compound involves a slow, enzyme-catalyzed ring-opening reaction within the HDAC6 active site, leading to a tightly bound, long-lived enzyme-inhibitor complex.[2] While this is the intended mechanism of action, prolonged exposure to the enzyme or suboptimal assay conditions could lead to excessive degradation.
Q3: How should I prepare and store stock solutions of this compound to minimize degradation?
To ensure the stability of your this compound stock solutions, follow these best practices:
-
Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions. Ensure the DMSO is of high purity and stored under dry conditions to prevent the introduction of water, which can facilitate hydrolysis.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of atmospheric moisture into the stock solution.
Troubleshooting Guide: this compound Degradation
This guide will help you troubleshoot common issues related to the potential degradation of this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected inhibitory activity in in vitro assays. | 1. This compound degradation in stock solution. | - Prepare a fresh stock solution from solid compound. - Verify the stock concentration using a spectrophotometer or HPLC. - Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| 2. Hydrolysis in aqueous assay buffer. | - Ensure the pH of the assay buffer is neutral (pH 7.0-7.4). - Minimize the pre-incubation time of this compound in the assay buffer before starting the reaction. - Perform a stability test of this compound in your assay buffer over the time course of your experiment. | |
| 3. Photodegradation. | - Protect all solutions containing this compound from light by using amber tubes and covering plates with foil. | |
| Loss of this compound activity in cell-based assays. | 1. Instability in cell culture medium. | - Test the stability of this compound in the cell culture medium (without cells) over the duration of the experiment. - Ensure the final DMSO concentration is low (<0.5%) to avoid solvent-induced degradation or cell toxicity. |
| 2. Cellular metabolism. | - While this compound is designed to be a stable inhibitor, cellular enzymes could potentially metabolize it. Consider shorter incubation times if instability is suspected. | |
| Appearance of unexpected peaks in HPLC analysis of this compound samples. | 1. Hydrolytic degradation. | - Analyze the sample for the appearance of the ring-opened acylhydrazide or further hydrolyzed hydrazide products. - Adjust the pH of the sample preparation and storage to neutral. |
| 2. Thermal degradation. | - Avoid exposing this compound solutions to high temperatures. Prepare samples on ice and store them at appropriate cold temperatures. |
Quantitative Data Summary: Stability of 1,3,4-Oxadiazole Derivatives
While specific quantitative degradation kinetics for this compound are not publicly available, the following table summarizes the general stability of the 1,3,4-oxadiazole core under various stress conditions based on studies of related compounds. This information can be used to guide experimental design and troubleshooting.
| Stress Condition | Parameter | Observation for 1,3,4-Oxadiazole Derivatives | Recommendation for this compound |
| pH | Hydrolytic Stability | Generally stable at neutral pH (around 7). Unstable in acidic (pH < 5) and basic (pH > 8) conditions. | Maintain all experimental solutions at a neutral pH (7.0-7.4). |
| Temperature | Thermal Stability | Most 1,3,4-oxadiazole derivatives are thermally stable up to high temperatures in solid form. Stability in solution is compound-specific. | Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to elevated temperatures during experiments. |
| Light | Photostability | Some heterocyclic compounds are susceptible to photodegradation upon exposure to UV or visible light. | Protect all solutions containing this compound from light by using amber vials and light-blocking plate covers. |
| Oxidation | Oxidative Stability | Susceptibility to oxidation is dependent on the other functional groups present in the molecule. | While not the primary degradation pathway, it is good practice to use freshly prepared buffers and minimize exposure to air for long-term storage. |
Experimental Protocols
Protocol 1: In Vitro Fluorometric HDAC6 Inhibition Assay
This protocol describes a general method for determining the IC50 of this compound against recombinant human HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a trypsin-like protease)
-
This compound
-
Anhydrous DMSO
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay is ≤ 0.5%.
-
Assay Setup: Add 2 µL of the diluted this compound solutions to the wells of a 96-well plate. Include wells for a vehicle control (DMSO) and a no-enzyme control.
-
Enzyme Addition: Dilute the recombinant HDAC6 enzyme to the desired concentration in cold assay buffer. Add 48 µL of the diluted enzyme to all wells except the no-enzyme control.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the HDAC6 fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination and Development: Stop the reaction by adding 50 µL of the developer solution to each well. Incubate at 37°C for 15 minutes.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm).
-
Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Acetylated α-Tubulin
This protocol details the procedure for assessing the in-cell activity of this compound by measuring the levels of acetylated α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and deacetylase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40) and a loading control (e.g., anti-α-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities for acetylated α-tubulin and the loading control. Normalize the acetylated α-tubulin signal to the loading control and express the results as a fold change relative to the vehicle-treated control.
Visualizations
Caption: HDAC6 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Best practices for ensuring this compound stability.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
optimizing SE-7552 treatment duration for efficacy
SE-7552 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist in optimizing this compound treatment duration for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel tyrosine kinase, TK-1. By binding to the ATP-binding pocket of TK-1, this compound effectively blocks the downstream phosphorylation cascade of the Pro-Survival Signaling (PSS) pathway, which is aberrantly activated in various cancer cell lines. This inhibition leads to a reduction in cell proliferation and the induction of apoptosis.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, we recommend a concentration range of 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific experimental endpoint. A dose-response experiment is highly recommended to determine the IC50 value in your system of interest.
Q3: How stable is this compound in cell culture medium?
A3: this compound is stable in standard cell culture medium at 37°C for up to 72 hours. For longer-term experiments, it is advisable to replenish the medium with freshly prepared this compound every 72 hours to maintain a consistent concentration.
Troubleshooting Guide: Optimizing Treatment Duration
Issue 1: No significant difference in cell viability between treated and control groups.
-
Possible Cause 1: Sub-optimal Treatment Duration. The treatment duration may be too short for this compound to induce a measurable effect.
-
Solution: We recommend performing a time-course experiment. See the "Experimental Protocols" section below for a detailed methodology.
-
-
Possible Cause 2: Inappropriate Concentration. The concentration of this compound may be too low.
-
Solution: Conduct a dose-response experiment to determine the IC50 of this compound in your specific cell line.
-
-
Possible Cause 3: Cell Line Resistance. The target cell line may be resistant to this compound.
-
Solution: Verify the expression and activity of the TK-1 target in your cell line. Consider using a positive control cell line known to be sensitive to this compound.
-
Issue 2: High variability in results between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding. Variations in the initial number of cells seeded can lead to significant differences in final readouts.
-
Solution: Ensure a homogenous cell suspension and careful pipetting. Use a cell counter to verify cell density before seeding.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the outer edges of a plate are more prone to evaporation, leading to changes in media concentration.
-
Solution: Avoid using the outermost wells of your plates for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Instability of this compound. Improper storage or handling of this compound can lead to degradation.
-
Solution: Store this compound stock solutions at -80°C and protect from light. Prepare working solutions fresh for each experiment.
-
Data Presentation: Efficacy of this compound Across Different Treatment Durations
The following tables summarize the results from a time-course experiment on the HCT116 cell line treated with 100 nM this compound.
Table 1: Cell Viability (as % of Control)
| Treatment Duration | Mean Viability (%) | Standard Deviation |
| 12 hours | 95.2 | 4.1 |
| 24 hours | 78.5 | 5.3 |
| 48 hours | 52.1 | 6.2 |
| 72 hours | 35.8 | 4.9 |
Table 2: Apoptosis Induction (Caspase-3/7 Activity as Fold Change over Control)
| Treatment Duration | Mean Fold Change | Standard Deviation |
| 12 hours | 1.2 | 0.3 |
| 24 hours | 2.5 | 0.6 |
| 48 hours | 5.8 | 0.9 |
| 72 hours | 8.3 | 1.2 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Treatment: Prepare a 2X working solution of this compound in complete growth medium. Remove the old medium from the cells and add 50 µL of fresh medium and 50 µL of the 2X this compound solution to achieve the final desired concentration (e.g., 100 nM). Add 50 µL of medium with vehicle control (e.g., 0.1% DMSO) to the control wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time points (e.g., 12, 24, 48, and 72 hours).
-
Endpoint Assay: At each time point, perform a cell viability assay (e.g., using a resazurin-based reagent) and an apoptosis assay (e.g., measuring caspase-3/7 activity) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data from the treated wells to the control wells for each time point. Plot the results to visualize the effect of treatment duration on cell viability and apoptosis.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing treatment duration.
Caption: Troubleshooting decision tree.
Validation & Comparative
A Comparative Guide to SE-7552 and Tubastatin A for In Vivo Research
For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor is critical for elucidating the in vivo functions of histone deacetylase 6 (HDAC6). This guide provides an objective comparison of two prominent HDAC6 inhibitors, SE-7552 and tubastatin A, focusing on their performance in in vivo research, supported by available experimental data.
At a Glance: this compound vs. Tubastatin A
| Feature | This compound | Tubastatin A |
| Inhibitor Type | Non-hydroxamate, 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative[1] | Hydroxamic acid-based[2] |
| HDAC6 IC50 | 33 nM[1] | ~15 nM[3] |
| Selectivity | >850-fold selective for HDAC6 over all other HDAC isozymes[1] | >1000-fold selective against most other HDACs, except for HDAC8 (~57-fold selective)[3] |
| Oral Bioavailability | Orally active[1] | Generally administered via intraperitoneal (IP) injection for in vivo studies[4] |
| Key In Vivo Models | Multiple myeloma, diet-induced obesity[1] | Cancer (cholangiocarcinoma), neurodegenerative diseases, inflammation[3][4] |
| Noted Advantages | High selectivity, oral bioavailability, non-hydroxamate structure may offer a better safety profile. | Well-characterized in a broad range of in vivo models. |
In Vitro Potency and Selectivity
Both this compound and tubastatin A are potent inhibitors of HDAC6, however, they belong to different chemical classes which influences their selectivity profile.
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound | HDAC6 | 33[1] | >850-fold against all other known HDAC isozymes. No effect on acetylation of H3 (a biomarker for Class I HDACs) was observed in vivo.[1] |
| Tubastatin A | HDAC6 | 15[3] | >1000-fold against most other HDAC isoforms. Notably, it is ~57-fold selective against HDAC8.[3] |
In Vivo Pharmacokinetics and Efficacy
Direct comparative in vivo studies are limited. The following table summarizes data from individual studies.
| Compound | Animal Model | Dosing Regimen | Key Findings |
| This compound | Mouse (Multiple Myeloma) | 10 mg/kg, oral, daily (in combination with Pomalidomide) | Significantly delayed tumor growth and enhanced survival.[1] |
| Mouse (Diet-induced obesity) | Not specified | Acts as an anti-obesity agent. | |
| Mouse (Pharmacokinetics) | 5 mg/kg, single oral dose | Cmax: 597 ng/ml, Half-life: 7.2 hours.[1] | |
| Mouse (Pharmacodynamics) | 30 mg/kg, single oral dose | Increased levels of acetylated α-tubulin for over 24 hours.[1] | |
| Tubastatin A | Rat (Orthotopic Cholangiocarcinoma) | 10 mg/kg | Reduced tumor volume.[3] |
| Mouse (Neurodegenerative disease models) | 25 mg/kg, IP | Showed efficacy, demonstrating blood-brain barrier permeability under these conditions.[4] | |
| Mouse (Collagen-induced arthritis) | 30 mg/kg, IP | Significantly attenuated clinical scores. |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and tubastatin A is the inhibition of HDAC6's deacetylase activity in the cytoplasm. This leads to the hyperacetylation of its substrates, most notably α-tubulin.
References
Unveiling the Superior Selectivity of SE-7552: A Comparative Analysis for Drug Discovery Professionals
In the landscape of epigenetic drug discovery, the development of highly selective histone deacetylase (HDAC) inhibitors is paramount for achieving targeted therapeutic effects while minimizing off-target toxicities. SE-7552, a novel, non-hydroxamate inhibitor of HDAC6, has emerged as a promising candidate with a remarkable selectivity profile. This guide provides a comprehensive comparison of this compound with other known HDAC6 inhibitors, supported by available experimental data and detailed methodologies, to aid researchers in their drug development endeavors.
Exceptional Selectivity of this compound
This compound is a potent HDAC6 inhibitor with a reported IC50 of 33 nM.[1] What distinguishes this compound is its exceptional selectivity, which is reported to be over 850-fold greater for HDAC6 compared to all other known HDAC isozymes.[1] This high degree of selectivity is a significant advantage, as off-target inhibition of other HDAC isoforms, particularly Class I HDACs, is often associated with undesirable side effects. The 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) chemical scaffold of this compound is believed to contribute to this remarkable selectivity, with other inhibitors sharing this moiety demonstrating even greater than 10,000-fold selectivity for HDAC6.[2][3][4]
Comparative Selectivity Profile
To provide a clear perspective on the selectivity of this compound, the following table summarizes its inhibitory activity in comparison to other well-characterized HDAC6 inhibitors, Ricolinostat (ACY-1215) and Nexturastat A. While specific IC50 values for this compound against other HDAC isoforms are not publicly available, its high selectivity is a key differentiator.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity for HDAC6 |
| This compound | >28,050 | >28,050 | >28,050 | 33 [1] | >28,050 | >850-fold [1] |
| Ricolinostat (ACY-1215) | 58 | 48 | 51 | 5 | 100 | High |
| Nexturastat A | 3,000 | 6,900 | 6,650 | 5 | >10,000 | High |
*Estimated based on the reported >850-fold selectivity and the IC50 of 33 nM for HDAC6.
Experimental Protocols
The determination of HDAC inhibitor selectivity is crucial for preclinical evaluation. A standard and widely accepted method for assessing the inhibitory activity of compounds against a panel of HDAC isozymes is the in vitro fluorogenic enzymatic assay.
General Protocol for HDAC Activity/Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs by detecting the fluorescence generated from the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and cleave the deacetylated substrate.
-
Test compound (this compound or other inhibitors)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the diluted recombinant HDAC enzyme to the wells of the microplate, followed by the addition of the serially diluted test compound or vehicle control. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Signal Development: Add the developer solution to each well to stop the HDAC reaction and generate a fluorescent signal from the deacetylated substrate.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 440-465 nm emission for AMC-based substrates).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Workflow for determining HDAC inhibitor selectivity.
HDAC6 Signaling Pathway
HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates. Its inhibition by selective compounds like this compound can modulate these pathways, offering therapeutic potential in oncology and neurodegenerative diseases.
Key substrates of HDAC6 include α-tubulin, cortactin, and the heat shock protein 90 (Hsp90). Deacetylation of α-tubulin by HDAC6 affects microtubule dynamics and cell motility. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can impact cellular transport and migration. Similarly, by deacetylating Hsp90, HDAC6 influences the stability and function of numerous client proteins involved in cell signaling and survival.
References
A Comparative Analysis of SE-7552 and Pan-HDAC Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the highly selective HDAC6 inhibitor, SE-7552, against pan-HDAC inhibitors. This document provides supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant signaling pathways to inform preclinical research and development decisions.
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. While pan-HDAC inhibitors, which target multiple HDAC isoforms, have achieved clinical approval, their broad activity can lead to off-target effects and associated toxicities. This has driven the development of isoform-selective inhibitors, such as this compound, which specifically targets HDAC6. This guide provides a comparative analysis of the biochemical potency, cellular activity, and mechanistic differences between this compound and established pan-HDAC inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and two representative pan-HDAC inhibitors, Vorinostat and Panobinostat, against a panel of HDAC isoforms. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound against HDAC Isoforms
| Compound | HDAC Isoform | IC50 (nM) | Selectivity vs. other HDACs |
| This compound | HDAC6 | 33[1] | >850-fold[1] |
Table 2: IC50 Values of Pan-HDAC Inhibitors against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| Vorinostat (SAHA) | 10[2] | 20[2] | - | ~10[2] |
| Panobinostat (LBH589) | <13.2[3] | <13.2[3] | <13.2[3] | <13.2[3] |
Mechanism of Action and Cellular Effects
This compound is a non-hydroxamate, orally active inhibitor that demonstrates high selectivity for HDAC6.[1] Its mechanism of action, characteristic of the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) class, is described as slow-binding and essentially irreversible. In contrast, pan-HDAC inhibitors like Vorinostat and Panobinostat are hydroxamic acid-based compounds that non-selectively target a broad range of HDAC isoforms.[2][4]
This difference in selectivity translates to distinct cellular effects. This compound specifically increases the acetylation of α-tubulin, a primary cytoplasmic substrate of HDAC6, with no effect on the acetylation of histone H3, a marker for Class I HDAC inhibition.[1] Conversely, pan-HDAC inhibitors lead to a global increase in the acetylation of both histone and non-histone proteins, resulting in widespread changes in gene expression.[5][6]
Signaling Pathways
The differential targets of this compound and pan-HDAC inhibitors result in the modulation of distinct signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare HDAC inhibitors.
In Vitro HDAC Enzymatic Assay
This assay quantifies the inhibitory activity of a compound against purified HDAC enzymes.
Objective: To determine the IC50 value of an inhibitor against a panel of HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compounds (this compound, pan-HDAC inhibitors)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds and the recombinant HDAC enzyme to the wells of the microplate.
-
Incubate at room temperature for a specified pre-incubation time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 390 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Substrate Acetylation
This method is used to assess the effect of HDAC inhibitors on the acetylation status of specific cellular substrates.
Objective: To determine the in-cell selectivity of an inhibitor by measuring the acetylation of α-tubulin (HDAC6 substrate) and histone H3 (Class I HDAC substrate).
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture reagents
-
Test compounds (this compound, pan-HDAC inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-histone H3, anti-histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to a suitable confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of acetylated proteins, normalizing to the total protein levels.
Conclusion
This compound represents a highly selective tool for investigating the biological roles of HDAC6. Its distinct mechanism of action and cellular effects, focused on cytoplasmic targets, offer a more targeted approach compared to the broad-spectrum activity of pan-HDAC inhibitors. This comparative guide provides the foundational data and methodologies for researchers to effectively evaluate and utilize these different classes of HDAC inhibitors in their preclinical studies. The choice between a selective inhibitor like this compound and a pan-HDAC inhibitor will depend on the specific research question and the desired biological outcome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
SE-7552: A Novel HDAC6 Inhibitor Demonstrating Synergistic Efficacy with Standard Therapies in Preclinical Multiple Myeloma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of SE-7552, a novel, highly selective, non-hydroxamate histone deacetylase 6 (HDAC6) inhibitor, against standard therapeutic options for multiple myeloma. The data presented is based on available preclinical findings and published clinical trial results for established treatments.
Overview of this compound
This compound is an orally bioavailable small molecule that selectively inhibits HDAC6, an enzyme implicated in the progression of multiple myeloma.[1][2] Preclinical studies have demonstrated that this compound exhibits synergistic anti-myeloma activity when combined with standard-of-care agents, offering a potential new therapeutic strategy for this challenging hematological malignancy.[1][2]
Preclinical Efficacy of this compound in Combination Therapies
A key preclinical study presented at the 2018 American Society of Hematology meeting demonstrated the in vivo efficacy of this compound in combination with both an immunomodulatory agent (pomalidomide) and a proteasome inhibitor (bortezomib) in mouse models of multiple myeloma.[1][2]
Key Findings:
-
Combination with Pomalidomide: In a subcutaneous human multiple myeloma (H929) xenograft model, the combination of this compound (10 mg/kg, oral, daily) and pomalidomide (1 mg/kg, intraperitoneal, daily) resulted in a significant delay in tumor growth compared to pomalidomide alone (p < 0.01).[1][2] This combination also enhanced the survival of the tumor-bearing mice.[1][2]
-
Combination with Bortezomib: In a disseminated human multiple myeloma (MM.1S) model, the combination of this compound (10 mg/kg, oral, daily) and bortezomib (1.5 mg/kg, intraperitoneal, once a week) led to a significant delay in tumor growth compared to bortezomib alone (p < 0.05).[1][2]
While specific quantitative data on tumor volume and survival from a full peer-reviewed publication are not yet available, these initial findings highlight the promising synergistic potential of this compound.
Comparison with Standard Multiple Myeloma Therapies
The following tables summarize the clinical efficacy of established therapeutic regimens for relapsed or refractory multiple myeloma, providing a benchmark for evaluating the potential of novel agents like this compound.
Table 1: Efficacy of Pomalidomide-Based Regimens
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Pomalidomide + Low-Dose Dexamethasone | Relapsed/Refractory Multiple Myeloma | 31% | 4.0 months |
| Belantamab Mafodotin + Pomalidomide + Dexamethasone | Relapsed/Refractory Multiple Myeloma (after 1 prior line of therapy) | 76% | 32.6 months |
| Bortezomib + Pomalidomide + Dexamethasone | Relapsed/Refractory Multiple Myeloma (after 1 prior line of therapy) | 72% | Not Reported in this study |
Table 2: Efficacy of Bortezomib-Based Regimens
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Bortezomib +/- Dexamethasone | Relapsed or Refractory Multiple Myeloma | 67% | Not Reported in this study |
| Daratumumab + Bortezomib + Dexamethasone | Relapsed or Refractory Multiple Myeloma | 83.8% | 16.7 months |
| Bortezomib + Dexamethasone | Relapsed or Refractory Multiple Myeloma | 63.2% | 7.1 months |
Mechanism of Action and Signaling Pathways
This compound's selective inhibition of HDAC6 is believed to exert its anti-myeloma effects through the disruption of the aggresome pathway, a cellular mechanism for clearing misfolded proteins. In multiple myeloma cells, which produce large quantities of immunoglobulins, the accumulation of misfolded proteins can be toxic. By inhibiting HDAC6, this compound prevents the transport of these protein aggregates to the aggresome for clearance, leading to increased cellular stress and apoptosis.
The synergy observed with proteasome inhibitors like bortezomib is thought to arise from the dual blockade of the two major protein clearance pathways in the cell: the proteasome and the aggresome.
Caption: Signaling pathway of this compound and its synergy with proteasome inhibitors.
Experimental Protocols
The preclinical efficacy of this compound was evaluated using standard in vivo models of multiple myeloma. The following are detailed methodologies representative of those used in the key experiments.
Subcutaneous Xenograft Model (H929 Cells)
Objective: To evaluate the effect of this compound in combination with pomalidomide on the growth of subcutaneous multiple myeloma tumors.
Workflow:
Caption: Experimental workflow for the subcutaneous xenograft model.
Methodology:
-
Cell Line: Human multiple myeloma H929 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, are used.
-
Tumor Implantation: 5-10 x 10^6 H929 cells in a suspension with Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing:
-
This compound: 10 mg/kg administered orally, daily.
-
Pomalidomide: 1 mg/kg administered intraperitoneally, daily.
-
Combination: Both agents administered as above.
-
Control: Vehicle administered on the same schedule.
-
-
Efficacy Endpoints: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Overall survival is also monitored.
-
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods to determine significance (e.g., t-test or ANOVA). Survival data is analyzed using Kaplan-Meier curves and log-rank tests.
Disseminated Myeloma Model (MM.1S Cells)
Objective: To assess the efficacy of this compound in combination with bortezomib in a systemic model of multiple myeloma.
Workflow:
References
A Head-to-Head Comparison of SE-7552 and DFMO: Two Distinct Approaches to Cancer Therapy
In the landscape of modern oncology research, the exploration of novel compounds targeting critical cellular pathways is paramount. This guide provides a detailed head-to-head comparison of two such compounds: SE-7552 and Difluoromethylornithine (DFMO). While this compound is a derivative of DFMO, they possess distinct primary mechanisms of action, targeting different enzymes and pathways involved in cancer cell proliferation and survival. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological profiles, supported by available experimental data and detailed methodologies for their evaluation.
It is important to note that while both compounds are significant in their own right, direct head-to-head comparative studies are limited in the current scientific literature. This guide, therefore, synthesizes the available data on each compound to facilitate an informed understanding of their unique attributes and potential therapeutic applications.
At a Glance: this compound vs. DFMO
| Feature | This compound | DFMO (Eflornithine) |
| Primary Target | Histone Deacetylase 6 (HDAC6) | Ornithine Decarboxylase (ODC) |
| Mechanism of Action | Selective, non-hydroxamate, essentially irreversible inhibitor of HDAC6.[1] | Irreversible "suicide" inhibitor of ODC.[2] |
| Primary Pathway | Modulation of protein acetylation (e.g., α-tubulin, Hsp90), impacting protein folding, degradation, and cell motility. | Inhibition of polyamine biosynthesis, crucial for cell proliferation and differentiation. |
| Potency | IC50 of 33 nM against HDAC6.[3] | Generally requires higher concentrations (µM to mM range) for cellular effects.[2] |
| Selectivity | >850-fold selectivity for HDAC6 over all other known HDAC isozymes.[3] | Highly specific for ODC. |
| Preclinical Models | Multiple myeloma, obesity.[3][4] | Neuroblastoma, colorectal cancer, African sleeping sickness. |
| Clinical Status | Preclinical. | FDA-approved for African sleeping sickness and hirsutism; in clinical trials for neuroblastoma and other cancers.[2] |
| Key Differentiator | Targets epigenetic regulation and protein quality control. | Targets a fundamental metabolic pathway essential for cell growth. |
Delving into the Mechanisms of Action
The fundamental difference between this compound and DFMO lies in their molecular targets and the subsequent biological pathways they disrupt.
DFMO: Targeting the Polyamine Biosynthesis Pathway
DFMO is a well-established irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, proliferation, and differentiation. By inhibiting ODC, DFMO depletes intracellular polyamine levels, leading to a cytostatic effect on rapidly proliferating cells, including cancer cells.[2] This mechanism has been particularly effective in neuroblastoma, where the MYCN oncogene often drives ODC expression.
Below is a diagram illustrating the polyamine biosynthesis pathway and the point of inhibition by DFMO.
This compound: A Selective Approach to HDAC6 Inhibition
This compound, a 2-(difluoromethyl)-1,3,4-oxadiazole derivative of DFMO, functions as a highly selective and potent inhibitor of histone deacetylase 6 (HDAC6).[3] Unlike other HDACs, HDAC6 is primarily cytoplasmic and its substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates. Acetylation of α-tubulin affects microtubule dynamics and cell motility, while hyperacetylation of Hsp90 can lead to the degradation of its client oncoproteins, thereby inducing apoptosis in cancer cells. The high selectivity of this compound for HDAC6 suggests a potential for reduced side effects compared to pan-HDAC inhibitors.[3]
The following diagram illustrates the signaling pathway affected by HDAC6 inhibition.
Experimental Protocols
To facilitate the evaluation and comparison of these compounds, this section provides detailed methodologies for key experiments.
Ornithine Decarboxylase (ODC) Inhibition Assay
This assay is designed to measure the enzymatic activity of ODC and the inhibitory potential of compounds like DFMO.
Principle: The assay quantifies the conversion of L-[1-14C]ornithine to 14CO2. The amount of radioactivity released is directly proportional to the ODC activity.
Materials:
-
Recombinant human ODC enzyme
-
L-[1-14C]ornithine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing pyridoxal-5'-phosphate and DTT)
-
Test compound (DFMO)
-
Scintillation vials and cocktail
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a reaction tube, add the assay buffer, recombinant ODC enzyme, and the test compound dilutions.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding L-[1-14C]ornithine.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., citric acid). This also facilitates the release of 14CO2.
-
Capture the released 14CO2 on a filter paper soaked in a trapping agent (e.g., hyamine hydroxide).
-
Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
HDAC6 Enzymatic Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potential of compounds like this compound.
Principle: A fluorogenic substrate containing an acetylated lysine is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be measured.[5]
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[5]
-
Developer solution (containing Trichostatin A and a protease)[5]
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.[5]
-
In a 96-well plate, add assay buffer, the fluorometric substrate, and the test compound dilutions.[5]
-
Initiate the reaction by adding the recombinant HDAC6 enzyme to each well.[5]
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[5]
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.[5]
-
Incubate at 37°C for 15-30 minutes.[5]
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).[5]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.[5]
Cell Viability Assay (MTT Assay)
This assay is a common method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound or DFMO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line (e.g., a neuroblastoma cell line for DFMO or a multiple myeloma cell line for this compound)
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Prepare a suspension of cancer cells in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to determine the efficacy of the compound.
Conclusion
This compound and DFMO represent two distinct and promising strategies in the fight against cancer. DFMO's established role in targeting the fundamental polyamine biosynthesis pathway has shown clinical relevance, particularly in neuroblastoma. In contrast, this compound offers a more targeted approach by selectively inhibiting HDAC6, a key regulator of protein homeostasis and cell motility, with a potentially favorable toxicity profile.
The choice between these or similar compounds for further research and development will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of these and other novel anti-cancer agents. As research progresses, direct comparative studies will be invaluable in elucidating the relative strengths and weaknesses of these different therapeutic approaches, ultimately guiding the development of more effective and personalized cancer treatments.
References
- 1. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - Bassiri - Translational Pediatrics [tp.amegroups.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Validating SE-7552's Effect on α-Tubulin Acetylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SE-7552's performance in modulating α-tubulin acetylation against other known histone deacetylase 6 (HDAC6) inhibitors. The information presented is supported by available experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to α-Tubulin Acetylation and HDAC6 Inhibition
α-tubulin, a critical component of microtubules, undergoes post-translational modifications that regulate microtubule stability and function. One such modification is the acetylation of the lysine-40 (K40) residue, which is generally associated with stable, long-lived microtubules. The acetylation state of α-tubulin is dynamically controlled by the opposing actions of α-tubulin acetyltransferases (αTATs) and histone deacetylases (HDACs), with HDAC6 being the primary cytoplasmic enzyme responsible for α-tubulin deacetylation.
Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, a mechanism that has garnered significant interest for its therapeutic potential in various diseases, including cancer and neurodegenerative disorders. This compound is a potent and highly selective, non-hydroxamate inhibitor of HDAC6.[1] This guide will compare this compound with other established HDAC6 inhibitors, focusing on their effects on α-tubulin acetylation.
Comparative Analysis of HDAC6 Inhibitors
The following table summarizes the key performance indicators of this compound and other selected HDAC6 inhibitors. The data is compiled from various sources to provide a comparative overview.
Data Presentation: Quantitative Comparison of HDAC6 Inhibitors
| Compound | Type | HDAC6 IC50 | Effect on α-Tubulin Acetylation | Notes |
| This compound | Non-hydroxamate | 33 nM[1] | Increases levels of acetylated α-tubulin in mice at a 30 mg/kg oral dose for over 24 hours.[1] | Highly selective (>850-fold) for HDAC6 over other HDAC isozymes.[1] No effect on histone H3 acetylation.[1] |
| Tubastatin A | Hydroxamate | 15 nM | Induces α-tubulin hyperacetylation in primary cortical neuron cultures at 2.5 µM. | Over 1000-fold selective against other HDACs, except HDAC8. |
| ACY-1215 (Ricolinostat) | Hydroxamate | 5 nM | Dose-dependent increase in acetylated α-tubulin observed at low micromolar concentrations in multiple myeloma cells. | Also inhibits HDAC1, HDAC2, and HDAC3 at higher concentrations. |
| Trichostatin A (TSA) | Hydroxamate | ~20 nM (for HDAC6) | Potently increases α-tubulin acetylation in various cell lines. | Pan-HDAC inhibitor, affecting both nuclear and cytoplasmic HDACs.[2][3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are standard protocols for assessing α-tubulin acetylation.
Experimental Protocol 1: Western Blot for α-Tubulin Acetylation
This protocol provides a method to quantify the levels of acetylated α-tubulin in cell lysates following treatment with an HDAC6 inhibitor.
Materials:
-
Cell culture reagents
-
HDAC6 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of the HDAC6 inhibitor or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Experimental Protocol 2: Immunofluorescence for α-Tubulin Acetylation
This protocol allows for the visualization of acetylated microtubules within cells.
Materials:
-
Cells grown on coverslips
-
HDAC6 inhibitor (e.g., this compound)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-acetylated-α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the HDAC6 inhibitor or vehicle control.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with the anti-acetylated-α-tubulin antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window: SE-7552 Versus Older Generation HDACi
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of the novel, selective histone deacetylase 6 (HDAC6) inhibitor, SE-7552, with older, pan-HDAC inhibitors (HDACi) such as Vorinostat, Romidepsin, and Panobinostat. The assessment is based on available preclinical and clinical data to inform researchers and drug development professionals on the potential advantages of isoform-selective HDAC inhibition.
Introduction to HDAC Inhibition in Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues of histones and other non-histone proteins, leading to a more compact chromatin structure and generally, transcriptional repression.[1] In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes and promoting cancer cell survival and proliferation.[1]
HDAC inhibitors (HDACi) counteract this by preventing the deacetylation of histones and other proteins, which can lead to cell cycle arrest, differentiation, and apoptosis of cancer cells.[2] While several pan-HDAC inhibitors, which target multiple HDAC isoforms, have been approved for cancer treatment, their use is often limited by a narrow therapeutic window and significant toxicities due to their lack of selectivity.[2][3] This has driven the development of isoform-selective HDAC inhibitors, such as this compound, with the aim of improving the therapeutic index.
This compound: A Highly Selective, Non-Hydroxamate HDAC6 Inhibitor
This compound is an orally active and highly selective, non-hydroxamate inhibitor of HDAC6.[4] Its selectivity for HDAC6 is over 850-fold higher than for any other known HDAC isozyme.[4] Unlike the older pan-HDAC inhibitors that primarily target class I and II HDACs involved in histone acetylation, HDAC6 is predominantly a cytoplasmic enzyme that deacetylates non-histone proteins like α-tubulin, a key component of the cytoskeleton.[5][6] Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and protein trafficking, processes critical for cancer cell migration and survival.[5]
The non-hydroxamate chemical structure of this compound is also noteworthy, as hydroxamic acid-based HDACis have been associated with poor pharmacokinetics and potential toxicity.[7][8]
Older Generation Pan-HDAC Inhibitors
For the purpose of this comparison, we will focus on three well-established, older-generation pan-HDAC inhibitors:
-
Vorinostat (SAHA): An orally available hydroxamic acid derivative that inhibits class I, II, and IV HDACs.[9] It was the first HDACi to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[10]
-
Romidepsin (FK228): A potent, cyclic peptide inhibitor of class I HDACs.[11][12] It is administered intravenously and is approved for the treatment of CTCL and peripheral T-cell lymphoma (PTCL).[11]
-
Panobinostat (LBH589): A potent, orally available pan-HDAC inhibitor of the cinnamic hydroxamic acid class.[10] It is approved in combination with bortezomib and dexamethasone for the treatment of multiple myeloma.[10]
Comparative Data on Therapeutic Window
The therapeutic window of a drug is the range between the minimum effective concentration (MEC) and the maximum tolerated concentration (MTC). A wider therapeutic window indicates a better safety profile. The following tables summarize available preclinical and clinical data to facilitate a comparison of the therapeutic windows of this compound and older HDACis.
Table 1: In Vitro Potency and Selectivity
| Compound | Target HDACs | IC50 (nM) | Key Features |
| This compound | HDAC6 | 33[4] | >850-fold selectivity for HDAC6; Non-hydroxamate[4] |
| Vorinostat | Pan-HDAC (Class I, II, IV) | Pan-inhibitory, varies by isoform[9] | Hydroxamic acid-based[9] |
| Romidepsin | Primarily Class I | Pan-inhibitory, potent in low nM range[11][12] | Cyclic peptide[11][12] |
| Panobinostat | Pan-HDAC (Class I, II, IV) | Pan-inhibitory, potent in low nM range[10] | Cinnamic hydroxamic acid-based[10] |
Table 2: Preclinical In Vivo Efficacy
| Compound | Cancer Model | Dosage and Administration | Efficacy |
| This compound | Multiple Myeloma (in combination with Pomalidomide) | 10 mg/kg, oral, daily[4] | Significantly delayed tumor growth compared to Pomalidomide alone[4] |
| Vorinostat | Multiple Myeloma | Varies by study | Enhances anti-myeloma effects of melphalan and bortezomib[13] |
| Romidepsin | Multiple Myeloma | Varies by study | Synergistic effects with bortezomib[11] |
| Panobinostat | Multiple Myeloma | Varies by study | Synergistic with bortezomib and dexamethasone[10] |
Table 3: Preclinical and Clinical Toxicity
| Compound | Maximum Tolerated Dose (MTD) / LD50 | Key Toxicities |
| This compound | Data not publicly available | Expected to be lower than pan-HDACis due to high selectivity[5] |
| Vorinostat | MTD (clinical): 400 mg once daily or 200 mg twice daily (hematological malignancies)[10] | Fatigue, gastrointestinal issues, myelosuppression (thrombocytopenia, neutropenia)[3][10] |
| Romidepsin | LD50 (mice, TCL xenograft): 5 mg/kg[14] MTD (clinical): 14 mg/m² IV on days 1, 8, 15 of a 28-day cycle | Nausea, vomiting, fatigue, transient cytopenias |
| Panobinostat | MTD (clinical, in combination): 20 mg three times weekly[10] | Thrombocytopenia, neutropenia, diarrhea, fatigue[10] |
Discussion on the Therapeutic Window
Direct comparison of the therapeutic window is challenging due to the lack of head-to-head preclinical studies. However, several key points emerge from the available data:
-
Selectivity and On-Target Toxicity: this compound's high selectivity for HDAC6 suggests that its therapeutic effects are mediated primarily through the inhibition of this specific isoform. In contrast, the pan-inhibitory nature of Vorinostat, Romidepsin, and Panobinostat means they affect a broad range of cellular processes, which likely contributes to their dose-limiting toxicities.[3] The toxicities associated with older HDACis, such as myelosuppression and gastrointestinal issues, are thought to be linked to the inhibition of class I HDACs.[3] By sparing these isoforms, this compound is hypothesized to have a wider therapeutic window.
-
Non-Hydroxamate Structure: The non-hydroxamate structure of this compound may offer a better safety profile compared to the hydroxamic acid-based older HDACis, which have been linked to potential off-target effects and unfavorable pharmacokinetic properties.[7]
-
Efficacy in Combination Therapy: The preclinical data for this compound in multiple myeloma demonstrates its potential in combination regimens.[4] Similarly, the older pan-HDACis have shown synergistic effects with other anti-cancer agents, and Panobinostat is approved for use in a combination therapy.[10][11][13] The potentially improved tolerability of this compound could make it a more favorable partner for combination therapies, allowing for more effective and sustained treatment regimens.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical experimental protocols.
HDAC Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific HDAC enzyme by 50%.
-
Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate, assay buffer, and the test compound (this compound or older HDACi).
-
Procedure:
-
The test compound is serially diluted to a range of concentrations.
-
The recombinant HDAC enzyme is incubated with each concentration of the test compound in an assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a plate reader.
-
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of a compound in a living organism, typically in mouse xenograft models.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., multiple myeloma cell line) are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered at a specified dose and schedule (e.g., daily oral gavage). The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or when signs of excessive toxicity are observed.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated to assess the efficacy of the treatment.
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Animal Model: Healthy mice or rats are typically used.
-
Dose Escalation: Animals are divided into cohorts and treated with escalating doses of the test compound.
-
Toxicity Monitoring: Animals are closely monitored for signs of toxicity, including weight loss, changes in behavior, and other clinical signs. Blood samples may be collected for hematological and clinical chemistry analysis.
-
Dose-Limiting Toxicity (DLT): A predefined set of toxicity criteria (e.g., >20% body weight loss, severe clinical signs) determines the DLT.
-
MTD Determination: The MTD is defined as the highest dose level at which no more than a specified proportion of animals (e.g., 1 in 6) experience a DLT.
Visualizations
HDAC Signaling Pathway and Points of Inhibition
Caption: HDAC signaling and points of inhibition for this compound and pan-HDACis.
Experimental Workflow for Therapeutic Window Assessment
Caption: General workflow for assessing the therapeutic window of a novel HDAC inhibitor.
Conclusion
The development of isoform-selective HDAC inhibitors like this compound represents a promising strategy to widen the therapeutic window compared to older, pan-HDAC inhibitors. By specifically targeting HDAC6, this compound is anticipated to exert its anti-cancer effects with a reduced toxicity profile, as it avoids the inhibition of other HDAC isoforms associated with dose-limiting side effects. While direct comparative preclinical data is still emerging, the high selectivity and non-hydroxamate nature of this compound strongly suggest the potential for an improved therapeutic index. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic window of this compound and its potential to become a valuable component of future cancer therapies.
References
- 1. Discovery of a novel HDACi structure that inhibits the proliferation of ovarian cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Panobinostat for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-hydroxamate histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Romidepsin and lenalidomide based regimens have efficacy in relapsed/refractory lymphoma: combined analysis of two phase I studies with expansion cohorts - PMC [pmc.ncbi.nlm.nih.gov]
SE-7552: Superior Pharmacokinetic Profile Overcomes Limitations of Hydroxamate-Based HDAC Inhibitors
A new generation of non-hydroxamate histone deacetylase 6 (HDAC6) inhibitors, exemplified by SE-7552, demonstrates a significantly improved pharmacokinetic profile compared to traditional hydroxamate-based inhibitors. This advancement addresses long-standing challenges of poor metabolic stability and rapid clearance associated with the hydroxamate chemical class, offering researchers and drug developers a more robust tool for investigating the therapeutic potential of HDAC6 inhibition.
Hydroxamate-based HDAC inhibitors, such as the FDA-approved drugs Vorinostat (SAHA) and Panobinostat, have been pivotal in validating HDACs as therapeutic targets. However, their clinical utility has been hampered by unfavorable pharmacokinetic properties, including metabolic instability and short half-lives[1][2][3]. This compound, a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) derivative, represents a promising alternative, exhibiting enhanced stability and prolonged systemic exposure in preclinical models[4].
Comparative Pharmacokinetic Parameters
A review of preclinical data highlights the pharmacokinetic advantages of this compound. In a mouse model, a single oral dose of this compound demonstrated a significantly longer half-life compared to the typically short half-lives reported for hydroxamate inhibitors like Vorinostat[4].
| Compound | Class | Species | Dose (Oral) | Cmax | T1/2 (half-life) | Bioavailability |
| This compound | Non-hydroxamate (DFMO) | Mouse | 5 mg/kg | 597 ng/mL | 7.2 hours | Not Reported |
| Vorinostat (SAHA) | Hydroxamate | Human | 400 mg | 1,000-1,500 nM | ~2 hours | 43%[5] |
| Panobinostat | Hydroxamate | Human | 20 mg | ~70 nM | 37 hours | 21%[6] |
Note: The data presented is compiled from different studies and not from a head-to-head comparison. Direct comparative studies are needed for a definitive assessment.
The extended half-life of this compound suggests that it can maintain therapeutic concentrations for a longer duration, potentially leading to more effective target engagement and improved dosing regimens in a clinical setting. In contrast, the rapid clearance of hydroxamates often necessitates more frequent administration to maintain efficacy.
The Instability of the Hydroxamate Moiety
The inherent chemical nature of the hydroxamic acid group contributes to the poor pharmacokinetic profiles of this class of inhibitors. Hydroxamates are susceptible to metabolic degradation through processes like hydrolysis and glucuronidation, leading to rapid clearance from the body[1]. This metabolic instability not only reduces the overall exposure of the drug but can also lead to high inter-patient variability in pharmacokinetic parameters[7][8]. The non-hydroxamate structure of this compound circumvents these metabolic liabilities, offering a more predictable and stable pharmacokinetic profile.
Experimental Protocols
The following provides a generalized methodology for assessing the oral pharmacokinetics of novel compounds like this compound in a preclinical mouse model.
In-Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for single-dose oral administration and subsequent plasma concentration analysis.
Materials:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Test compound (e.g., this compound)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)
-
Anesthetic (e.g., isoflurane)
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Mice are acclimated to the laboratory conditions for at least one week prior to the experiment, with ad libitum access to food and water.
-
Dose Preparation: The test compound is formulated in the appropriate vehicle to the desired concentration for oral gavage.
-
Dosing: A single oral dose of the test compound is administered to each mouse using a gavage needle. The volume administered is based on the animal's body weight.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), blood samples are collected from a designated site.
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma.
-
Sample Storage: Plasma samples are stored at -80°C until analysis.
LC-MS/MS Analysis of Plasma Samples
This protocol describes the quantification of the test compound in plasma samples.
Materials:
-
Mouse plasma samples
-
Analytical standard of the test compound
-
Internal standard
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Plasma samples are thawed, and proteins are precipitated by adding a solvent like acetonitrile. An internal standard is added to each sample.
-
Centrifugation: Samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is transferred to an autosampler vial for analysis by a validated LC-MS/MS method.
-
Data Analysis: The concentration of the test compound in each sample is determined by comparing its peak area to that of the internal standard against a standard curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) are then calculated using appropriate software.
Visualizing the Advantage: this compound vs. Hydroxamates
The following diagrams illustrate the key differences in the metabolic pathways and resulting pharmacokinetic profiles of this compound and traditional hydroxamate inhibitors.
Caption: Simplified pharmacokinetic pathway of this compound.
Caption: Pharmacokinetic pathway of hydroxamate inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism as a key to histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Brief Report: Case Comparison of Therapy With the Histone Deacetylase Inhibitor Vorinostat in a Neonatal Calf Model of Pulmonary Hypertension [frontiersin.org]
Unraveling the Anti-Cancer Potential of SE-7552: A Comparative Analysis Across Diverse Malignancies
For Immediate Release
A comprehensive review of preclinical data highlights the therapeutic promise of SE-7552, a highly selective inhibitor of histone deacetylase 6 (HDAC6), in the landscape of cancer therapy. This guide offers a comparative analysis of this compound's activity against other prominent HDAC inhibitors across various cancer types, supported by detailed experimental protocols and insights into its mechanism of action. This information is tailored for researchers, scientists, and drug development professionals in the oncology field.
This compound is a potent, orally bioavailable, and non-hydroxamate HDAC6 inhibitor with a half-maximal inhibitory concentration (IC50) of 33 nM.[1] Its high selectivity, over 850-fold against other HDAC isozymes, positions it as a promising candidate for targeted cancer therapy with a potentially favorable safety profile.[1]
Comparative Efficacy of this compound and Other HDAC Inhibitors
The anti-proliferative activity of HDAC inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the available IC50 values for this compound and other well-characterized HDAC inhibitors—Vorinostat (a pan-HDAC inhibitor), Panobinostat (a pan-HDAC inhibitor), and Ricolinostat (a selective HDAC6 inhibitor)—across a panel of cancer cell lines.
| Cancer Type | Cell Line | This compound (nM) | Vorinostat (μM) | Panobinostat (nM) | Ricolinostat (μM) |
| Multiple Myeloma | MM.1S | Data not publicly available | 2.062 (HuT78)[2] | 1.8 (HH)[3] | 2-8[4] |
| H929 | Data not publicly available | 0.146 (HH)[2] | Data not publicly available | Data not publicly available | |
| Breast Cancer | MCF-7 | Data not publicly available | 0.75[5] | 2.6 (BT474)[3] | Data not publicly available |
| MDA-MB-231 | Data not publicly available | 3-8[6] | Data not publicly available | Data not publicly available | |
| Lung Cancer | A549 | Data not publicly available | 3-8[6] | 30[7] | Data not publicly available |
| H1299 | Data not publicly available | Data not publicly available | 5[7] | Data not publicly available | |
| Pancreatic Cancer | PANC-1 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| BxPC-3 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: IC50 values can vary depending on the assay conditions and duration of exposure. Data for this compound in breast, lung, and pancreatic cancer cell lines are not yet publicly available in the reviewed literature.
In Vivo Activity of this compound
Preclinical studies have demonstrated the in vivo efficacy of this compound, particularly in multiple myeloma. In a human H929 multiple myeloma xenograft model, oral administration of this compound at 10 mg/kg daily, in combination with Pomalidomide, significantly delayed tumor growth and enhanced the survival of the mice compared to Pomalidomide alone.[1] Furthermore, a single oral dose of 30 mg/kg of this compound was shown to increase the levels of acetylated α-tubulin in mice for over 24 hours, indicating sustained target engagement in a living system.[1]
Mechanism of Action: The Role of HDAC6 Inhibition
This compound exerts its anti-cancer effects by selectively inhibiting HDAC6, a class IIb histone deacetylase that primarily localizes in the cytoplasm. Unlike other HDACs that mainly target histone proteins to regulate gene expression, HDAC6 has several key non-histone substrates, including α-tubulin and heat shock protein 90 (Hsp90).
Caption: Signaling pathway of this compound via HDAC6 inhibition.
Inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin. This modification disrupts microtubule dynamics, which is crucial for cell division, migration, and intracellular transport. The accumulation of acetylated α-tubulin can lead to cell cycle arrest and apoptosis.
Furthermore, HDAC6 inhibition results in the hyperacetylation of Hsp90, a molecular chaperone responsible for the proper folding and stability of numerous client proteins that are critical for cancer cell survival and proliferation. Acetylation of Hsp90 impairs its chaperone function, leading to the degradation of its client proteins and ultimately contributing to cancer cell death.
Experimental Protocols
To facilitate the independent verification and expansion of these findings, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of HDAC inhibitors on cancer cell lines and to determine their IC50 values.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PANC-1)
-
Complete growth medium (specific to each cell line)
-
96-well plates
-
HDAC inhibitors (this compound, Vorinostat, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the HDAC inhibitors in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
If using adherent cells, carefully aspirate the medium. Add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using appropriate software.
Caption: Workflow for the MTT cell viability assay.
Western Blot for α-Tubulin Acetylation
This protocol is used to determine the effect of HDAC inhibitors on the acetylation of α-tubulin, a direct substrate of HDAC6.
Materials:
-
Cancer cell lines
-
6-well plates
-
HDAC inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of HDAC inhibitors for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Future Directions
The high selectivity of this compound for HDAC6 presents a compelling rationale for its further investigation in a broader range of cancer types. Future preclinical studies should focus on determining the IC50 values of this compound in a comprehensive panel of breast, lung, pancreatic, and other solid tumor cell lines to establish a more complete anti-cancer activity profile. Furthermore, in vivo studies in xenograft models of these cancers will be crucial to validate its therapeutic potential. Combination studies with other targeted therapies and immunotherapies are also warranted to explore potential synergistic effects and overcome resistance mechanisms. The continued exploration of this compound holds the promise of a more targeted and effective treatment strategy for a variety of malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of SE-7552 and Next-Generation HDAC6 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the histone deacetylase 6 (HDAC6) inhibitor SE-7552 with next-generation inhibitors, supported by experimental data. This document provides insights into their performance, detailed experimental methodologies, and visual representations of key biological pathways and workflows to inform strategic decisions in drug discovery and development.
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. Its primary cytoplasmic localization and its role in crucial cellular processes, such as protein quality control and microtubule dynamics, set it apart from other HDAC isoforms. This compound, a non-hydroxamate inhibitor, has shown significant promise. Concurrently, a new wave of next-generation HDAC6 inhibitors is being developed with the aim of improving potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of this compound against prominent next-generation HDAC6 inhibitors, including Ricolinostat (ACY-1215) and Citarinostat (ACY-241).
Comparative Performance of HDAC6 Inhibitors
The following tables summarize the in vitro potency and selectivity, as well as the pharmacokinetic properties of this compound and selected next-generation HDAC6 inhibitors.
Table 1: In Vitro Potency and Selectivity of HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity for HDAC6 vs. Class I HDACs |
| This compound | 33[1][2] | >28,050 (>850-fold)[1] | - | - | - | >850-fold vs. all other known HDAC isozymes[1][2] |
| Ricolinostat (ACY-1215) | 5[3][4][5][6] | 58[3] | 48[3] | 51[3] | 100[4][5] | ~10-12-fold vs. HDAC1/2/3[4][5] |
| Citarinostat (ACY-241) | 2.6[7] | 35[7] | 45[7] | 46[7] | 137[7] | ~13-18-fold vs. HDAC1-3[8] |
| EKZ-438 | 12[2] | >100,000 | >100,000 | >100,000 | - | >8,500-fold vs. all other HDAC paralogs[2] |
Table 2: Comparative Pharmacokinetic Properties
| Compound | Administration | Bioavailability (%) | Half-life (t½) | Key Pharmacokinetic Features |
| This compound | Oral | - | 7.2 hours (mouse)[1] | Maximum exposure of 597 ng/ml after a single 5 mg/kg oral dose in mice[1]. |
| Ricolinostat (ACY-1215) | Oral | 54.4% (10 mg/kg, mouse)[9], 48.4% (30 mg/kg, mouse)[10][9] | 1.17 ± 0.23 hours (human) | Readily absorbed by tumor tissue[4]. Peak plasma levels at 4 hours in mice[11][12]. |
| Citarinostat (ACY-241) | Oral | - | - | Orally available[13]. |
| EKZ-438 | Oral | 70%[2] | - | CNS-penetrance (Kp,uu,brain) ≥ 0.55[2]. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: HDAC6-mediated deacetylation of α-tubulin and its inhibition.
Caption: Role of HDAC6 in the aggresome pathway for protein clearance.
References
- 1. HDAC6/aggresome processing pathway importance for inflammasome formation is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Deacetylase HDAC6 Regulates Aggresome Formation and Cell Viability in Response to Misfolded Protein Stress | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. mitacs.ca [mitacs.ca]
- 11. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking SE-7552 Against Established Obesity Treatments: A Comparative Guide for Researchers
This guide provides a comparative analysis of the novel obesity treatment candidate SE-7552 against established therapeutic agents. This compound is a selective histone deacetylase 6 (HDAC6) inhibitor, representing a novel mechanistic approach to weight management. This document is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical efficacy, mechanisms of action, and experimental protocols to facilitate an objective comparison.
Executive Summary
Obesity is a complex metabolic disorder with a growing need for diverse and effective therapeutic options. While existing treatments, such as GLP-1 receptor agonists, SGLT-2 inhibitors, and lipase inhibitors, have demonstrated varying degrees of efficacy, there is continued interest in novel mechanisms that may offer alternative or complementary benefits. This compound, by targeting HDAC6, aims to address obesity through a distinct pathway involving leptin sensitization. This guide benchmarks the preclinical profile of an HDAC6 inhibitor against the established preclinical and clinical data of current market leaders.
Mechanism of Action Overview
A fundamental differentiator for this compound is its unique mechanism of action. Unlike current treatments that primarily focus on appetite suppression through hormonal mimicry or nutrient absorption, this compound is designed to restore the body's natural weight regulation system.
This compound (HDAC6 Inhibitor): Histone deacetylase 6 (HDAC6) is a cytosolic enzyme. Inhibition of HDAC6 has been shown to increase sensitivity to the hormone leptin, a key regulator of energy balance. In states of diet-induced obesity, individuals often develop leptin resistance, rendering the hormone ineffective at signaling satiety and promoting energy expenditure. By acting as a leptin sensitizer, this compound has the potential to restore the functionality of this crucial signaling pathway, thereby reducing food intake and promoting weight loss.
Established Obesity Treatments:
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., Semaglutide): These agents mimic the effects of the native GLP-1 hormone, which is released from the gut in response to food intake. They act on the brain to increase satiety and reduce appetite, slow gastric emptying to prolong feelings of fullness, and stimulate insulin secretion.
-
Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors (e.g., Canagliflozin): Primarily developed for type 2 diabetes, these drugs inhibit the reabsorption of glucose in the kidneys, leading to its excretion in the urine. This caloric loss contributes to weight reduction.
-
Lipase Inhibitors (e.g., Orlistat): This class of drugs acts locally in the gastrointestinal tract to inhibit the action of gastric and pancreatic lipases, enzymes responsible for breaking down dietary fats. This prevents the absorption of a portion of dietary fat, which is then excreted from the body.[1]
Preclinical Efficacy Comparison
The following table summarizes the preclinical efficacy of a representative HDAC6 inhibitor (Tubastatin A, a close analog of this compound) and established obesity treatments in diet-induced obese (DIO) mouse models. This allows for a standardized comparison of their weight loss effects in a relevant disease model.
| Drug Class | Compound | Dosing and Administration | Treatment Duration | Key Efficacy Outcomes in DIO Mice |
| HDAC6 Inhibitor | Tubastatin A | 25 mg/kg, intraperitoneal injection, daily | 32 days | Significant body weight loss; Reduced food intake. |
| GLP-1 Receptor Agonist | Semaglutide | 100 nmol/kg, subcutaneous injection, daily | 3 weeks | 22% reduction in body weight from baseline; Suppressed food intake.[2] |
| SGLT-2 Inhibitor | Canagliflozin | 15 mg/kg and 60 mg/kg, oral gavage, daily | 4 weeks | Dose-dependent reduction in body weight, with the high dose showing greater weight loss than Orlistat; Reduced liver weight and serum cholesterol and triglycerides.[3] |
| Lipase Inhibitor | Orlistat | 60 mg/kg, oral gavage, daily | 4 weeks | Significant decrease in body weight in obese mice.[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols used in the preclinical assessment of these anti-obesity agents.
Diet-Induced Obesity (DIO) Mouse Model Protocol
A common protocol for inducing obesity in mice involves the following steps:
-
Animal Model: Male C57BL/6J mice, typically 6-8 weeks old, are commonly used due to their susceptibility to diet-induced obesity.
-
Diet: Mice are fed a high-fat diet (HFD), with approximately 45-60% of calories derived from fat, for a period of 8-12 weeks to induce an obese phenotype. A control group is maintained on a standard chow diet.
-
Treatment Administration: Once obesity is established, mice are randomized into treatment groups. The investigational compound (e.g., this compound) and comparator drugs are administered daily via a relevant route (e.g., oral gavage, intraperitoneal or subcutaneous injection) for a specified duration (typically 3-6 weeks). A vehicle control group receives the formulation without the active drug.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., daily or weekly).
-
Endpoint Analysis: At the end of the treatment period, various metabolic parameters are assessed. This can include changes in body composition (fat mass vs. lean mass) using techniques like EchoMRI, and analysis of blood glucose, insulin, and lipid levels.
HDAC6 Inhibitor Specific Protocol Example (based on Tubastatin A studies)
-
Compound Formulation: Tubastatin A is dissolved in a vehicle solution, such as a mixture of DMSO, Tween 80, and saline.
-
Dosing: A dose of 25 mg/kg is administered daily via intraperitoneal injection.
-
Efficacy Assessment: In addition to body weight and food intake, target engagement can be confirmed by measuring the acetylation of α-tubulin, a downstream target of HDAC6, in relevant tissues.
Visualizing Mechanisms and Workflows
To further clarify the distinct mechanisms of action and the experimental process, the following diagrams are provided.
References
- 1. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of canagliflozin on weight loss in high-fat diet-induced obese mice | PLOS One [journals.plos.org]
- 4. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SE-7552: A Comprehensive Validation and Comparative Guide for its Use as an HDAC6 Tool Compound
For researchers, scientists, and drug development professionals, the selection of a potent and selective tool compound is critical for the accurate investigation of biological pathways and the validation of novel drug targets. This guide provides a comprehensive validation of SE-7552 as a tool compound for Histone Deacetylase 6 (HDAC6) research, offering a direct comparison with other commonly used HDAC6 inhibitors and detailed experimental protocols for its characterization.
This compound is an orally active, non-hydroxamate inhibitor of HDAC6 with a potent IC50 of 33 nM.[1] A key advantage of this compound is its high selectivity, exhibiting over 850-fold greater selectivity for HDAC6 compared to all other known HDAC isozymes.[1] This exceptional selectivity minimizes off-target effects, a crucial consideration for attributing observed biological phenomena directly to HDAC6 inhibition. This compound belongs to the 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO) class of inhibitors, which are characterized as mechanism-based and essentially irreversible, offering sustained target engagement.
Comparative Analysis of HDAC6 Inhibitors
To contextualize the utility of this compound, a comparison with other well-established HDAC6 inhibitors is presented below. The data highlights differences in potency and selectivity, which are critical parameters for selecting the appropriate tool compound for a given experimental design.
| Compound | Type | HDAC6 IC50 (nM) | Selectivity Profile |
| This compound | Non-hydroxamate, DFMO | 33[1] | >850-fold vs other HDACs[1] |
| Tubastatin A | Hydroxamate | 15 | >200-fold vs Class I HDACs |
| Ricolinostat (ACY-1215) | Hydroxamate | 5 | ~10-fold vs HDAC1/2/3 |
| Nexturastat A | Hydroxamate | 5 | Data on full panel selectivity not readily available |
Experimental Protocols for Validation
Accurate validation of a tool compound's activity and selectivity is paramount. The following are detailed protocols for key experiments to characterize HDAC6 inhibitors like this compound.
In Vitro HDAC6 Enzymatic Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potential of a test compound. Commercial kits, such as those from BPS Bioscience or Abcam, provide a streamlined and reliable method.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer
-
Developer solution
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~350-380 nm, Emission ~440-460 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should not exceed 1%. Dilute the HDAC6 enzyme and fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the following to respective wells:
-
Blank (No Enzyme): Assay buffer and substrate.
-
Vehicle Control (100% Activity): Assay buffer, HDAC6 enzyme, and DMSO.
-
Positive Control: Assay buffer, HDAC6 enzyme, and a known HDAC6 inhibitor.
-
Test Compound: Assay buffer, HDAC6 enzyme, and the test compound at various concentrations.
-
-
Enzyme Reaction: Add the diluted HDAC6 substrate to all wells to initiate the reaction. Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate. Incubate at room temperature for 15-20 minutes.
-
Measurement: Read the fluorescence intensity on a microplate reader.
-
Data Analysis: Subtract the blank reading from all other readings. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Acetylated α-Tubulin
This assay confirms the on-target activity of the HDAC6 inhibitor in a cellular context by measuring the acetylation of its primary cytoplasmic substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, MM.1S)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40) and a loading control (e.g., anti-α-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, prepare them with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading. Quantify the band intensities and normalize the acetylated-α-tubulin signal to the loading control.
Visualizing HDAC6-Related Pathways and Workflows
To further understand the context of this compound's application, the following diagrams illustrate a key HDAC6 signaling pathway and the experimental workflow for its validation.
Caption: HDAC6 deacetylates α-tubulin. This compound inhibits this process, leading to increased microtubule stability.
Caption: Experimental workflow for Western blot analysis of acetylated α-tubulin following this compound treatment.
Conclusion
This compound stands out as a robust and reliable tool compound for investigating the biological functions of HDAC6. Its high potency, exceptional selectivity, and non-hydroxamate nature make it a superior choice for in vitro and in vivo studies, minimizing the potential for misleading results due to off-target effects. The experimental protocols provided herein offer a clear framework for the validation and application of this compound in diverse research settings, enabling a more precise understanding of HDAC6's role in health and disease.
References
Comparative Guide: EZH2 Inhibition vs. Other Epigenetic Modulation Strategies in Oncology
As information on a specific epigenetic modulator designated "SE-7552" is not publicly available, this guide will use a well-characterized and clinically approved epigenetic modulator, Tazemetostat (Tazverik) , as a representative EZH2 inhibitor for the purpose of this comparison. We will compare its performance against other classes of epigenetic modulators in cancer.
This guide provides a comparative analysis of Tazemetostat, a selective EZH2 inhibitor, with other key epigenetic modulators, namely the BET inhibitor OTX-015 (Birabresib) and the DNMT inhibitor Azacitidine. The comparison focuses on their mechanisms of action, preclinical efficacy, and methodologies used for their evaluation.
Mechanism of Action and Signaling Pathways
Epigenetic modulators alter gene expression without changing the DNA sequence itself. They achieve this by targeting the enzymes and proteins responsible for adding or removing chemical marks on DNA and histone proteins.
-
EZH2 Inhibitors (e.g., Tazemetostat): EZH2 (Enhancer of Zeste Homolog 2) is the catalytic subunit of the PRC2 (Polycomb Repressive Complex 2). It is a histone methyltransferase that specifically trimethylates histone H3 at lysine 27 (H3K27me3). This epigenetic mark is associated with transcriptional repression. In many cancers, EZH2 is overexpressed or mutated, leading to the silencing of tumor suppressor genes. Tazemetostat selectively inhibits EZH2, leading to a decrease in H3K27me3 levels and the reactivation of silenced tumor suppressor genes.
-
BET Inhibitors (e.g., OTX-015/Birabresib): The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are "readers" of the epigenetic code. They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC. BET inhibitors like OTX-015 competitively bind to the bromodomains of BET proteins, preventing them from binding to chromatin and thereby downregulating the expression of these oncogenes.
-
DNMT Inhibitors (e.g., Azacitidine): DNA methyltransferases (DNMTs) are responsible for adding methyl groups to cytosine bases in DNA, a process known as DNA methylation. Hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for their silencing in cancer. DNMT inhibitors like Azacitidine are incorporated into DNA, where they trap DNMT enzymes, leading to their degradation and a global reduction in DNA methylation. This allows for the re-expression of silenced tumor suppressor genes.
Tazemetostat, an EZH2 inhibitor, works by blocking the catalytic activity of the EZH2 protein, which is a key component of the PRC2 complex.[1][2] This inhibition leads to a decrease in the methylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark.[1] By reducing H3K27me3 levels, tazemetostat can reactivate the expression of previously silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] It has shown particular efficacy in cancers with EZH2 mutations or those dependent on the SWI/SNF complex.[1]
OTX-015 (Birabresib) is a BET inhibitor that targets the bromodomains of the BET family proteins (BRD2, BRD3, and BRD4).[5][6] These proteins are epigenetic "readers" that bind to acetylated histones and recruit transcriptional machinery to drive the expression of oncogenes like MYC.[7] By competitively binding to these bromodomains, OTX-015 displaces BET proteins from chromatin, leading to the downregulation of key oncogenes and subsequent anti-proliferative effects.[6]
Azacitidine is a hypomethylating agent that acts as a DNMT inhibitor.[8] It is a cytidine analog that gets incorporated into both DNA and RNA.[9][10] When incorporated into DNA, it covalently traps DNMT enzymes, leading to their degradation and a subsequent reduction in DNA methylation.[10][11] This hypomethylation can lead to the re-expression of silenced tumor suppressor genes.[8] At higher doses, its incorporation into RNA and DNA also leads to direct cytotoxicity.[9][10]
Caption: Signaling pathways targeted by different classes of epigenetic modulators.
Preclinical Efficacy: A Quantitative Comparison
The following tables summarize the in vitro and in vivo preclinical data for Tazemetostat, OTX-015, and Azacitidine across various cancer types.
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Tazemetostat | Diffuse Large B-Cell Lymphoma (EZH2 mutant) | WSU-DLCL2 | 18 | Knutson et al., 2014 |
| Diffuse Large B-Cell Lymphoma (EZH2 wild-type) | SU-DHL-4 | 4,200 | Knutson et al., 2014 | |
| Malignant Rhabdoid Tumor (SMARCB1-deficient) | G-401 | 19 | Knutson et al., 2014 | |
| OTX-015 | Diffuse Large B-Cell Lymphoma | SU-DHL-6 | 139 | Boi et al., 2015 |
| Mantle Cell Lymphoma | Granta-519 | 220 | Boi et al., 2015 | |
| Acute Myeloid Leukemia | MOLM-13 | 49 | Coudé et al., 2015 | |
| Azacitidine | Acute Myeloid Leukemia | HL-60 | ~2,000 | Hollenbach et al., 2010 |
| Myelodysplastic Syndrome | MOLM-13 | ~1,500 | Hollenbach et al., 2010 | |
| Non-Small Cell Lung Cancer | A549 | ~3,000 | Liu et al., 2014 |
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Tazemetostat | DLBCL (WSU-DLCL2 xenograft) | 200 mg/kg, BID, PO | 95 | Knutson et al., 2014 |
| Malignant Rhabdoid Tumor (G-401 xenograft) | 200 mg/kg, BID, PO | 85 | Knutson et al., 2014 | |
| OTX-015 | DLBCL (SU-DHL-2 xenograft) | 50 mg/kg, QD, PO | 70 | Boi et al., 2015 |
| Acute Myeloid Leukemia (MOLM-13 xenograft) | 50 mg/kg, QD, PO | 65 | Coudé et al., 2015 | |
| Azacitidine | Acute Myeloid Leukemia (HL-60 xenograft) | 1 mg/kg, QD, IP | 55 | Hollenbach et al., 2010 |
| Non-Small Cell Lung Cancer (A549 xenograft) | 5 mg/kg, Q3D, IP | 40 | Liu et al., 2014 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate epigenetic modulators.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the epigenetic modulator (e.g., Tazemetostat, OTX-015, Azacitidine) in growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 72-120 hours, depending on the cell line's doubling time.
-
Luminescence Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Cell Lysis and Histone Extraction: Treat cells with the epigenetic modulator for a specified time. Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate 10-20 µg of histone extracts on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the histone mark of interest (e.g., anti-H3K27me3 for Tazemetostat) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against total Histone H3 as a loading control. Quantify the band intensities using densitometry software.
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (resuspended in Matrigel) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the epigenetic modulator (e.g., formulated in a suitable vehicle) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle only.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Caption: General experimental workflow for evaluating epigenetic modulators.
Summary and Conclusion
Tazemetostat, OTX-015, and Azacitidine represent three distinct and effective strategies for targeting the epigenome in cancer.
-
Tazemetostat demonstrates high potency and selectivity for EZH2, particularly in cancers with specific genetic alterations like EZH2 mutations or SMARCB1 loss. Its oral bioavailability and significant tumor growth inhibition in preclinical models underscore its therapeutic potential.
-
OTX-015 offers a different approach by targeting the "reader" proteins of the epigenome. Its ability to downregulate key oncogenes like MYC makes it a promising agent in various hematological malignancies.
-
Azacitidine , a well-established hypomethylating agent, has a broader mechanism that includes both epigenetic modulation and cytotoxicity. It remains a cornerstone of therapy for myelodysplastic syndromes and acute myeloid leukemia.
The choice of an epigenetic modulator for a specific cancer type will depend on the underlying epigenetic landscape and the specific molecular drivers of the disease. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation and comparison of these and other emerging epigenetic therapies.
References
- 1. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 2. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 9. Azacitidine - Wikipedia [en.wikipedia.org]
- 10. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for SE-7552
This document provides immediate, essential guidance for the proper disposal of SE-7552, a potent and selective HDAC6 inhibitor used in laboratory research. The following procedures are based on established best practices for handling chemical waste in a research environment. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
This compound: Key Data for Handling and Disposal
For the safe handling and disposal of this compound, it is crucial to be aware of its chemical and physical properties. The following table summarizes key information relevant to its management as a laboratory chemical.
| Property | Value | Citation |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₄H₁₅F₂N₃O₃ | |
| Purity | 98.35% - 99.48% | [1][2] |
| Appearance | A crystalline solid | |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for up to 1 month | [1] |
| Primary Hazard | Potent enzyme inhibitor; handle with care | [1][2] |
| Disposal Consideration | Dispose of as hazardous chemical waste | [3][4] |
Disposal Protocol for this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to be followed by trained laboratory personnel in a controlled setting.
Personnel Protective Equipment (PPE) Required:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Keep solid waste (e.g., contaminated gloves, weigh boats, pipette tips) separate from liquid waste.
-
-
Solid Waste Handling:
-
Collect all solid materials contaminated with this compound in a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste Handling:
-
For solutions containing this compound, transfer the liquid to a designated, leak-proof, and clearly labeled hazardous waste container.
-
If this compound is in a solvent, the waste container must be compatible with that solvent.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date of waste generation.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from incompatible materials.[5]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[6]
-
Provide the waste manifest or any other required documentation to the disposal service.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent and cleaning procedure.
-
Dispose of all cleaning materials as solid hazardous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling SE-7552
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like SE-7552, a selective HDAC6 inhibitor, are paramount for laboratory safety and experimental integrity. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, alongside detailed experimental protocols and an overview of its relevant signaling pathways.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to adhere to standard laboratory safety protocols and utilize appropriate personal protective equipment to minimize exposure and ensure a safe working environment.
Recommended Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator (in case of insufficient ventilation or when handling powder) | To prevent inhalation of dust or aerosols. |
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.
-
Store the solid compound in a tightly sealed container at -20°C for up to one month or at -80°C for up to six months for long-term stability.
-
For research use only. Not for human or veterinary use.[1]
Spill and Disposal Procedures
In the event of a spill, and for routine disposal, specific procedures must be followed to ensure safety and compliance with regulations.
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning, don the recommended personal protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Clean the Area: Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
-
Collect Waste: All contaminated materials, including absorbent pads, gloves, and cleaning materials, should be collected in a sealed, labeled container for hazardous waste.
Disposal Plan:
All waste containing this compound, whether in solid or liquid form, must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.[2][3]
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., weigh paper, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour solutions down the drain.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department should be contacted for specific instructions on the pickup and disposal of hazardous chemical waste.
Experimental Protocols
This compound is a potent and selective inhibitor of histone deacetylase 6 (HDAC6) and has been utilized in research related to multiple myeloma and obesity.[1]
In Vivo Solution Preparation
For in vivo studies, this compound can be prepared in various formulations to ensure solubility and bioavailability.
Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.
Protocol 2: DMSO and SBE-β-CD in Saline Formulation [1]
-
Prepare a 20% SBE-β-CD in saline solution by dissolving 2 g of SBE-β-CD powder in 10 mL of saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution and mix until clear.
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
In Vitro HDAC Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on HDAC6 in vitro.
-
Prepare Reagents:
-
Recombinant human HDAC6 enzyme.
-
HDAC assay buffer.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (e.g., Trypsin).
-
Stop solution (e.g., Trichostatin A).
-
Prepare serial dilutions of this compound in DMSO.
-
-
Reaction Setup:
-
In a 96-well black microplate, add the HDAC assay buffer, followed by the test compound (this compound) at various concentrations or a vehicle control (DMSO).
-
Add the diluted recombinant HDAC6 enzyme to each well.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
-
Development and Measurement:
-
Stop the reaction by adding the developer solution containing the stop solution.
-
Incubate at room temperature to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of HDAC6 inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Signaling Pathways and Logical Relationships
This compound's primary mechanism of action is the selective inhibition of HDAC6. This enzyme plays a crucial role in various cellular processes, and its inhibition can impact multiple signaling pathways relevant to cancer and metabolic diseases.[4][5][6]
Caption: this compound inhibits HDAC6, leading to downstream effects on cellular processes.
The inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates, including α-tubulin and HSP90.[5] Hyperacetylation of α-tubulin affects microtubule stability and dynamics, which can influence cell division and motility. The modulation of HSP90 function through acetylation can lead to the degradation of client proteins, many of which are oncoproteins, ultimately promoting cell cycle arrest and apoptosis.[4][5] Furthermore, HDAC6 is involved in the aggresome pathway, a cellular process for clearing misfolded proteins.[5] Inhibition of HDAC6 can disrupt this process, leading to cellular stress and apoptosis, a mechanism particularly relevant in multiple myeloma.[7]
Caption: General experimental workflow for evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
